Sodium 2,3,4-trifluorobenzoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;2,3,4-trifluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3O2.Na/c8-4-2-1-3(7(11)12)5(9)6(4)10;/h1-2H,(H,11,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIOVCZZRCWAHP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)[O-])F)F)F.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F3NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70660130 | |
| Record name | Sodium 2,3,4-trifluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
402955-41-3 | |
| Record name | Benzoic acid, 2,3,4-trifluoro-, sodium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0402955413 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2,3,4-trifluoro-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium 2,3,4-trifluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 2,3,4-trifluoro-, sodium salt (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Sodium 2,3,4-trifluorobenzoate: A Comprehensive Technical Guide for Advanced Synthesis
Introduction: The Strategic Importance of Fluorinated Building Blocks
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical and biological properties. The 2,3,4-trifluorobenzoyl moiety, and its corresponding sodium salt, Sodium 2,3,4-trifluorobenzoate, have emerged as valuable building blocks in the synthesis of complex organic molecules. The unique electronic properties conferred by the three fluorine atoms on the aromatic ring significantly influence the reactivity, lipophilicity, metabolic stability, and binding affinity of the parent molecule.[1]
This technical guide provides an in-depth exploration of this compound, covering its synthesis, physicochemical properties, and applications, with a particular focus on its relevance to researchers, scientists, and professionals in drug development.
Synthesis of this compound: From Precursor to Final Product
The synthesis of this compound is a two-step process that begins with the formation of its parent acid, 2,3,4-trifluorobenzoic acid, followed by a straightforward neutralization reaction.
Part 1: Synthesis of 2,3,4-Trifluorobenzoic Acid
The most common laboratory and industrial synthesis of 2,3,4-trifluorobenzoic acid involves the carboxylation of 1,2,3-trifluorobenzene. This reaction typically proceeds via an organometallic intermediate.
Conceptual Workflow for the Synthesis of 2,3,4-Trifluorobenzoic Acid
Caption: Synthesis of 2,3,4-Trifluorobenzoic Acid.
Experimental Protocol: Synthesis of 2,3,4-Trifluorobenzoic Acid from 1,2,3-Trifluorobenzene
This protocol is a representative example based on established organometallic chemistry principles. Researchers should consult specific literature for detailed reaction conditions and safety precautions.
-
Reaction Setup: An oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a thermometer is assembled. The system is flushed with dry nitrogen to ensure an inert atmosphere.
-
Formation of the Organometallic Reagent: 1,2,3-Trifluorobenzene is dissolved in a suitable anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) and cooled to a low temperature (typically -78 °C using a dry ice/acetone bath). An organolithium reagent, such as n-butyllithium, is added dropwise from the dropping funnel while maintaining the low temperature. The reaction mixture is stirred for a specified period to ensure the complete formation of the lithiated intermediate.
-
Carboxylation: The reaction mixture is then treated with an excess of solid carbon dioxide (dry ice), which has been crushed into a powder. The dry ice is added portion-wise, ensuring the temperature does not rise significantly.
-
Quenching and Acidification: After the addition of carbon dioxide is complete, the reaction is allowed to warm to room temperature. The reaction is then quenched by the slow addition of water. The resulting mixture is acidified with a dilute solution of a strong acid, such as hydrochloric acid, to a pH of approximately 1-2.
-
Extraction and Purification: The aqueous layer is extracted several times with an organic solvent like ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2,3,4-trifluorobenzoic acid.[2] Further purification can be achieved by recrystallization from a suitable solvent system.
Part 2: Synthesis of this compound
The conversion of 2,3,4-trifluorobenzoic acid to its sodium salt is a classic acid-base neutralization.
Conceptual Workflow for the Synthesis of this compound
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound
-
Dissolution: 2,3,4-Trifluorobenzoic acid is dissolved in a minimal amount of a suitable solvent, such as ethanol or a water/ethanol mixture, with gentle warming if necessary.
-
Neutralization: A stoichiometric equivalent of a sodium base, such as sodium hydroxide or sodium bicarbonate, dissolved in water is added dropwise to the stirred solution of the acid. The pH of the solution can be monitored to ensure complete neutralization (pH ~7).
-
Isolation: The resulting sodium salt may precipitate out of the solution upon cooling, or the solvent can be removed under reduced pressure to yield the solid product.
-
Purification and Drying: The solid this compound is collected by filtration, washed with a small amount of cold solvent (e.g., ethanol or diethyl ether) to remove any unreacted starting material, and then dried under vacuum to a constant weight.
Physicochemical Properties of this compound and its Precursor
The properties of this compound and its parent acid are crucial for their handling, storage, and application in synthesis.
| Property | 2,3,4-Trifluorobenzoic Acid | This compound |
| CAS Number | 61079-72-9 | 123753-39-9 |
| Molecular Formula | C₇H₃F₃O₂ | C₇H₂F₃NaO₂ |
| Molecular Weight | 176.09 g/mol | 198.07 g/mol |
| Appearance | White to off-white crystalline solid[3] | White solid (presumed) |
| Melting Point | 140-142 °C[4] | Data not readily available |
| Boiling Point | 245.3 °C at 760 mmHg[4] | Data not readily available |
| pKa | 2.87 ± 0.10 (Predicted)[4] | Not applicable |
| Solubility | Soluble in DMSO and Methanol.[4] Limited solubility in water.[3] | Expected to be soluble in water and polar protic solvents.[1][5] |
Spectroscopic Data
While specific spectral data for this compound is not widely published, the following provides data for the parent acid, which is instrumental in its characterization.
-
¹H NMR (2,3,4-Trifluorobenzoic Acid): The proton NMR spectrum is expected to show complex multiplets in the aromatic region due to proton-fluorine coupling.
-
¹³C NMR (2,3,4-Trifluorobenzoic Acid): The carbon NMR spectrum will display signals for the seven carbon atoms, with the carbon atoms directly bonded to fluorine exhibiting characteristic splitting patterns due to carbon-fluorine coupling.[6][7]
-
¹⁹F NMR (2,3,4-Trifluorobenzoic Acid): The fluorine NMR spectrum is a powerful tool for confirming the substitution pattern, with distinct signals expected for each of the three fluorine atoms, showing coupling to each other and to the aromatic protons.[8]
-
FTIR (2,3,4-Trifluorobenzoic Acid): The infrared spectrum will show a characteristic broad O-H stretch for the carboxylic acid, a C=O stretch, and C-F stretching vibrations.[9][10]
Upon conversion to the sodium salt, the broad O-H stretch in the FTIR spectrum will disappear, and the C=O stretching frequency will shift to a lower wavenumber due to the formation of the carboxylate anion. In the NMR spectra, the chemical shifts of the aromatic protons and carbons will be influenced by the change from a carboxylic acid to a carboxylate group.
Applications in Drug Development and Research
The 2,3,4-trifluorobenzoyl moiety is a valuable pharmacophore in drug discovery. The introduction of fluorine atoms can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electrostatic interactions, and improve membrane permeability.[11][12]
While a marketed drug with the exact 2,3,4-trifluorobenzoyl structure is not prominently documented, the closely related migraine medication, Atogepant , which contains a 2,3,6-trifluorophenyl group, highlights the importance of this substitution pattern.[13][14] The synthesis of Atogepant involves the coupling of a complex amine with a carboxylic acid fragment containing the trifluorinated phenyl ring, underscoring the utility of such building blocks in constructing highly functionalized drug candidates.[14]
This compound and its parent acid are key intermediates for the synthesis of a variety of organic compounds, including:
-
Pharmaceuticals: As precursors to active pharmaceutical ingredients (APIs) where the trifluorobenzoyl group is a key structural element.
-
Agrochemicals: In the development of novel pesticides and herbicides.
-
Advanced Materials: For the synthesis of fluorinated polymers and other high-performance materials.
Safety and Handling
As with all chemicals, proper safety precautions should be taken when handling this compound and its precursors.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[15][16]
-
Handling: Avoid creating dust. Use in a well-ventilated area or under a fume hood. Wash hands thoroughly after handling.[17][18]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[17]
-
In case of exposure:
In the event of a fire, use extinguishing media appropriate for the surrounding environment. Combustion may produce toxic fumes of carbon dioxide, carbon monoxide, hydrogen fluoride, and sodium oxides.[17]
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis. Its unique electronic and steric properties, imparted by the trifluorinated phenyl ring, make it an attractive component in the design of novel pharmaceuticals, agrochemicals, and advanced materials. This guide has provided a comprehensive overview of its synthesis, properties, and applications, offering a valuable resource for researchers and professionals in the chemical sciences. The continued exploration of fluorinated compounds like this compound will undoubtedly lead to further innovations and advancements across various scientific disciplines.
References
- 1. echemi.com [echemi.com]
- 2. Sodium benzoate CAS#: 532-32-1 [m.chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. healthchems.lookchem.com [healthchems.lookchem.com]
- 5. Sodium benzoate - Wikipedia [en.wikipedia.org]
- 6. spectrabase.com [spectrabase.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 9. 2,3,4-Trifluorobenzoic acid | C7H3F3O2 | CID 302932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. FTIR and Raman spectra and optimized geometry of 2,3,6-tri-fluorobenzoic acid dimer: a DFT and SQMFF study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. jelsciences.com [jelsciences.com]
- 13. benchchem.com [benchchem.com]
- 14. How is Atogepant synthesised?_Chemicalbook [chemicalbook.com]
- 15. tsapps.nist.gov [tsapps.nist.gov]
- 16. fishersci.com [fishersci.com]
- 17. static.cymitquimica.com [static.cymitquimica.com]
- 18. file.medchemexpress.com [file.medchemexpress.com]
"Sodium 2,3,4-trifluorobenzoate" CAS number and structure
An In-depth Technical Guide to Sodium 2,3,4-trifluorobenzoate: Properties, Synthesis, and Applications in Drug Discovery
Introduction
This compound is a fluorinated aromatic carboxylate that serves as a critical building block in advanced chemical synthesis. While seemingly a simple molecule, the strategic placement of three fluorine atoms on the phenyl ring imparts unique electronic and steric properties. These characteristics make it a highly valuable precursor, particularly in the fields of medicinal chemistry and materials science. For researchers and drug development professionals, understanding the utility of this compound opens avenues for creating novel molecular architectures with enhanced properties. The incorporation of fluorine can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated intermediates like this compound indispensable tools in the optimization of pharmaceutical candidates.[1][2] This guide provides a comprehensive overview of its chemical identity, a logical synthetic approach, its applications, and essential safety protocols.
Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical reagent is a thorough understanding of its identity and physical characteristics. This compound is the sodium salt of 2,3,4-trifluorobenzoic acid.
CAS Number: 402955-41-3[3] Molecular Formula: C₇H₂F₃NaO₂[4] Molecular Weight: 198.07 g/mol [4]
The structure consists of a benzoate anion with fluorine substituents at the 2, 3, and 4 positions of the benzene ring, neutralized by a sodium cation.
Caption: Chemical structure of this compound.
A summary of its key properties, along with those of its parent acid, is presented below for practical laboratory use.
| Property | This compound | 2,3,4-Trifluorobenzoic Acid (Parent Acid) | Reference |
| CAS Number | 402955-41-3 | 61079-72-9 | [3][5] |
| Appearance | White to off-white solid | White to almost white powder/crystal | [6][7] |
| Molecular Formula | C₇H₂F₃NaO₂ | C₇H₃F₃O₂ | [4][8] |
| Molecular Weight | 198.07 g/mol | 176.09 g/mol | [4][8] |
| Melting Point | Not specified | 140-142 °C | |
| Storage Temperature | 2-8°C or Room Temperature | Room Temperature | [4][9] |
| SMILES String | C1=CC(=C(C(=C1C(=O)[O-])F)F)F.[Na+] | OC(=O)c1ccc(F)c(F)c1F | [10] |
Synthesis and Mechanistic Rationale
This compound is readily prepared from its parent acid, 2,3,4-trifluorobenzoic acid. The synthesis of the parent acid is the critical upstream process. While multiple specific industrial routes exist, a common and logical laboratory-scale approach involves the ortho-lithiation and subsequent carboxylation of 1,2,3-trifluorobenzene. The final step is a simple acid-base neutralization.
The choice of this synthetic pathway is dictated by the directing effects of the fluorine substituents. Fluorine is an ortho-, para- director in electrophilic aromatic substitution but an ortho-director for metallation due to its inductive effect and ability to coordinate with the lithium cation.
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol (Conceptual)
Step 1: Synthesis of 2,3,4-Trifluorobenzoic Acid
-
Inert Atmosphere Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with anhydrous tetrahydrofuran (THF). The system is maintained under a positive pressure of nitrogen.
-
Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath.
-
Starting Material: 1,2,3-Trifluorobenzene is added to the cooled THF.
-
Lithiation: An equimolar amount of n-butyllithium (n-BuLi) in hexanes is added dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. The mixture is stirred for 1-2 hours at this temperature.
-
Causality: n-BuLi is a strong base that deprotonates the most acidic proton on the aromatic ring. The inductive effects of the three adjacent fluorine atoms make the proton at the C4 position the most susceptible to abstraction, leading to the desired lithiated intermediate.
-
-
Carboxylation: The reaction mixture is poured over an excess of crushed dry ice (solid CO₂) or dry CO₂ gas is bubbled through the solution.
-
Causality: The highly nucleophilic carbanion of the organolithium intermediate attacks the electrophilic carbon of CO₂, forming a lithium carboxylate salt.
-
-
Quench and Isolation: The reaction is allowed to warm to room temperature. An aqueous solution of hydrochloric acid (HCl) is added to protonate the carboxylate and neutralize any remaining base.
-
Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization to yield pure 2,3,4-trifluorobenzoic acid.
Step 2: Preparation of this compound
-
Dissolution: The purified 2,3,4-trifluorobenzoic acid is dissolved in ethanol or water.
-
Neutralization: A stoichiometric equivalent of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) dissolved in water is added slowly with stirring.
-
Isolation: The solvent is removed in vacuo to yield this compound as a solid. The product can be washed with a non-polar solvent like diethyl ether to remove any unreacted acid and dried.
Applications in Research and Drug Development
The true value of this compound lies in its utility as a versatile building block for introducing the 2,3,4-trifluorobenzoyl moiety into larger, more complex molecules.[11] The strategic incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties.[1][12]
Key Advantages of Fluorine Incorporation:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a C-H bond at a metabolically labile position with a C-F bond can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.[13]
-
Modulation of pKa: The strong electron-withdrawing nature of fluorine atoms can significantly lower the pKa of nearby basic functional groups, such as amines. This allows for fine-tuning the ionization state of a drug at physiological pH, which in turn affects its solubility, cell permeability, and target binding.[2]
-
Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with protein targets. Its unique electronic properties can alter the conformation of a molecule, locking it into a bioactive conformation that binds more tightly to its target receptor or enzyme.[12]
-
Increased Lipophilicity: Fluorination often increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[14]
Specific Synthetic Applications:
-
Amide Formation: The parent acid, 2,3,4-trifluorobenzoic acid, readily undergoes coupling reactions with amines (using standard coupling agents like EDC/HOBt or by conversion to an acid chloride) to form amides. This is a cornerstone reaction in the synthesis of peptide-based drugs and other complex organic molecules.[11]
-
Suzuki Coupling: As an aromatic halide derivative, related compounds can participate in palladium-catalyzed cross-coupling reactions like the Suzuki coupling. This enables the formation of carbon-carbon bonds, a critical step in building the carbon skeleton of many pharmaceuticals and agrochemicals.[11]
-
Heterocyclic Synthesis: It serves as a precursor for creating novel heterocyclic compounds, which are prevalent scaffolds in many biologically active molecules.[11]
Safety and Handling
While this compound itself has limited specific toxicology data, the properties of its parent acid, 2,3,4-trifluorobenzoic acid, provide a strong basis for handling protocols.
-
Hazard Classifications: 2,3,4-Trifluorobenzoic acid is classified as an irritant.
-
Personal Protective Equipment (PPE): When handling this compound (especially the parent acid), appropriate PPE is mandatory. This includes:
-
Safety goggles or a face shield.
-
Chemical-resistant gloves (e.g., nitrile).
-
A lab coat.
-
Use in a well-ventilated area or a chemical fume hood. A dust mask (type N95) is recommended when handling the powder.
-
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]
Conclusion
This compound is more than a simple chemical salt; it is an enabling tool for advanced molecular engineering. Its trifluorinated phenyl ring provides a pre-packaged set of desirable properties that can be strategically imparted to target molecules. For scientists in drug discovery and development, this compound represents a reliable and effective intermediate for modulating the physicochemical and pharmacokinetic profiles of new chemical entities. A firm grasp of its properties, synthesis, and safe handling is essential for leveraging its full potential in the laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 402955-41-3 [chemicalbook.com]
- 4. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. 2,3,4-Trifluorobenzoic acid | C7H3F3O2 | CID 302932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. SODIUM 2,4,5-TRIFLUOROBENZOATE CAS#: 522651-48-5 [m.chemicalbook.com]
- 7. 2,3,4-Trifluorobenzoic Acid | 61079-72-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. 2,3,4-Trifluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 9. chemscene.com [chemscene.com]
- 10. Benzoic acid, 2,4,5-trifluoro-, sodium salt (1:1) | C7H2F3NaO2 | CID 23698873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. researchgate.net [researchgate.net]
- 13. innospk.com [innospk.com]
- 14. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Sodium 2,3,4-trifluorobenzoate in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of Sodium 2,3,4-trifluorobenzoate, a compound of increasing interest in pharmaceutical and materials science. Recognizing the scarcity of publicly available quantitative solubility data for this specific molecule, this document furnishes researchers, scientists, and drug development professionals with a robust framework for understanding, predicting, and experimentally determining its solubility in a range of common organic solvents. By integrating theoretical principles of solubility with practical, field-proven experimental methodologies, this guide empowers researchers to effectively utilize this compound in their applications.
Introduction: The Significance of this compound and Its Solubility
This compound is an aromatic organic salt that is finding growing application in various fields, including as a building block in the synthesis of novel pharmaceuticals and functional materials. The strategic placement of three fluorine atoms on the benzene ring significantly alters the molecule's electronic properties, pKa, and intermolecular interactions, thereby influencing its behavior in different chemical environments.
A critical physicochemical property governing the utility of any compound in solution-based applications is its solubility. For drug development professionals, solubility is a key determinant of a drug candidate's bioavailability and formulation feasibility. In the realm of materials science, controlling the solubility of precursors is essential for processes such as crystal engineering and thin-film deposition. This guide, therefore, addresses the pressing need for a deeper understanding of the solubility of this compound in organic solvents.
Theoretical Framework: Predicting the Solubility of this compound
The principle of "like dissolves like" provides a foundational, albeit simplified, approach to predicting solubility. A more nuanced understanding requires consideration of the specific intermolecular forces at play between the solute (this compound) and the solvent.
The Molecular Structure and Its Implications
This compound is an ionic compound, dissociating in solution into a sodium cation (Na⁺) and a 2,3,4-trifluorobenzoate anion. The solubility will be dictated by the ability of the solvent molecules to solvate these two ions.
The 2,3,4-trifluorobenzoate anion possesses several key features that influence its interactions with solvents:
-
Aromatic Ring: The benzene ring is inherently nonpolar and will favor interactions with nonpolar or moderately polar solvents through van der Waals forces.
-
Carboxylate Group (-COO⁻): This is a highly polar and ionic functional group capable of strong ion-dipole interactions and hydrogen bonding (as an acceptor).
-
Fluorine Substituents: Fluorine is the most electronegative element, and the three C-F bonds are highly polarized. This introduces several effects:
-
Inductive Effect: The strong electron-withdrawing nature of the fluorine atoms increases the acidity of the parent carboxylic acid (2,3,4-trifluorobenzoic acid) and delocalizes the negative charge on the carboxylate anion.
-
Dipole Moment: The trifluorinated benzene ring will have a significant dipole moment, influencing its interaction with polar solvents.
-
Hydrophobicity/Lipophilicity: While the C-F bond is polar, the overall effect of fluorination on a molecule's solubility is complex. Highly fluorinated compounds can exhibit both hydrophobic and lipophobic characteristics.
-
Solvent Classification and Predicted Solubility
Based on these structural features, we can predict the likely solubility of this compound in different classes of organic solvents:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are characterized by the presence of O-H or N-H bonds, making them excellent hydrogen bond donors and acceptors. They are expected to be effective at solvating both the sodium cation and the carboxylate anion through ion-dipole interactions and hydrogen bonding. Therefore, high solubility is predicted in these solvents.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents have significant dipole moments but lack O-H or N-H bonds. They are effective at solvating cations through their lone pairs of electrons (on oxygen or nitrogen atoms). Their ability to solvate the trifluorobenzoate anion will depend on the solvent's polarity and size. Moderate to high solubility is anticipated, with solvents having higher dielectric constants generally being more effective.
-
Nonpolar Solvents (e.g., Toluene, Hexane): These solvents lack a significant dipole moment and cannot effectively solvate ions. The energetic cost of breaking the ionic lattice of this compound would not be compensated by weak van der Waals interactions with the solvent. Consequently, low to negligible solubility is expected in nonpolar solvents.
Quantitative Solubility Data: A Comparative Analysis
Table 1: Predicted and Comparative Solubility of Benzoate Salts
| Solvent | Solvent Type | Predicted Solubility of this compound | Rationale and Comparative Insights |
| Methanol | Polar Protic | High | Benzoic acid is highly soluble in methanol. The ionic nature of the sodium salt and the polarity of the trifluorobenzoate anion should enhance solubility. |
| Ethanol | Polar Protic | High | Similar to methanol, ethanol's ability to hydrogen bond and its polarity make it a good solvent for polar and ionic compounds. |
| Acetone | Polar Aprotic | Moderate to High | Acetone is a good solvent for many organic salts. It can effectively solvate the sodium cation and interact with the polar regions of the anion. |
| Ethyl Acetate | Polar Aprotic | Moderate | Less polar than acetone, but should still provide a reasonable degree of solvation for the trifluorobenzoate anion. |
| Dichloromethane | Moderately Polar Aprotic | Low to Moderate | While it has a dipole moment, its ability to solvate ions is limited compared to more polar aprotic solvents. |
| Toluene | Nonpolar | Very Low | The nonpolar nature of toluene makes it a poor solvent for ionic compounds. |
| Hexane | Nonpolar | Insoluble | As a nonpolar alkane, hexane will not effectively solvate the ions of the salt. |
Note: These are qualitative predictions. Actual quantitative values must be determined experimentally.
Experimental Protocol for Determining the Solubility of this compound
The following is a detailed, step-by-step methodology for the experimental determination of the solubility of this compound. This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.
Materials and Equipment
-
This compound (high purity, >98%)
-
Organic solvents (analytical grade or higher)
-
Analytical balance (± 0.0001 g)
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (0.22 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Experimental Workflow
The experimental workflow for determining the solubility of this compound can be visualized as follows:
Caption: Experimental workflow for the determination of solubility.
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Add a precise volume of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended. It is advisable to perform a preliminary experiment to confirm that equilibrium is reached within this timeframe by taking measurements at different time points (e.g., 24, 48, and 72 hours).
-
-
Phase Separation:
-
After equilibration, remove the vials and allow them to stand undisturbed for a short period to allow the excess solid to settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. Be cautious not to disturb the solid pellet at the bottom.
-
Immediately filter the withdrawn aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any fine, suspended particles.
-
Accurately weigh the filtered solution to determine its mass.
-
For analysis by HPLC or UV-Vis, prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Dilute the filtered saturated solution with a suitable solvent to bring its concentration within the linear range of the calibration curve.
-
Analyze the diluted sample and determine the concentration of this compound in the saturated solution.
-
-
Calculation of Solubility:
-
Calculate the solubility in the desired units (e.g., g/100 mL, mol/L).
-
Conclusion
While direct, quantitative solubility data for this compound in organic solvents remains to be extensively published, a thorough understanding of its molecular structure and the principles of solubility allows for reliable predictions of its behavior. This guide has provided a detailed theoretical framework for anticipating its solubility in various solvent classes and a robust, step-by-step experimental protocol for its precise determination. By leveraging the insights and methodologies presented herein, researchers, scientists, and drug development professionals can confidently and effectively incorporate this compound into their research and development endeavors. The generation of experimental data using the provided protocol will be a valuable contribution to the scientific community.
A Guide to Sodium 2,3,4-Trifluorobenzoate: A Strategic Building Block in Modern Medicinal Chemistry
This technical guide provides an in-depth analysis of sodium 2,3,4-trifluorobenzoate, a pivotal building block for medicinal chemists. We will explore its synthesis, physicochemical properties, and diverse applications in the construction of complex pharmaceutical agents. The strategic incorporation of the 2,3,4-trifluorobenzoyl moiety can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates, making this reagent an invaluable tool in the drug discovery pipeline.
The Strategic Advantage of Fluorine in Drug Design
The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to optimize drug-like properties.[1][2] Fluorine's unique characteristics, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][3] Specifically, strategic fluorination can:
-
Enhance Metabolic Stability: By replacing hydrogen atoms at metabolically vulnerable positions, fluorine can block cytochrome P450-mediated oxidation, thereby increasing the drug's half-life.[3]
-
Modulate Lipophilicity: The incorporation of fluorine atoms can increase a molecule's lipophilicity, which can improve its permeability across biological membranes.[3][4]
-
Alter Acidity/Basicity: The strong electron-withdrawing nature of fluorine can significantly impact the pKa of nearby functional groups, influencing a compound's ionization state and solubility.[4]
-
Improve Binding Affinity: Fluorine can participate in favorable non-covalent interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, leading to enhanced potency.[1]
Within the arsenal of fluorinated reagents, this compound and its parent acid serve as versatile scaffolds for introducing a trifluorinated phenyl ring into target molecules.[5][6]
Physicochemical Properties and Synthesis
This compound is the sodium salt of 2,3,4-trifluorobenzoic acid. It is typically supplied as a white to off-white solid.[7] The presence of three electron-withdrawing fluorine atoms on the benzene ring makes the parent acid more acidic than benzoic acid.[4]
| Property | Value | Reference |
| CAS Number | 402955-41-3 | [8][9] |
| Molecular Formula | C₇H₂F₃NaO₂ | [9] |
| Molecular Weight | 198.07 g/mol | [9] |
| Appearance | White to off-white solid | [7] |
| Storage Temperature | 2-8°C or Room Temperature, Inert Atmosphere | [7][9] |
| Parent Acid | 2,3,4-Trifluorobenzoic Acid (CAS: 61079-72-9) | [5][10] |
Synthesis from 2,3,4-Trifluorobenzoic Acid
The sodium salt is readily prepared by neutralizing 2,3,4-trifluorobenzoic acid with a sodium base, such as sodium hydroxide or sodium bicarbonate, in a suitable solvent.
-
Dissolution: Dissolve 2,3,4-trifluorobenzoic acid (1.0 eq) in a suitable solvent such as methanol or water.
-
Neutralization: Slowly add a stoichiometric amount (1.0 eq) of aqueous sodium hydroxide or sodium bicarbonate solution while stirring.
-
Monitoring: Monitor the pH of the solution until it reaches neutral (pH ~7).
-
Isolation: Remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the resulting white solid under vacuum to yield this compound.
Core Synthetic Applications in Medicinal Chemistry
The true utility of this compound lies in its versatility as a synthetic intermediate.[4][5] The carboxylate can be readily converted to its acid form in situ or used directly in certain coupling reactions. Its parent acid, 2,3,4-trifluorobenzoic acid, is instrumental in forming key linkages common in pharmaceutical agents.[6]
Amide Bond Formation
The formation of amides is a cornerstone of medicinal chemistry. The 2,3,4-trifluorobenzoyl moiety is frequently incorporated as an amide to modulate the properties of a lead compound.
Caption: Workflow for amide bond formation.
-
Activation: In an inert atmosphere (N₂ or Ar), dissolve 2,3,4-trifluorobenzoic acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.
-
Coupling: Add the desired amine (1.0-1.2 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).
-
Workup: Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[11]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired amide.[11]
Causality Insight: The choice of HATU as a coupling agent is due to its high efficiency and low rate of racemization for chiral amines. DIPEA is a non-nucleophilic base used to mop up the acid formed during the reaction, driving the equilibrium towards product formation.
Nucleophilic Aromatic Substitution (S_NAr)
The electron-deficient nature of the trifluorinated ring, particularly with the activating carboxylate group, facilitates nucleophilic aromatic substitution. The fluorine atom at the C4 position is the most susceptible to displacement.
-
Setup: In a sealed reaction vessel, combine this compound (1.0 eq), the desired amine nucleophile (e.g., 2-chloro-4-iodoaniline, 1.1 eq), and a strong, non-nucleophilic base like lithium amide (LiNH₂) in a dry polar aprotic solvent such as THF.[4]
-
Reaction: Stir the mixture at a controlled temperature (e.g., 35 ± 10 °C) until the reaction is complete, as indicated by TLC or LC-MS.[4] The reaction may require heating to 50-60 °C for several hours.[4]
-
Quenching: Carefully quench the reaction by diluting with a solvent like acetonitrile and then adding an aqueous acid solution (e.g., 35% HCl).[4]
-
Isolation: Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt, and concentrate it.
-
Purification: Purify the residue by column chromatography or recrystallization.
Causality Insight: The use of a strong base and a polar aprotic solvent is crucial. The base deprotonates the nucleophile, increasing its reactivity, while the solvent stabilizes the charged intermediate (Meisenheimer complex) formed during the S_NAr reaction, lowering the activation energy.
Impact of the 2,3,4-Trifluorobenzoyl Moiety on Drug Properties
The introduction of the 2,3,4-trifluorobenzoyl group is a strategic decision aimed at optimizing a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Caption: Impact of the trifluorobenzoyl moiety on drug properties.
-
Metabolic Stability: The C-F bonds are exceptionally strong and resistant to enzymatic cleavage. Placing the trifluorobenzoyl group at a known site of metabolism can effectively shield the molecule from degradation, enhancing its in vivo half-life.[3]
-
Lipophilicity and Bioavailability: The trifluoromethyl group is known to significantly increase lipophilicity.[3] This modification can improve a drug's ability to cross lipid bilayers, such as the intestinal wall for oral absorption or the blood-brain barrier for CNS-targeted drugs.[3]
-
Target Engagement: The electron density distribution of the trifluorinated ring can lead to unique and favorable interactions with amino acid residues in the target protein's binding pocket, potentially increasing the drug's potency and selectivity.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for molecular engineering in drug discovery.[6] Its utility in robust synthetic transformations like amide coupling and S_NAr reactions, combined with the profound and beneficial impact of the 2,3,4-trifluorobenzoyl moiety on the pharmacokinetic and pharmacodynamic properties of a molecule, solidifies its role as a high-value building block.[1][5] Researchers and drug development professionals can leverage this compound to accelerate the design and synthesis of novel therapeutics with improved efficacy and safety profiles.
References
- 1. nbinno.com [nbinno.com]
- 2. Importance of Fluorine in Benzazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. innospk.com [innospk.com]
- 6. nbinno.com [nbinno.com]
- 7. SODIUM 2,4,5-TRIFLUOROBENZOATE CAS#: 522651-48-5 [m.chemicalbook.com]
- 8. This compound | 402955-41-3 [chemicalbook.com]
- 9. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. 2,3,4-Trifluorobenzoic acid | C7H3F3O2 | CID 302932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
Sodium 2,3,4-Trifluorobenzoate: A Versatile Precursor for Advanced Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of the applications of Sodium 2,3,4-Trifluorobenzoate in modern organic synthesis. While often utilized interchangeably with its parent acid, this salt form offers distinct advantages in specific synthetic contexts, particularly in decarboxylative transformations. We will delve into its role as a key building block for complex fluorinated molecules, its utility in generating reactive intermediates, and its application in cross-coupling reactions. This document is intended for researchers, chemists, and professionals in the pharmaceutical and agrochemical industries, offering both mechanistic insights and practical, field-proven protocols.
Introduction: The Strategic Importance of Fluorinated Building Blocks
The introduction of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered pKa, make fluorinated compounds highly sought after.[1] this compound, the sodium salt of 2,3,4-trifluorobenzoic acid, serves as a valuable and versatile building block for the synthesis of such molecules.[2][3] Its trifluorinated phenyl ring provides a scaffold for the construction of a wide array of complex chemical architectures.
The preparation of this compound is a straightforward acid-base neutralization of 2,3,4-trifluorobenzoic acid with a sodium base, such as sodium hydroxide or sodium carbonate. This simple conversion yields a stable, easy-to-handle salt that can be used directly in various synthetic applications.
Application as a Core Building Block in Complex Molecule Synthesis
The primary and most established application of the 2,3,4-trifluorobenzoyl moiety, and by extension its sodium salt, is as a foundational component in the synthesis of pharmaceuticals and agrochemicals. The trifluorinated phenyl ring can be incorporated into larger molecules through reactions involving the carboxylate group or through transformations on the aromatic ring itself.
Amide Bond Formation: A Gateway to Bioactive Molecules
The carboxylate of this compound can be readily converted to the corresponding carboxylic acid in situ or used directly in activated form for amide bond formation. This is a fundamental transformation in medicinal chemistry, as the amide bond is a key feature of many biologically active compounds. The resulting 2,3,4-trifluorobenzamides are important intermediates in the synthesis of various therapeutic agents.
Precursor to Fluorinated Heterocycles
Fluorinated heterocyclic compounds are of immense interest in drug discovery due to their unique biological activities. 2,3,4-Trifluorobenzoic acid and its derivatives are frequently employed as starting materials for the construction of these complex ring systems. The fluorine atoms on the benzene ring can influence the regioselectivity of cyclization reactions and modulate the electronic properties of the final heterocyclic product.
Decarboxylative Reactions: Generating Potent Reactive Intermediates
A more advanced and highly valuable application of this compound is its use as a precursor in decarboxylative reactions. The thermal or metal-catalyzed removal of carbon dioxide from the carboxylate can generate highly reactive intermediates, which can then participate in a variety of bond-forming reactions.
Decarboxylative Cross-Coupling: A Modern Approach to Biaryl Synthesis
Palladium-catalyzed decarboxylative cross-coupling has emerged as a powerful tool for the formation of C-C bonds. In this context, sodium polyfluorobenzoates are excellent coupling partners with aryl halides and triflates.[4][5][6] The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) center, followed by ligand exchange with the fluorobenzoate. The key step is the decarboxylation of the resulting Pd(II)-carboxylate complex, which is often rate-limiting, followed by reductive elimination to afford the polyfluorinated biaryl product.[4]
Experimental Protocol: Palladium-Catalyzed Decarboxylative Cross-Coupling
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), Pd(OAc)₂ (5 mol%), and a suitable phosphine ligand (e.g., SPhos, 10 mol%).
-
Add dry, degassed diglyme as the solvent.
-
Heat the reaction mixture at 120-140 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Palladium-catalyzed decarboxylative cross-coupling cycle.
Generation of the 2,3,4-Trifluorophenyl Anion
Under strongly basic conditions and elevated temperatures, decarboxylation of this compound can lead to the formation of the 2,3,4-trifluorophenyl anion. This highly reactive carbanion can then be trapped by various electrophiles, providing a pathway to a range of substituted trifluorobenzenes. The generation of aryl anions from their corresponding carboxylates is a known transformation, particularly for electron-deficient aromatic systems.[7]
Conceptual Workflow: Generation and Trapping of the 2,3,4-Trifluorophenyl Anion
-
Anion Generation: Heating this compound in a high-boiling aprotic solvent (e.g., N-methyl-2-pyrrolidone) with a strong, non-nucleophilic base can induce decarboxylation to form the 2,3,4-trifluorophenyl anion.
-
Electrophilic Quench: The in-situ generated anion is then reacted with an electrophile (e.g., an alkyl halide, a carbonyl compound, or a silyl chloride) to form a new C-C, C-O, or C-Si bond.
Caption: Generation and trapping of the 2,3,4-trifluorophenyl anion.
Data Summary
| Application | Reaction Type | Key Intermediates | Typical Products |
| Building Block Synthesis | Amide Coupling | Acyl chloride/activated ester | 2,3,4-Trifluorobenzamides |
| Building Block Synthesis | Heterocycle Formation | Various | Fluorinated heterocycles |
| Decarboxylative Reactions | Cross-Coupling | Pd(II)-carboxylate | Polyfluorinated biaryls |
| Decarboxylative Reactions | Anion Formation | Aryl anion | Substituted trifluorobenzenes |
Conclusion and Future Outlook
This compound is a versatile and valuable reagent in organic synthesis. While its role as a building block for fluorinated molecules is well-established through the chemistry of its parent acid, its potential in decarboxylative reactions opens up new avenues for the construction of complex fluorinated compounds. The ability to generate both aryl palladium intermediates and aryl anions from this stable and readily available salt underscores its utility in modern synthetic chemistry. As the demand for novel fluorinated pharmaceuticals and materials continues to grow, the applications of this compound and related compounds are expected to expand further.
References
- 1. nbinno.com [nbinno.com]
- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pd-catalyzed decarboxylative cross coupling of potassium polyfluorobenzoates with aryl bromides, chlorides, and triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. quora.com [quora.com]
A Spectroscopic Guide to Sodium 2,3,4-trifluorobenzoate: Unveiling Molecular Structure through NMR, IR, and MS Analysis
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for Sodium 2,3,4-trifluorobenzoate, a compound of interest for researchers, scientists, and professionals in drug development. By delving into Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to offer a detailed structural elucidation and a framework for understanding the interplay between molecular features and spectroscopic output.
While direct experimental data for this compound is not widely published, this guide will utilize the readily available data for its parent compound, 2,3,4-trifluorobenzoic acid, as a foundational proxy. The structural differences are minimal and well-understood, allowing for a robust and insightful analysis. The key distinction lies in the carboxyl group, which is protonated in the acid and exists as a carboxylate anion in the sodium salt. This guide will thoroughly explain the anticipated spectroscopic shifts arising from this transformation.
Molecular Structure and Isomeric Context
This compound is an aromatic organic compound with the chemical formula C₇H₂F₃NaO₂. The structure features a benzene ring substituted with three fluorine atoms at positions 2, 3, and 4, and a sodium carboxylate group at position 1. The specific substitution pattern of the fluorine atoms is crucial in defining the molecule's electronic properties and, consequently, its spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative. The data presented here is based on 2,3,4-trifluorobenzoic acid, and the expected variations for the sodium salt will be discussed.
Experimental Protocol: NMR Data Acquisition
A general procedure for acquiring NMR spectra is as follows:
-
Sample Preparation: Dissolve a few milligrams of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O for the sodium salt). The choice of solvent can influence chemical shifts.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the spectra using standard pulse sequences for ¹H, ¹³C, and ¹⁹F NMR. Key parameters to set include the number of scans, relaxation delay, and spectral width.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
Caption: General workflow for NMR spectroscopy.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 2,3,4-trifluorobenzoic acid shows two aromatic protons.[1] The acidic proton of the carboxylic acid would appear as a broad singlet at a downfield chemical shift (typically >10 ppm), which would be absent in the spectrum of the sodium salt when dissolved in D₂O.
Table 1: ¹H NMR Data for 2,3,4-trifluorobenzoic acid
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.5 - 7.8 | Multiplet | 2H | Aromatic C-H |
| >10 (broad) | Singlet | 1H | Carboxylic acid O-H |
Data is estimated from typical values for similar compounds.
Interpretation: The two aromatic protons are coupled to each other and to the neighboring fluorine atoms, resulting in complex multiplets. For the sodium salt, the aromatic signals are expected to be at slightly different chemical shifts due to the change in the electronic nature of the carboxylate group, but the splitting patterns should remain similar. The broad OH peak will be absent.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Table 2: ¹³C NMR Data for 2,3,4-trifluorobenzoic acid [2]
| Chemical Shift (ppm) | Assignment |
| ~165 | C=O |
| ~110 - 155 | Aromatic C-F and C-C |
Data is derived from the SpectraBase entry for 2,3,4-trifluorobenzoic acid.[2]
Interpretation: The spectrum will show a signal for the carbonyl carbon and several signals in the aromatic region for the six ring carbons. The carbons bonded to fluorine will exhibit characteristic splitting due to C-F coupling. The chemical shift of the carbonyl carbon in the sodium salt is expected to be slightly different from that in the acid. The aromatic carbon signals will also experience minor shifts.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. The spectrum of 2,3,4-trifluorobenzoate is expected to show three distinct signals for the three non-equivalent fluorine atoms.
Interpretation: Each fluorine signal will be split by the other two fluorine atoms and the adjacent aromatic protons, resulting in complex multiplets. The chemical shifts and coupling constants are highly sensitive to the substitution pattern on the aromatic ring.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of molecules. The IR spectrum of this compound will be significantly different from that of 2,3,4-trifluorobenzoic acid in the region of the carboxyl group vibrations.
Experimental Protocol: IR Data Acquisition
A common method for obtaining the IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum.
-
Data Processing: Perform a background subtraction.
Caption: General workflow for ATR-IR spectroscopy.
Interpretation of IR Spectra
Table 3: Key IR Absorptions for Carboxylic Acids and Carboxylate Salts
| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) | Expected in 2,3,4-trifluorobenzoic acid | Expected in this compound |
| O-H (acid) | Stretching | 2500-3300 (broad) | Yes | No |
| C=O (acid) | Stretching | 1700-1725 | Yes | No |
| C=O (carboxylate) | Asymmetric Stretching | 1550-1610 | No | Yes |
| C=O (carboxylate) | Symmetric Stretching | 1300-1420 | No | Yes |
| C-F | Stretching | 1000-1400 | Yes | Yes |
| C=C (aromatic) | Stretching | 1400-1600 | Yes | Yes |
This table is based on established IR correlation charts.[3][4]
The most significant change will be the disappearance of the broad O-H stretch and the C=O stretch of the acid, and the appearance of two new strong bands corresponding to the asymmetric and symmetric stretching of the carboxylate anion. The C-F and aromatic C=C stretching vibrations will also be present.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.
Experimental Protocol: MS Data Acquisition
Electrospray ionization (ESI) is a suitable technique for analyzing this compound.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Infusion: Infuse the sample solution into the ESI source of the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in negative ion mode to observe the trifluorobenzoate anion.
Caption: General workflow for ESI-MS.
Interpretation of Mass Spectra
In negative ion mode ESI-MS, the primary ion observed for this compound would be the deprotonated acid, [C₇H₂F₃O₂]⁻.
Table 4: Expected Mass Spectrometry Data
| Ion | Calculated m/z |
| [C₇H₂F₃O₂]⁻ | 179.00 |
Interpretation: The base peak in the negative ion mode mass spectrum is expected to be at an m/z corresponding to the molecular weight of the 2,3,4-trifluorobenzoate anion. Further fragmentation of this anion under higher energy conditions could lead to the loss of CO₂ or other fragments, providing additional structural information.
Conclusion
This guide provides a detailed framework for the spectroscopic analysis of this compound. By leveraging the data from its parent acid and applying fundamental principles of spectroscopy, a comprehensive structural characterization can be achieved. The distinct features in the NMR, IR, and MS spectra, particularly the signals arising from the fluorinated aromatic ring and the carboxylate group, serve as reliable identifiers for this compound. For definitive analysis, it is always recommended to acquire experimental data on the specific compound of interest.
References
Navigating the Cross-Coupling Landscape with Sodium 2,3,4-Trifluorobenzoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Fluorinated Building Blocks
In the intricate world of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds offers a distinct advantage. Fluorine's unique electronic properties can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity. Among the repertoire of fluorinated building blocks, sodium 2,3,4-trifluorobenzoate emerges as a versatile and reactive precursor for the construction of complex polyfluorinated aromatic compounds. This guide provides a comprehensive exploration of the reactivity of this compound in palladium-catalyzed cross-coupling reactions, offering insights into mechanistic nuances, practical experimental protocols, and the causality behind procedural choices.
The utility of this compound in cross-coupling reactions primarily lies in its ability to undergo in situ decarboxylation to generate a highly reactive 2,3,4-trifluorophenyl-palladium intermediate. This circumvents the need for the preparation of more sensitive organometallic reagents, such as organoboranes or organozincs, from the corresponding aryl halides. The trifluorinated aromatic moiety is a valuable pharmacophore, and its direct introduction via decarboxylative coupling represents an efficient and atom-economical synthetic strategy.
Core Principles: The Decarboxylative Cross-Coupling Paradigm
The cross-coupling reactions of this compound are dominated by a decarboxylative pathway. Unlike traditional cross-coupling reactions that rely on the oxidative addition of an aryl halide to a low-valent palladium catalyst, the key step here is the palladium-mediated decarboxylation of the benzoate. This process generates a nucleophilic aryl-palladium species that can then participate in various coupling cascades.
A critical aspect to consider is the influence of the cation. While this guide focuses on the sodium salt, it is noteworthy that studies on related polyfluorobenzoates have indicated that the nature of the cation can influence reactivity, with zinc salts sometimes exhibiting enhanced performance compared to their alkali metal counterparts.[1][2]
The general mechanism for the palladium-catalyzed decarboxylative cross-coupling of a polyfluorobenzoate is depicted below. The reaction is initiated by the coordination of the carboxylate to the palladium center, followed by the rate-determining decarboxylation step to form the pivotal aryl-palladium intermediate. This intermediate then engages with the coupling partner in subsequent steps characteristic of the specific cross-coupling reaction (e.g., transmetalation in Suzuki-Miyaura coupling).[3][4]
Caption: Generalized Catalytic Cycle for Decarboxylative Cross-Coupling.
Reactivity in Key Cross-Coupling Reactions
Suzuki-Miyaura Type Decarboxylative Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. In the context of this compound, a decarboxylative variant allows for the direct coupling with arylboronic acids or their esters to furnish valuable biaryl structures.[5] The reaction typically proceeds in a high-boiling polar aprotic solvent like diglyme, which is crucial for facilitating the decarboxylation step at elevated temperatures.[3][4] The choice of a suitable palladium catalyst and ligand is paramount for achieving high efficiency.
Experimental Protocol: General Procedure for Decarboxylative Suzuki-Miyaura Coupling [3][4]
-
Reagent Preparation: In a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine this compound (1.2 equiv.), the arylboronic acid (1.0 equiv.), a palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a phosphine ligand (e.g., PCy₃, 4-10 mol%).
-
Solvent and Base Addition: Add anhydrous, degassed diglyme as the solvent. While a base is typically required for conventional Suzuki-Miyaura couplings, in the decarboxylative variant, the reaction can often proceed without an additional external base, as the carboxylate itself can act as a base. However, the addition of a mild base like K₂CO₃ may be beneficial in some cases.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 120-160 °C) and stir for the specified time (12-24 hours).
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Quantitative Data: Representative Examples of Decarboxylative Suzuki-Miyaura Coupling of Polyfluorobenzoates
| Entry | Aryl Halide/Triflate | Polyfluorobenzoate | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Bromoanisole | Potassium pentafluorobenzoate | Pd(OAc)₂ (5) | PCy₃ (10) | Diglyme | 135 | 88 | [3][4] |
| 2 | 4-Chlorotoluene | Potassium pentafluorobenzoate | Pd(OAc)₂ (5) | PCy₃ (10) | Diglyme | 135 | 85 | [3][4] |
| 3 | Phenyl triflate | Potassium pentafluorobenzoate | Pd(OAc)₂ (5) | PCy₃ (10) | Diglyme | 135 | 75 | [3][4] |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | Zinc 2,3,4,5-tetrafluorobenzoate | Pd(OAc)₂ (5) | SPhos (10) | Dioxane | 100 | 92 | [6] |
| 5 | 4-Bromo-N,N-dimethylaniline | Zinc 2,3,4,5-tetrafluorobenzoate | Pd(OAc)₂ (5) | SPhos (10) | Dioxane | 100 | 85 | [6] |
Note: The data presented is for closely related polyfluorobenzoates and serves as a strong indicator of the expected reactivity of this compound under similar conditions.
Heck-Type Decarboxylative Coupling
The Heck reaction, a palladium-catalyzed coupling of an aryl or vinyl halide with an alkene, can also be adapted to a decarboxylative manifold using this compound.[7] This provides a direct route to substituted styrenes and other vinylarenes. The mechanism follows a similar initial decarboxylation to form the aryl-palladium intermediate, which then undergoes migratory insertion of the alkene followed by β-hydride elimination.
Experimental Workflow: Decarboxylative Heck Reaction
Caption: A typical workflow for a decarboxylative Heck reaction.
Sonogashira-Type Decarboxylative Coupling
The Sonogashira coupling, which forges a bond between an aryl or vinyl halide and a terminal alkyne, can also be achieved through a decarboxylative pathway with this compound.[8][9] This reaction is of significant interest for the synthesis of internal alkynes, which are valuable intermediates in organic synthesis. The catalytic cycle involves the formation of the aryl-palladium intermediate via decarboxylation, followed by a copper-co-catalyzed or copper-free reaction with the terminal alkyne.
Causality in Experimental Choices: A Deeper Dive
-
Solvent Selection: The choice of a high-boiling, polar aprotic solvent like diglyme or N-methyl-2-pyrrolidone (NMP) is critical. These solvents possess the necessary thermal stability for the high reaction temperatures required to induce decarboxylation and can effectively solvate the ionic intermediates.
-
Catalyst and Ligand System: The selection of the palladium source and the phosphine ligand is a balancing act. Electron-rich and bulky phosphine ligands, such as tricyclohexylphosphine (PCy₃) or biarylphosphines like SPhos, are often employed. These ligands promote the oxidative addition of the palladium(0) to the carboxylate and stabilize the resulting intermediates, while also facilitating the reductive elimination step.
-
Temperature Control: Temperature is a crucial parameter. It must be high enough to overcome the activation barrier for the rate-limiting decarboxylation step but not so high as to cause decomposition of the catalyst or reactants.
Conclusion and Future Outlook
This compound is a powerful and versatile building block for the synthesis of polyfluorinated aromatic compounds through decarboxylative cross-coupling reactions. Its ability to serve as a direct source of the 2,3,4-trifluorophenyl moiety under palladium catalysis offers a more streamlined and atom-economical alternative to traditional cross-coupling methods. The principles and protocols outlined in this guide provide a solid foundation for researchers to harness the reactivity of this valuable reagent in their synthetic endeavors. Future research in this area will likely focus on expanding the scope of coupling partners, developing more efficient and milder catalytic systems, and exploring the application of this methodology in the synthesis of complex, biologically active molecules.
References
- 1. Pd-catalyzed decarboxylative coupling of zinc polyfluorobenzoate with aryl imidazolylsulfonate for polyfluorinated biaryl synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Recent advances in Sonogashira reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Stability and Storage of Sodium 2,3,4-trifluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Fluorination in Modern Chemistry
Sodium 2,3,4-trifluorobenzoate, the sodium salt of 2,3,4-trifluorobenzoic acid, is a fluorinated aromatic compound of increasing interest in the fields of pharmaceutical and agrochemical development. The strategic incorporation of fluorine atoms into organic molecules can significantly enhance their metabolic stability, bioavailability, and binding affinity to biological targets[1]. As an intermediate in organic synthesis, the purity and stability of this compound are paramount to ensure the quality and efficacy of the final products. This guide provides a detailed overview of the known and predicted stability characteristics of this compound, along with recommended storage conditions and methodologies for its stability assessment.
While specific experimental data on the stability of this compound is limited in publicly available literature, this guide synthesizes information from its parent acid, 2,3,4-trifluorobenzoic acid, and structurally analogous compounds to provide a robust framework for its handling and storage.
Physicochemical Properties and Inferred Stability
The stability of a chemical compound is intrinsically linked to its physical and chemical properties. For this compound, we can infer its general stability from the data available for its parent acid, 2,3,4-trifluorobenzoic acid.
| Property | Value (for 2,3,4-trifluorobenzoic acid) | Implication for this compound Stability |
| Melting Point | 140-142 °C[2][3][4] | Indicates a relatively high thermal threshold for the parent acid, suggesting the sodium salt is also thermally stable under typical laboratory conditions. |
| Boiling Point | 245.3 °C[2][4] | Further supports the thermal stability of the core trifluorobenzoyl structure. |
| Flash Point | 102.1 °C[2][4] | Suggests safe handling under standard laboratory conditions without a high risk of flammability. |
| Appearance | White to light yellow crystalline powder[2][4] | Any change in color or appearance could be an indicator of degradation or impurity. |
| Purity (Typical) | ≥99.0% by HPLC[2] | High purity is essential for its use as a synthetic intermediate. |
| Moisture Content | ≤0.5%[2] | Low moisture content is crucial for maintaining stability, especially if the compound is hygroscopic. |
Recommended Storage and Handling
To maintain the integrity of this compound, proper storage and handling are critical. The following recommendations are based on best practices for similar chemical compounds and information derived from the parent acid.
Optimal Storage Conditions:
-
Temperature: A controlled cool environment, ideally between 2-8 °C, is recommended for long-term storage to minimize the potential for thermal degradation[1][4].
-
Atmosphere: Store in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon) to protect from moisture and atmospheric contaminants.
-
Light: Protect from direct sunlight and other sources of UV radiation by storing in an opaque or amber-colored container.
-
Ventilation: Store in a well-ventilated area to prevent the accumulation of any potential vapors.
Handling Precautions:
-
Avoid inhalation of dust. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area or in a chemical fume hood.
-
Prevent contact with skin and eyes.
-
Keep away from incompatible materials such as strong acids and oxidizing agents.
Potential Degradation Pathways
Caption: Potential Degradation Pathways for this compound.
-
Hydrolysis: The ester-like nature of the sodium salt of a carboxylic acid makes it susceptible to hydrolysis, particularly under acidic conditions, which would convert it back to the less soluble 2,3,4-trifluorobenzoic acid. While the amide bond is known to be susceptible to both acidic and alkaline hydrolysis, the carboxylate salt is generally more stable[5].
-
Photodegradation: Aromatic compounds, including fluorinated ones, can be susceptible to degradation upon exposure to UV light. This can lead to the cleavage of the C-F bond or the aromatic ring, resulting in a variety of degradation products.
-
Thermal Decomposition: As indicated by the high boiling point of the parent acid, significant thermal decomposition is likely to occur only at elevated temperatures, potentially leading to decarboxylation and fragmentation of the aromatic ring[6].
-
Oxidation: Strong oxidizing agents could potentially react with the aromatic ring, leading to ring-opening or the formation of phenolic byproducts.
Experimental Protocols for Stability Assessment
A crucial aspect of ensuring the quality of a chemical intermediate is the development and validation of a stability-indicating analytical method. The following outlines a systematic approach to conducting forced degradation studies and developing a suitable HPLC method for this compound.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential to understand the intrinsic stability of the molecule and to generate potential degradation products for the development of a stability-indicating method[7].
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 24 hours).
-
Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for a specified period.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified period.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 105 °C) for a specified period. Also, heat the stock solution at a controlled temperature (e.g., 60 °C).
-
Photolytic Degradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber.
3. Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a suitable analytical method, such as HPLC, to determine the extent of degradation and to observe the formation of any degradation products.
Development of a Stability-Indicating HPLC Method
A stability-indicating HPLC method is one that can accurately quantify the active ingredient without interference from degradation products, process impurities, or other potential impurities[8].
1. Instrumentation and Chromatographic Conditions (A Starting Point):
-
HPLC System: An HPLC system with a UV detector is suitable.
-
Column: A C18 reversed-phase column is a good starting point for the separation of aromatic carboxylic acids.
-
Mobile Phase: A gradient elution with a mixture of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective.
-
Detection: UV detection at a wavelength where the compound has significant absorbance.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30 °C) to ensure reproducibility.
2. Method Development and Validation:
-
Inject the stressed samples into the HPLC system to assess the separation of the parent peak from any degradation product peaks.
-
Optimize the mobile phase composition, gradient, and other chromatographic parameters to achieve adequate resolution between all peaks.
-
Validate the developed method according to ICH guidelines, including parameters such as specificity, linearity, accuracy, precision, and robustness.
Caption: Workflow for Developing a Stability-Indicating HPLC Method.
Conclusion
This compound is a valuable intermediate whose stability is crucial for its applications in research and development. While direct stability data is scarce, by understanding its physicochemical properties and those of its parent acid, and by considering the general degradation pathways of fluorinated aromatics, a robust strategy for its storage and handling can be implemented. The recommended storage conditions—cool, dry, and protected from light—are essential for maintaining its purity and integrity over time. Furthermore, the implementation of forced degradation studies and the development of a validated stability-indicating HPLC method, as outlined in this guide, will provide the necessary scientific evidence to fully characterize its stability profile and ensure its quality for its intended use.
References
- 1. Page loading... [guidechem.com]
- 2. innospk.com [innospk.com]
- 3. 2,3,4-Trifluorobenzoic acid | 61079-72-9 [chemicalbook.com]
- 4. lookchem.com [lookchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. chemscene.com [chemscene.com]
The Trifluoromethyl Group: A Small Moiety with a Powerful Impact on Benzoic Acid Derivatives
<
A Technical Guide for Researchers in Chemistry and Drug Development
Abstract
The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry and materials science. Among these, the trifluoromethyl (-CF3) group stands out for its profound ability to modulate the physicochemical properties of parent molecules. When appended to a benzoic acid scaffold, the -CF3 group imparts a unique combination of potent electronic and distinct steric characteristics. This guide provides an in-depth analysis of these properties, explaining the fundamental principles that govern them and exploring how they are leveraged in practical applications, particularly in the realm of drug design. We will delve into the mechanistic basis for the -CF3 group's influence on acidity, molecular interactions, and metabolic stability, offering field-proven insights for scientists seeking to harness its capabilities.
Introduction: The Rise of Fluorine in Molecular Design
The substitution of hydrogen or methyl groups with a trifluoromethyl group has become a key strategy in optimizing molecular properties.[1] In the context of benzoic acids, this substitution creates a class of compounds with tailored characteristics valuable for pharmaceuticals, agrochemicals, and advanced materials.[2] The unique nature of the C-F bond—one of the strongest in organic chemistry—and the high electronegativity of fluorine atoms are central to the transformative effects of the -CF3 group.[3] These effects can be broadly categorized into two domains: powerful electronic modulation and influential steric presence. This guide will dissect these properties, providing a comprehensive resource for researchers.
The Dominant Electronic Properties of Trifluoromethylated Benzoic Acids
The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in organic chemistry, a property that dramatically alters the electronic landscape of the benzoic acid ring system.[4]
Profound Impact on Acidity (pKa)
The most striking electronic effect of the -CF3 group on benzoic acid is the significant increase in acidity, reflected by a lower pKa value. This is primarily due to the strong electron-withdrawing inductive effect (-I effect) of the three fluorine atoms.[5] This effect powerfully stabilizes the resulting carboxylate anion formed upon deprotonation, making the parent acid more willing to donate a proton.
The position of the -CF3 group on the aromatic ring is critical. The inductive effect weakens with distance, meaning the acidity enhancement is most pronounced when the group is at the ortho position, and least impactful at the para position relative to the carboxylic acid. This trend is clearly demonstrated by comparing the pKa values of benzoic acid and its trifluoromethylated isomers.
| Compound | pKa Value | Fold Increase in Acidity (approx.) vs. Benzoic Acid |
| Benzoic Acid | 4.20[6] | 1x |
| 4-(Trifluoromethyl)benzoic Acid | 3.78 | ~3x |
| 3-(Trifluoromethyl)benzoic Acid | 3.70 | ~3x |
| 2-(Trifluoromethyl)benzoic Acid | 3.14 | ~11x |
| Data sourced from publicly available pKa compilations and scientific literature. |
This predictable tuning of acidity is a critical tool for drug developers, as it influences a molecule's charge state at physiological pH, which in turn affects solubility, membrane permeability, and target binding.[7]
Aromatic Ring Deactivation and Non-Covalent Interactions
The strong electron-withdrawing nature of the -CF3 group deactivates the aromatic ring towards electrophilic substitution.[8] More subtly, it modifies the molecule's ability to engage in non-covalent interactions. While traditionally viewed as a lipophilic, non-polar group, recent studies have shown that the -CF3 group is amphiphilic.[9][10] It can act as both an electrophile and a nucleophile in non-covalent interactions, a phenomenon attributed to polarization and the anomeric effect.[9][10] This allows it to participate in unconventional hydrogen bonds and other weak interactions within a protein's binding pocket, enhancing binding affinity and selectivity.[3]
The Hammett substituent constants (σ) quantify the electronic influence of substituents on a benzene ring. The -CF3 group possesses large positive σ values, confirming its strong electron-withdrawing character through both inductive and resonance effects.
-
σ_meta : +0.43
-
σ_para : +0.54
These values are crucial for quantitative structure-activity relationship (QSAR) studies in drug design.[11]
The Unique Steric Profile of the Trifluoromethyl Group
While electronically potent, the trifluoromethyl group is also sterically demanding, though in a nuanced way. It is significantly larger than a hydrogen atom and bulkier than a methyl group, which can influence molecular conformation and interactions.[4][12]
This steric bulk can be advantageous in several ways:
-
Conformational Restriction: It can lock a molecule into a specific, biologically active conformation.
-
Shielding from Metabolism: It can act as a "metabolic shield," sterically hindering access by metabolic enzymes like cytochrome P450s to nearby reactive sites.[13] This increases the metabolic stability and half-life of a drug.[14][15]
-
Fine-Tuning Binding Pockets: The size and shape of the -CF3 group can be used to optimize the fit of a molecule into a target's binding pocket, enhancing selectivity.[14]
It is often used as a bioisostere for a chlorine atom or a methyl group to balance steric, electronic, and lipophilic properties.[1][3]
Synergy in Action: Drug Development Applications
The combination of electronic and steric properties makes trifluoromethylated benzoic acids and their derivatives highly valuable in medicinal chemistry.[8][16]
Key advantages include:
-
Enhanced Metabolic Stability: The strength of the C-F bond and steric shielding make the -CF3 group highly resistant to metabolic breakdown, often leading to a longer drug half-life.[13][15][17]
-
Increased Lipophilicity: The -CF3 group generally increases a molecule's lipophilicity (measured as LogP or LogD), which can improve its ability to cross biological membranes and enhance absorption.[3][14][18]
-
Improved Target Binding Affinity: The group's strong electron-withdrawing nature can lead to stronger electrostatic and hydrogen bonding interactions with biological targets.[3][14]
A prominent example is Celecoxib (Celebrex) , a nonsteroidal anti-inflammatory drug that contains a trifluoromethyl group. This group contributes to its efficacy and metabolic profile.[1]
Experimental Protocols: Synthesis and Characterization
The reliable synthesis and thorough characterization of trifluorobenzoic acids are paramount for research and development.
Representative Synthesis: 4-(Trifluoromethyl)benzoic acid
A common method for synthesizing trifluorobenzoic acids is through the oxidation of the corresponding benzaldehyde or via Grignard chemistry.[19][20]
Protocol: Oxidation of 4-(Trifluoromethyl)benzaldehyde [20]
-
Reaction Setup: To a 15 mL glass reaction tube, add p-trifluorobenzaldehyde (1 mmol), Cu(OAc)₂·H₂O (0.003 mmol), and Co(OAc)₂·4H₂O (0.003 mmol) in water (2 mL).
-
Oxygen Atmosphere: Connect an oxygen-filled balloon to the reaction tube.
-
Heating: Place the reaction tube in a preheated oil bath at 70°C.
-
Reaction: Stir the mixture for 1 hour.
-
Workup: After the reaction is complete, cool the mixture to room temperature.
-
Isolation: Centrifuge the mixture to separate the crude solid product.
-
Purification: Wash the solid with 3 mL of water, centrifuge again, and dry to a constant weight to obtain the target 4-(trifluoromethyl)benzoic acid. A yield of 99% has been reported for this method.[20]
Characterization Workflow
A multi-technique approach is essential for unambiguous structure confirmation and purity assessment.
Workflow Diagram: Synthesis to Characterization
Caption: Workflow from synthesis to final compound validation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable. ¹⁹F NMR is particularly diagnostic for confirming the presence and electronic environment of the -CF3 group.[21][22][23]
-
Mass Spectrometry (MS): Provides accurate molecular weight determination, confirming the elemental composition.[24]
-
X-ray Crystallography: Offers definitive proof of structure by providing a detailed 3D map of the molecule and its arrangement in the solid state.[25][26] This technique is invaluable for studying the steric effects and intermolecular interactions of the -CF3 group.
Conclusion and Future Outlook
Trifluorobenzoic acids represent a class of building blocks whose value is derived from the potent and predictable electronic and steric effects of the trifluoromethyl group. The ability to fine-tune acidity, enhance metabolic stability, increase lipophilicity, and modulate intermolecular interactions makes these compounds indispensable tools for researchers in drug discovery and materials science.[3][27] As synthetic methodologies for fluorination continue to advance, the applications for these versatile molecules will undoubtedly expand, paving the way for the development of more effective therapeutics and novel materials.
References
- 1. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 2. A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Trifluoromethyl: An Amphiphilic Noncovalent Bonding Partner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. nbinno.com [nbinno.com]
- 13. benchchem.com [benchchem.com]
- 14. nbinno.com [nbinno.com]
- 15. nbinno.com [nbinno.com]
- 16. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Page loading... [wap.guidechem.com]
- 20. 4-(Trifluoromethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 21. 2,4,5-Trifluorobenzoic acid(446-17-3) 1H NMR spectrum [chemicalbook.com]
- 22. dev.spectrabase.com [dev.spectrabase.com]
- 23. researchgate.net [researchgate.net]
- 24. medchemexpress.com [medchemexpress.com]
- 25. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyura Coupling of Sodium 2,3,4-Trifluorobenzoate
Introduction: The Strategic Importance of Fluorinated Biaryls in Modern Chemistry
The Suzuki-Miyura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of complex organic molecules, including polyolefins, styrenes, and substituted biphenyls.[1] Its significance was recognized with the 2010 Nobel Prize in Chemistry, awarded to Suzuki, Richard F. Heck, and Ei-ichi Negishi for their work on palladium-catalyzed cross-couplings in organic synthesis.[1]
This application note focuses on the Suzuki-Miyura coupling of sodium 2,3,4-trifluorobenzoate, a substrate of particular interest in medicinal chemistry and materials science. The incorporation of fluorine into organic molecules can profoundly alter their physicochemical and biological properties.[4][5][6] Strategic fluorination can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity and bioavailability.[4][5][6] Consequently, fluorinated biaryl scaffolds are prevalent in a wide range of pharmaceuticals and advanced materials.[4][5]
These protocols are designed for researchers, scientists, and drug development professionals, providing a detailed, field-proven guide to the successful Suzuki-Miyura coupling of this compound with various arylboronic acids.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][7][8] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.[2][7][8]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of an aryl halide to a palladium(0) complex, forming a palladium(II) intermediate.[7][8] This is often the rate-determining step of the reaction.[2]
-
Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex.[1][7][8] This process is facilitated by a base, which activates the organoboron species to form a more nucleophilic boronate "ate" complex.[9][10][11]
-
Reductive Elimination: The final step involves the reductive elimination of the coupled product from the palladium(II) complex, regenerating the palladium(0) catalyst and allowing the cycle to continue.[7][8]
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. researchgate.net [researchgate.net]
- 6. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Sodium 2,3,4-Trifluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the palladium-catalyzed decarboxylative cross-coupling of sodium 2,3,4-trifluorobenzoate. This methodology offers a robust and versatile platform for the synthesis of complex polyfluorinated aromatic compounds, which are of significant interest in medicinal chemistry and materials science. By leveraging the in-situ generation of a 2,3,4-trifluorophenyl-palladium intermediate via decarboxylation, this approach circumvents the need for pre-functionalized and often unstable organometallic reagents. We present tailored protocols for Suzuki-Miyaura, Heck, and Sonogashira-type couplings, supported by mechanistic insights and a discussion of the critical parameters that govern these transformations.
Introduction: The Strategic Value of Polyfluorinated Aromatics
The incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties.[1] In drug discovery, fluorination is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability.[2][3] Polyfluorinated aromatic moieties, in particular, are key structural motifs in numerous pharmaceuticals and agrochemicals. The unique electronic properties imparted by multiple fluorine substituents can lead to desirable pharmacokinetic profiles and improved target engagement.[3][4]
Traditional methods for the synthesis of polyfluorinated biaryls often rely on the cross-coupling of pre-formed organometallic reagents with aryl halides, which can be sensitive to air and moisture.[5][6] Decarboxylative cross-coupling has emerged as a powerful alternative, utilizing readily available and stable carboxylic acids or their salts as the aryl source.[7][8] this compound is an attractive and cost-effective building block in this context, providing access to the valuable 2,3,4-trifluorophenyl scaffold upon palladium-catalyzed decarboxylation.
The Core Transformation: Decarboxylative Palladation
The central event in the cross-coupling of this compound is the palladium-catalyzed decarboxylation to form a key organopalladium intermediate. This process is believed to proceed through a series of steps involving the coordination of the carboxylate to the palladium center, followed by the extrusion of carbon dioxide. For polyfluorinated benzoates, the decarboxylation step is often the rate-limiting step in the catalytic cycle.[8] The electron-withdrawing nature of the fluorine atoms facilitates the decarboxylation process.
Application Protocols
The following protocols are designed as a starting point for the palladium-catalyzed cross-coupling of this compound. Optimization of reaction parameters such as catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Decarboxylative Suzuki-Miyaura Coupling: Synthesis of 2,3,4-Trifluorobiaryls
This protocol outlines the synthesis of biaryls through the coupling of this compound with arylboronic acids. This reaction is particularly useful for creating C(sp²)-C(sp²) bonds.
Reaction Scheme:
Ar-B(OH)₂ + NaO₂C-C₆H₂F₃ → Ar-C₆H₂F₃ + CO₂ + NaBO₂
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%) in anhydrous DMF (5 mL).
-
Add the catalyst solution to the Schlenk flask containing the solids.
-
Seal the flask and heat the reaction mixture at 120-140 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 1: Representative Conditions for Decarboxylative Suzuki-Miyaura Coupling
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 130 | 18 | 75-90 | Adapted from[8] |
| PdCl₂(dppf) | - | Cs₂CO₃ | Dioxane | 120 | 24 | 80-95 | Adapted from[6] |
Decarboxylative Heck Coupling: Synthesis of 2,3,4-Trifluorostilbenes and Cinnamates
This protocol describes the coupling of the in-situ generated 2,3,4-trifluorophenyl palladium species with alkenes to form substituted alkenes.
Reaction Scheme:
R-CH=CH₂ + NaO₂C-C₆H₂F₃ → R-CH=CH-C₆H₂F₃ + CO₂ + NaOH
Materials:
-
This compound
-
Alkene (e.g., styrene, butyl acrylate)
-
Palladium(II) trifluoroacetate (Pd(TFA)₂)
-
1,4-Bis(diphenylphosphino)butane (dppb)
-
Sodium chloride (NaCl)
-
Pivalic anhydride (Piv₂O)
-
Anhydrous dioxane
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), palladium(II) trifluoroacetate (0.05 mmol, 5 mol%), 1,4-bis(diphenylphosphino)butane (0.06 mmol, 6 mol%), and sodium chloride (1.0 mmol).
-
Add anhydrous dioxane (4 mL) and the alkene (1.5 mmol).
-
Add pivalic anhydride (1.2 mmol) to the mixture.
-
Seal the flask and heat the reaction mixture at 150 °C with vigorous stirring for 10-16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether (20 mL).
-
Filter the mixture through a pad of Celite® and wash the pad with diethyl ether.
-
Wash the filtrate with saturated aqueous sodium bicarbonate (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 2: Representative Conditions for Decarboxylative Heck Coupling
| Catalyst | Ligand | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(TFA)₂ | dppb | NaCl, Piv₂O | Dioxane | 150 | 10 | 60-85 | Adapted from[9] |
| Pd(OAc)₂ | P(o-tol)₃ | Ag₂CO₃ | DMA | 120 | 24 | 55-70 | General Heck Conditions |
Decarboxylative Sonogashira Coupling: Synthesis of 2,3,4-Trifluorophenylalkynes
This protocol details the formation of a C(sp²)-C(sp) bond through the coupling of this compound with terminal alkynes.
Reaction Scheme:
R-C≡CH + NaO₂C-C₆H₂F₃ → R-C≡C-C₆H₂F₃ + CO₂ + NaOH
Materials:
-
This compound
-
Terminal alkyne
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Copper(I) iodide (CuI)
-
Tetrabutylammonium fluoride (TBAF)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Tris(dibenzylideneacetone)dipalladium(0) (0.025 mmol, 2.5 mol%), 1,1'-bis(diphenylphosphino)ferrocene (0.06 mmol, 6 mol%), and copper(I) iodide (0.05 mmol, 5 mol%).
-
Add anhydrous THF (5 mL) and the terminal alkyne (1.2 mmol).
-
Add a 1.0 M solution of tetrabutylammonium fluoride in THF (1.5 mL, 1.5 mmol).
-
Seal the flask and heat the reaction mixture at 90 °C with vigorous stirring for 8-12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.
-
Wash the filtrate with saturated aqueous ammonium chloride (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 3: Representative Conditions for Decarboxylative Sonogashira Coupling
| Catalyst | Ligand | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ | dppf | CuI | TBAF | THF | 90 | 10 | 70-88 | Adapted from[10] |
| Pd(PPh₃)₄ | PCy₃ | - | K₂CO₃ | DMF | 110 | 12 | 65-80 | Adapted from[11] |
Mechanistic Considerations and Causality
The success of these decarboxylative couplings is underpinned by a nuanced interplay of catalyst, ligand, base, and solvent.
-
Catalyst and Ligand: The choice of palladium source and ligand is critical. Electron-rich and bulky phosphine ligands often facilitate the oxidative addition and reductive elimination steps. For instance, ligands like dppf and dppb stabilize the palladium center and promote the desired coupling pathway.
-
Base: The base plays a crucial role in the catalytic cycle, particularly in the regeneration of the active Pd(0) catalyst. In Suzuki couplings, the base also activates the boronic acid. The choice of base can significantly impact the reaction outcome.
-
Solvent: High-boiling polar aprotic solvents like DMF, dioxane, and THF are commonly used to ensure solubility of the reagents and to achieve the necessary reaction temperatures for efficient decarboxylation.
-
Additives: In some cases, additives like silver or copper salts can act as oxidants or co-catalysts to facilitate the decarboxylation step.
Conclusion
The palladium-catalyzed decarboxylative cross-coupling of this compound represents a highly efficient and practical strategy for the synthesis of valuable polyfluorinated aromatic compounds. The protocols and mechanistic insights provided herein offer a solid foundation for researchers in drug discovery and materials science to explore the vast potential of this versatile transformation. The operational simplicity and the use of a readily available starting material make this methodology a valuable addition to the synthetic chemist's toolbox.
References
- 1. On the Mechanism of Catalytic Decarboxylation of Carboxylic Acids on Carbon-Supported Palladium Hydride - East China Normal University [pure.ecnu.edu.cn]
- 2. Palladium-Catalyzed Decarbonylative Coupling of (Hetero)Aryl Boronate Esters with Difluorobenzyl Glutarimides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. On the Mechanism of Catalytic Decarboxylation of Carboxylic Acids on Carbon-Supported Palladium Hydride | Journal Article | PNNL [pnnl.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pd-catalyzed decarboxylative coupling of zinc polyfluorobenzoate with aryl imidazolylsulfonate for polyfluorinated biaryl synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Palladium-Catalyzed Decarbonylative Heck Coupling of Aromatic Carboxylic Acids with Terminal Alkenes [organic-chemistry.org]
- 10. One-Pot Synthesis of Diarylalkynes Using Palladium-Catalyzed Sonogashira Reaction and Decarboxylative Coupling of sp Carbon and sp2 Carbon [organic-chemistry.org]
- 11. Pd-Catalyzed Decarboxylative Sonogashira Reaction via Decarboxylative Bromination - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Novel Approach to Amide Bond Formation Using Sodium 2,3,4-trifluorobenzoate as a Regiodirecting Activator
For Researchers, Scientists, and Drug Development Professionals
Introduction: Overcoming the Hurdles of Amide Synthesis
The amide bond is a cornerstone of chemical synthesis, forming the backbone of peptides, proteins, and a significant percentage of all pharmaceuticals.[1] Despite its prevalence, the direct condensation of a carboxylic acid and an amine is a thermodynamically unfavorable process that requires substantial energy input, often leading to side reactions and racemization of chiral centers.[2][3] Consequently, the field of organic synthesis has dedicated significant effort to the development of "coupling reagents" or "activating agents."[2][4][5] These reagents function by converting the carboxylic acid's hydroxyl group into a better leaving group, thereby creating a highly reactive intermediate that is readily attacked by the amine nucleophile to form the desired amide bond under mild conditions.[2][6]
This application note introduces a strategic approach to amide bond formation that leverages the unique electronic properties of Sodium 2,3,4-trifluorobenzoate. We propose its use in a mixed anhydride-based protocol, where the trifluorobenzoyl moiety acts as a powerful, regiodirecting activating group. This method offers a potentially mild, efficient, and cost-effective alternative to many existing coupling reagents, particularly for the synthesis of complex and sensitive molecules.
The Scientific Rationale: Exploiting Fluorine's Electronic Influence
The key to this methodology lies in the formation of an asymmetrical or "mixed" anhydride intermediate. The mixed anhydride method, while established, can suffer from a lack of regioselectivity, where the incoming amine may attack either of the two carbonyl carbons.[7] This leads to a mixture of products and reduces the yield of the desired amide.
Our approach mitigates this issue by incorporating 2,3,4-trifluorobenzoic acid into the anhydride structure. The three electron-withdrawing fluorine atoms on the aromatic ring exert a strong inductive effect, which significantly increases the electrophilicity of the adjacent carbonyl carbon.[8] However, in the context of a mixed anhydride with a typical alkyl or aryl carboxylic acid (the "substrate acid"), the electronic pull of the trifluorinated ring makes its own carbonyl carbon a less favorable site for nucleophilic attack compared to the carbonyl of the substrate acid. The amine, therefore, selectively attacks the desired carbonyl center, leading to a high yield of the target amide and releasing this compound as a water-soluble and easily removable byproduct.
Proposed Mechanism of Action
The overall process can be described in two primary stages: the in situ formation of the reactive mixed anhydride, followed by the nucleophilic acyl substitution by the amine.
-
Activation and Anhydride Formation: The substrate carboxylic acid (R-COOH) is first activated with a suitable reagent, such as pivaloyl chloride or ethyl chloroformate, in the presence of a tertiary amine base. This forms a highly reactive intermediate. The addition of this compound to this mixture results in the formation of the key mixed anhydride species.
-
Selective Aminolysis: The amine nucleophile (R'-NH₂) is introduced to the reaction. Due to the electronic influence of the trifluorinated ring, the carbonyl carbon of the substrate acid is the more electrophilic site. The amine preferentially attacks this position, forming a tetrahedral intermediate that collapses to yield the final amide product and this compound.
References
- 1. 2,3,4-Trifluorobenzoic acid | 61079-72-9 [chemicalbook.com]
- 2. bachem.com [bachem.com]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 5. jpt.com [jpt.com]
- 6. nbinno.com [nbinno.com]
- 7. Brief Introduction of Synthesis of Amides by Mixed Anhydride Method [en.highfine.com]
- 8. Page loading... [guidechem.com]
Application Notes and Protocols for the Synthesis and Purification of Sodium 2,3,4-Trifluorobenzoate
Introduction: The Significance of Fluorinated Benzoates in Modern Chemistry
Sodium 2,3,4-trifluorobenzoate is a fluorinated aromatic carboxylate that serves as a crucial building block in various fields of chemical research and development. The strategic placement of three fluorine atoms on the benzene ring significantly alters the electronic properties of the molecule, enhancing its utility in the synthesis of pharmaceuticals, agrochemicals, and advanced materials[1]. The electron-withdrawing nature of the fluorine atoms increases the acidity of the parent benzoic acid and influences the reactivity and stability of its derivatives. This application note provides a comprehensive guide to the reaction workup and purification of this compound, synthesized from its corresponding carboxylic acid. The procedures outlined herein are designed to ensure high purity and yield, addressing the stringent requirements of researchers and drug development professionals.
Core Principles of the Workup Procedure
The conversion of a carboxylic acid to its sodium salt is a fundamental acid-base reaction[2]. The general principle involves the deprotonation of the carboxylic acid by a suitable sodium base to form the water-soluble sodium carboxylate salt. This property is exploited to separate the desired salt from non-acidic impurities. The workup procedure for this compound is logically structured to achieve this separation and subsequent isolation of the pure product.
The overall workflow can be visualized as follows:
Caption: Workflow for the synthesis and purification of this compound.
Detailed Experimental Protocol
This protocol assumes the starting material is 2,3,4-trifluorobenzoic acid, which is commercially available or can be synthesized[3].
Materials and Reagents
| Reagent/Material | Grade | Purpose |
| 2,3,4-Trifluorobenzoic Acid | ≥98% | Starting Material |
| Sodium Hydroxide (NaOH) | Reagent Grade | Neutralizing Agent |
| Diethyl Ether (Et₂O) | Anhydrous | Organic Solvent |
| Deionized Water (H₂O) | High Purity | Aqueous Solvent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Drying Agent |
| pH indicator strips | --- | pH monitoring |
Step-by-Step Procedure
PART 1: Neutralization and Initial Purification
-
Dissolution: In a suitably sized round-bottom flask, dissolve the crude 2,3,4-trifluorobenzoic acid in a minimal amount of a suitable organic solvent such as diethyl ether. The choice of an organic solvent at this stage facilitates the subsequent removal of any non-polar, non-acidic impurities.
-
Neutralization: Prepare a 1 M aqueous solution of sodium hydroxide. Slowly add the NaOH solution to the dissolved 2,3,4-trifluorobenzoic acid with stirring. This is an exothermic acid-base reaction, and the addition should be controlled to maintain a manageable temperature[2]. Monitor the pH of the aqueous layer, continuing the addition of NaOH until the pH is slightly basic (pH 8-9). This ensures the complete conversion of the carboxylic acid to its sodium salt[3].
Scientific Rationale: 2,3,4-trifluorobenzoic acid is a weak acid that reacts with a strong base (NaOH) to form its conjugate base, this compound, and water. The resulting salt is ionic and therefore highly soluble in the aqueous phase, while non-acidic organic impurities remain in the organic phase[4].
-
Liquid-Liquid Extraction: Transfer the biphasic mixture to a separatory funnel. Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure buildup. Allow the layers to separate completely. The upper layer will be the organic phase (diethyl ether) containing neutral impurities, and the lower, denser layer will be the aqueous phase containing the desired this compound.
-
Separation and Washing: Carefully drain the lower aqueous layer into a clean Erlenmeyer flask. The organic layer can be discarded. To further remove any residual organic impurities, wash the collected aqueous phase with a fresh portion of diethyl ether. Repeat the extraction and separation process as described in step 3. Combine the aqueous layers.
Expert Insight: Multiple extractions with smaller volumes of solvent are more efficient at removing impurities than a single extraction with a large volume.
PART 2: Isolation and Final Purification
-
Solvent Removal: The aqueous solution containing the this compound is now ready for isolation of the solid product. The primary method for this is the removal of water. This can be achieved by heating the solution to evaporate the water. For heat-sensitive compounds, rotary evaporation under reduced pressure is recommended to avoid potential degradation[5].
-
Crystallization: Once the volume of the aqueous solution has been significantly reduced and the solution is saturated, allow it to cool slowly to room temperature to induce crystallization. The formation of large, well-defined crystals is favored by slow cooling. If crystallization does not occur spontaneously, it can be induced by scratching the inside of the flask with a glass rod or by adding a seed crystal. For enhanced purity, recrystallization from a suitable solvent system can be performed[6].
Causality Note: The solubility of sodium salts of organic acids is temperature-dependent. By creating a supersaturated solution at an elevated temperature and then cooling, the solubility decreases, forcing the salt to crystallize out of the solution.
-
Filtration and Washing: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities. Subsequently, wash the crystals with a small amount of a non-polar organic solvent like cold diethyl ether to remove any adsorbed organic residues.
-
Drying: Dry the purified this compound crystals thoroughly. This can be done by air-drying, followed by drying in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to remove all residual traces of water and organic solvents. Anhydrous sodium sulfate can be used as a desiccant in a desiccator for final drying.
Characterization and Quality Control
The purity of the final product can be assessed using standard analytical techniques:
-
Melting Point: A sharp melting point range is indicative of high purity.
-
Spectroscopy (FTIR, NMR): To confirm the chemical structure and identify any impurities.
Data Summary and Visualization
| Parameter | Recommended Value/Range | Rationale |
| Starting Material | 2,3,4-Trifluorobenzoic Acid | Precursor to the desired sodium salt. |
| Neutralizing Agent | 1 M Sodium Hydroxide (aq) | Strong base for complete deprotonation. |
| Extraction Solvent | Diethyl Ether | Good solvent for organic impurities, immiscible with water. |
| Neutralization pH | 8 - 9 | Ensures complete conversion to the sodium salt. |
| Drying Agent | Anhydrous Sodium Sulfate | Efficiently removes residual water from the product. |
graph "Logical Relationship of Purification Steps" {
layout=neato;
node [shape=ellipse, style=filled, fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];
A [label="Crude Product\n(Acid + Impurities)", pos="0,2!", fillcolor="#EA4335", fontcolor="#FFFFFF"];
B [label="Dissolution in\nOrganic Solvent", pos="2,2!"];
C [label="Neutralization\n(Aqueous NaOH)", pos="4,2!"];
D [label="Phase Separation", pos="4,0!"];
E [label="Aqueous Phase\n(Sodium Salt)", pos="2,0!", fillcolor="#4285F4", fontcolor="#FFFFFF"];
F [label="Organic Phase\n(Impurities)", pos="6,0!", fillcolor="#FBBC05", fontcolor="#202124"];
G [label="Crystallization", pos="0,0!"];
H [label="Pure Sodium Salt", pos="0,-2!", fillcolor="#34A853", fontcolor="#FFFFFF"];
A -- B;
B -- C;
C -- D;
D -- E;
D -- F;
E -- G;
G -- H;
}
Caption: Logical flow of the purification process for this compound.
Safety Precautions
- 2,3,4-Trifluorobenzoic acid is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Sodium hydroxide is corrosive. Avoid contact with skin and eyes.
- Diethyl ether is highly flammable. Work in a well-ventilated fume hood away from ignition sources.
- Always wear appropriate PPE throughout the procedure.
Hokkaido University. (n.d.). Synthesis of Fluorinated Aromatic Carboxylic Acids. Retrieved from --INVALID-LINK--2. PubChem. (n.d.). 2,3,4-Trifluorobenzoic acid. Retrieved from --INVALID-LINK--3. Guidechem. (2023, July 11). What is the application of 2,3,4-Trifluorobenzoic acid?. Retrieved from --INVALID-LINK--4. ChemicalBook. (n.d.). 2,3,4-Trifluorobenzoic acid synthesis. Retrieved from --INVALID-LINK--5. Chemistry LibreTexts. (2020, August 20). Benzoic Acid + NaOH = ?? (Neutralization Reaction). Retrieved from --INVALID-LINK--6. Sigma-Aldrich. (n.d.). 2,3,4-Trifluorobenzoic acid 98%. Retrieved from --INVALID-LINK--7. Organic Syntheses. (n.d.). Ethenesulfonic acid, 2-phenyl-, sodium salt. Retrieved from --INVALID-LINK--8. Quora. (2021, March 12). How to test for the purity of sodium benzoate. Retrieved from --INVALID-LINK--9. Wikipedia. (n.d.). Sodium sulfate. Retrieved from --INVALID-LINK--10. Wikipedia. (n.d.). Sodium trifluoroacetate. Retrieved from --INVALID-LINK--
References
- 1. Synthesis of Fluorinated Aromatic Carboxylic Acids | Hokkaido University Researches [seeds.mcip.hokudai.ac.jp]
- 2. 2,3,4-Trifluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. 2,3,4-Trifluorobenzoic acid | C7H3F3O2 | CID 302932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sodium trifluoroacetate - Wikipedia [en.wikipedia.org]
- 5. quora.com [quora.com]
- 6. Sodium sulfate - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Purification of Sodium 2,3,4-trifluorobenzoate
Abstract
This comprehensive guide provides detailed application notes and protocols for the purification of Sodium 2,3,4-trifluorobenzoate, a key intermediate in the synthesis of fine chemicals and pharmaceuticals.[1] The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles to ensure the highest purity of the final product. This document covers the synthesis of the parent acid, its conversion to the sodium salt, and subsequent purification through acid-base extraction and recrystallization. Protocols for purity assessment via High-Performance Liquid Chromatography (HPLC) are also provided.
Introduction: The Importance of Purity for this compound
This compound is a crucial building block in organic synthesis, with its fluorinated aromatic structure playing a pivotal role in modulating the physicochemical properties of target molecules, such as bioavailability and metabolic stability.[1] The presence of impurities, even in trace amounts, can have a significant impact on the outcome of subsequent reactions, leading to lower yields, the formation of unwanted byproducts, and complications in the purification of the final active pharmaceutical ingredient (API). Therefore, a robust and well-understood purification strategy is paramount.
This guide will focus on the purification of this compound derived from the synthesis of its parent acid, 2,3,4-trifluorobenzoic acid. A common synthetic route involves the carboxylation of 1,2,3-trifluorobenzene.[2] This process can introduce a variety of impurities that must be removed to ensure the quality of the final sodium salt.
Understanding the Impurity Profile
A successful purification strategy begins with an understanding of the potential impurities. In the synthesis of 2,3,4-trifluorobenzoic acid from 1,2,3-trifluorobenzene, common impurities may include:
-
Unreacted Starting Material: Residual 1,2,3-trifluorobenzene.
-
Regioisomers: Other isomers of trifluorobenzoic acid that may form in smaller quantities.
-
Byproducts from Side Reactions: Depending on the specific synthetic method (e.g., Grignard reaction followed by carboxylation), byproducts such as biphenyls can be formed.
-
Residual Solvents and Reagents: Organic solvents used in the reaction and workup.
The purification methods detailed in this guide are designed to systematically remove these and other potential contaminants.
Purification Strategy: A Multi-Step Approach
Our recommended purification strategy employs a two-pronged approach:
-
Acid-Base Extraction: This technique is highly effective for separating the acidic product (2,3,4-trifluorobenzoic acid) from neutral and non-acidic impurities.
-
Recrystallization: This is the final and most critical step for achieving high purity of the solid this compound.
The overall workflow is depicted in the following diagram:
Caption: Overall workflow for the purification of this compound.
Detailed Protocols
Safety Precautions
Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for all chemicals used. 2,3,4-Trifluorobenzoic acid is an irritant to the skin, eyes, and respiratory system.[2][3][4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All procedures should be carried out in a well-ventilated fume hood.
Protocol 1: Acid-Base Extraction of 2,3,4-Trifluorobenzoic Acid
This protocol is designed to separate the acidic product from neutral impurities. The principle behind this technique is the differential solubility of the acidic compound and its corresponding salt in organic and aqueous phases. The carboxylic acid is deprotonated by a base to form a water-soluble carboxylate salt, which partitions into the aqueous phase, leaving neutral impurities in the organic phase.
Materials:
-
Crude 2,3,4-trifluorobenzoic acid
-
Diethyl ether (or other suitable organic solvent like ethyl acetate)
-
1 M Sodium hydroxide (NaOH) solution
-
6 M Hydrochloric acid (HCl) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
pH paper or pH meter
Procedure:
-
Dissolution: Dissolve the crude 2,3,4-trifluorobenzoic acid in a suitable volume of diethyl ether in an Erlenmeyer flask.
-
Extraction: Transfer the ethereal solution to a separatory funnel. Add an equal volume of 1 M NaOH solution, stopper the funnel, and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Separation: Allow the layers to separate. The upper layer is the organic phase containing neutral impurities, and the lower aqueous layer contains the sodium salt of the acid.
-
Aqueous Layer Collection: Drain the lower aqueous layer into a clean beaker.
-
Back-Extraction (Optional but Recommended): To maximize recovery, extract the organic layer again with a fresh portion of 1 M NaOH solution. Combine the aqueous layers.
-
Washing the Organic Layer (for removal of basic impurities if present): The organic layer can be washed with dilute HCl followed by brine if basic impurities are suspected. For this specific purification, we are primarily interested in the aqueous layer.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 6 M HCl with stirring until the pH of the solution is acidic (pH ~2), which will cause the 2,3,4-trifluorobenzoic acid to precipitate as a white solid.
-
Isolation of the Purified Acid: Collect the precipitated acid by vacuum filtration, washing the solid with cold deionized water.
-
Drying: Dry the purified 2,3,4-trifluorobenzoic acid in a vacuum oven at a suitable temperature (e.g., 50-60 °C) until a constant weight is achieved.
Caption: Workflow for the acid-base extraction of 2,3,4-trifluorobenzoic acid.
Protocol 2: Neutralization and Recrystallization of this compound
This protocol describes the conversion of the purified acid to its sodium salt and the final purification by recrystallization. The choice of solvent is critical for successful recrystallization; the ideal solvent should dissolve the solute at high temperatures but not at low temperatures.[5][6] For sodium salts of aromatic carboxylic acids, a mixture of a polar solvent (like water or ethanol) and a less polar co-solvent is often effective. Sodium benzoate is highly soluble in water, and this property generally extends to its derivatives.[7][8]
Materials:
-
Purified 2,3,4-trifluorobenzoic acid
-
Sodium hydroxide (NaOH), pellets or a standardized solution
-
Deionized water
-
Isopropanol (IPA) or Ethanol (EtOH)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a stirrer
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Neutralization:
-
Suspend the purified 2,3,4-trifluorobenzoic acid in a minimal amount of deionized water in an Erlenmeyer flask.
-
Carefully add a stoichiometric amount of NaOH (as a solid or concentrated solution) portion-wise with stirring. The reaction is exothermic. Monitor the pH to ensure it reaches neutral (pH ~7). A slight excess of the acid can be used and then neutralized to ensure no residual NaOH remains.
-
The reaction is: F₃C₆H₂COOH + NaOH → F₃C₆H₂COONa + H₂O
-
-
Recrystallization:
-
Heat the aqueous solution of this compound to just below boiling to ensure complete dissolution.
-
If the solution is colored, a small amount of activated carbon can be added and the hot solution filtered to remove the carbon and colored impurities.
-
Slowly add a co-solvent like isopropanol or ethanol to the hot solution until the solution becomes slightly turbid (cloudy). This indicates that the solution is saturated.
-
Add a few drops of the hot solvent (water) until the solution becomes clear again.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent (the water/alcohol mixture).
-
Dry the purified crystals in a vacuum oven at an appropriate temperature (e.g., 80-100 °C) to a constant weight.
-
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
The purity of the final this compound should be assessed using a reliable analytical method such as HPLC. A reverse-phase C18 column is typically effective for the separation of fluorinated benzoic acids.[9][10]
Table 1: Suggested HPLC Parameters for Purity Analysis
| Parameter | Recommended Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Note: These parameters may require optimization for your specific HPLC system and to achieve the best separation of any potential impurities.
Data Presentation: Solvent Properties
The choice of solvents is critical in both extraction and recrystallization. The following table summarizes the properties of solvents relevant to these procedures.
Table 2: Properties of Relevant Solvents
| Solvent | Boiling Point (°C) | Density (g/mL) | Polarity | Role in Purification |
| Diethyl Ether | 34.6 | 0.713 | Non-polar | Extraction (Organic Phase) |
| Ethyl Acetate | 77.1 | 0.902 | Moderately Polar | Extraction (Organic Phase) |
| Water | 100 | 1.000 | Polar | Extraction (Aqueous Phase), Recrystallization |
| Isopropanol | 82.6 | 0.786 | Polar | Recrystallization (Co-solvent) |
| Ethanol | 78.4 | 0.789 | Polar | Recrystallization (Co-solvent) |
Conclusion
The purification of this compound to a high degree of purity is essential for its successful application in research and development. The combination of acid-base extraction to remove neutral impurities followed by a carefully executed recrystallization of the sodium salt is a robust and effective strategy. The protocols provided in this guide, when followed with attention to detail and safety, will enable scientists to obtain a final product of high quality, suitable for the most demanding synthetic applications.
References
- 1. leah4sci.com [leah4sci.com]
- 2. 2,3,4-Trifluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,4,6-Trifluorobenzoic acid | 28314-80-9 [chemicalbook.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. echemi.com [echemi.com]
- 8. reddit.com [reddit.com]
- 9. s4science.at [s4science.at]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Leveraging Sodium 2,3,4-Trifluorobenzoate in Synthetic Chemistry
Introduction: The Strategic Value of Sodium 2,3,4-Trifluorobenzoate
In the landscape of modern drug discovery and materials science, fluorinated organic compounds are of paramount importance. The judicious incorporation of fluorine atoms into molecular scaffolds can profoundly alter physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. This compound (CAS 402955-41-3) has emerged as a valuable and versatile building block for the synthesis of complex fluorinated molecules.[1][2] Its structure, featuring an aromatic ring rendered electron-deficient by three fluorine substituents, makes it an ideal substrate for a variety of chemical transformations.
This guide provides an in-depth exploration of the reactivity of this compound, focusing on its application in nucleophilic aromatic substitution (SNA r) reactions. We will delve into the mechanistic principles, provide a detailed experimental protocol for a representative transformation, and discuss key considerations for reaction optimization. The protocols and insights presented herein are designed for researchers, chemists, and drug development professionals seeking to harness the synthetic potential of this important reagent. The strategic placement of fluorine atoms makes this compound a key starting material for creating novel fluorinated heterocycles, a class of compounds frequently found in FDA-approved pharmaceuticals.[3][4][5][6]
Section 1: Physicochemical Properties & Safety-First Handling
Before beginning any experimental work, a thorough understanding of the reagent's properties and safety requirements is essential.
Key Properties
The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 402955-41-3 | [1][2] |
| Molecular Formula | C₇H₂F₃NaO₂ | [2] |
| Molecular Weight | 198.07 g/mol | [2] |
| Appearance | White to off-white solid/powder | [7] |
| Storage Temp. | Room Temperature or 2-8°C | [1][2] |
Safety & Handling
While a specific, comprehensive safety data sheet (SDS) for this compound should always be consulted prior to use, general precautions for handling powdered chemical reagents apply.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[8]
-
Engineering Controls: Handle the solid reagent in a well-ventilated fume hood to avoid inhalation of fine dust particles.[9]
-
Handling: Avoid creating dust. Use a closed system for transfers where possible. After handling, wash hands and face thoroughly.[10][11]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Section 2: The Heart of Reactivity: Nucleophilic Aromatic Substitution (S N Ar)
The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SNA r). This reaction class is fundamentally different from the more common electrophilic aromatic substitution seen with electron-rich benzene rings.
The Principle of S N Ar
In an SNA r reaction, a nucleophile attacks an electron-poor aromatic ring, ultimately displacing a leaving group.[12][13] The reaction is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring, which serve two critical purposes:
-
Activation: They decrease the electron density of the ring, making it susceptible to attack by a nucleophile.[14]
-
Stabilization: They stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction.[12][13]
The three fluorine atoms on the benzoate ring are powerful electron-withdrawing substituents, priming the molecule for SNA r. The reaction proceeds via a two-step addition-elimination mechanism.
Regioselectivity: The Critical Role of Substituent Position
In this compound, not all fluorine atoms are equally reactive. The position of the electron-withdrawing groups relative to the leaving group is crucial.[14] The carboxylate group (-COO⁻Na⁺) also acts as an electron-withdrawing group (via resonance and induction). The fluorine atom at the C4 position is para to the carboxylate group. This geometric arrangement allows for the effective delocalization and stabilization of the negative charge in the Meisenheimer intermediate through resonance. Therefore, nucleophilic attack will occur preferentially at the C4 position.
The general mechanism is illustrated below.
Caption: General mechanism of the S N Ar reaction.
Section 3: Application Protocol: Synthesis of Sodium 4-(Morpholino)-2,3-difluorobenzoate
This protocol provides a detailed, step-by-step method for the regioselective substitution of the C4-fluorine of this compound with morpholine, a common secondary amine used in pharmaceutical synthesis.
Principle
This procedure demonstrates a classic SNA r reaction where the secondary amine, morpholine, acts as the nucleophile. A mild base, potassium carbonate, is used to neutralize the hydrogen fluoride that is implicitly formed during the reaction. A polar aprotic solvent, such as DMSO, is chosen to effectively solvate the cation and the base while leaving the nucleophile relatively unsolvated, thereby enhancing its reactivity.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercial | |
| Morpholine | ≥99% | Commercial | |
| Potassium Carbonate (K₂CO₃) | Anhydrous, fine powder | Commercial | Dried before use |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.8% | Commercial | |
| Ethyl Acetate | ACS Grade | Commercial | For extraction |
| Deionized Water | In-house | ||
| Brine (Saturated NaCl) | In-house | ||
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercial | For drying |
| 2M Hydrochloric Acid (HCl) | In-house | ||
| Round-bottom flask (50 mL) | Oven-dried | ||
| Magnetic stir bar, condenser | |||
| Inert atmosphere setup (N₂/Ar) | |||
| Standard glassware for work-up |
Detailed Experimental Protocol
-
Reaction Setup:
-
Place a magnetic stir bar into a 50 mL oven-dried round-bottom flask.
-
Add this compound (1.0 g, 5.05 mmol, 1.0 equiv) and anhydrous potassium carbonate (1.05 g, 7.58 mmol, 1.5 equiv) to the flask.
-
Seal the flask with a septum and purge with an inert atmosphere (Nitrogen or Argon) for 10 minutes.
-
-
Reagent Addition:
-
Under the inert atmosphere, add 15 mL of anhydrous DMSO via syringe.
-
Begin stirring the suspension.
-
Add morpholine (0.53 mL, 6.06 mmol, 1.2 equiv) dropwise via syringe over 2 minutes.
-
-
Reaction Execution:
-
Fit the flask with a condenser under the inert atmosphere.
-
Heat the reaction mixture to 80 °C using an oil bath.
-
Maintain stirring at this temperature for 12-18 hours.
-
Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by taking small aliquots, quenching with water, extracting with ethyl acetate, and analyzing for the disappearance of the starting material.
-
-
Work-up Procedure:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a beaker containing 100 mL of deionized water. This step quenches the reaction and precipitates the product.
-
Stir the aqueous suspension for 30 minutes.
-
Isolate the crude solid product by vacuum filtration.
-
Wash the solid with deionized water (3 x 20 mL).
-
-
Purification:
-
To remove any unreacted starting material and acidic impurities, the crude solid can be dissolved in a minimal amount of water and the pH carefully adjusted to ~5-6 with 2M HCl, which may cause precipitation of the corresponding acid.
-
Alternatively, for higher purity, the crude solid can be recrystallized from an appropriate solvent system (e.g., ethanol/water).
-
-
Drying and Characterization:
-
Dry the purified solid product in a vacuum oven at 50 °C overnight.
-
Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Expected Results
| Parameter | Expected Outcome |
| Product | Sodium 4-(morpholino)-2,3-difluorobenzoate |
| Yield | 75-90% (typical range) |
| Appearance | Off-white to pale yellow solid |
| ¹⁹F NMR | Two distinct signals in the aromatic region, shifted from the starting material signals. |
| ¹H NMR | Signals corresponding to morpholino protons and two aromatic protons. |
Section 4: Advanced Applications & Synthetic Strategy
The protocol described above is a gateway to a wide array of more complex molecules. The principles can be readily adapted for various nucleophiles and synthetic goals.
-
O- and S-Nucleophiles: The same SNA r conditions can be applied using alkoxides, phenoxides, or thiolates to generate the corresponding aryl ethers and thioethers, which are prevalent in agrochemicals and materials science.
-
Synthesis of Fluorinated Heterocycles: Using a dinucleophilic reagent is a powerful strategy for constructing fluorinated heterocyclic cores.[3][15] For example, reacting this compound with a substituted hydrazine could lead to the formation of a fluorinated cinnoline derivative.
-
Reaction Optimization: Key parameters to consider for optimization include:
-
Solvent: While DMSO is effective, other polar aprotic solvents like DMF or NMP can be screened.
-
Base: The choice and stoichiometry of the base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DBU) can significantly impact reaction rate and yield.
-
Temperature: Reaction temperature can be adjusted to control the rate of reaction. Lower temperatures may improve selectivity, while higher temperatures can accelerate sluggish reactions.
-
Conclusion
This compound is a highly valuable reagent for introducing fluorinated aromatic moieties into organic molecules. Its reactivity is dominated by a predictable and regioselective nucleophilic aromatic substitution at the C4 position. By understanding the underlying mechanistic principles and carefully controlling reaction parameters, researchers can effectively utilize this building block to construct a diverse range of functionalized compounds for applications in drug discovery, agrochemical synthesis, and materials science.
References
- 1. This compound | 402955-41-3 [chemicalbook.com]
- 2. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. researchgate.net [researchgate.net]
- 4. iris.unipa.it [iris.unipa.it]
- 5. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. SODIUM 2,4,5-TRIFLUOROBENZOATE CAS#: 522651-48-5 [m.chemicalbook.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. mdpi.com [mdpi.com]
Application Notes & Protocols: Synthesis of Biaryl Compounds Using Sodium 2,3,4-trifluorobenzoate
Introduction: The Strategic Value of Fluorinated Biaryls and a Modern Synthetic Approach
The biaryl motif is a cornerstone in modern medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and organic electronic materials.[1] The strategic incorporation of fluorine atoms into these scaffolds can profoundly enhance molecular properties, such as metabolic stability, lipophilicity, and binding affinity, making fluorinated biaryls particularly valuable in drug discovery.[2] Traditionally, the synthesis of these compounds has been dominated by classic cross-coupling methods like the Suzuki-Miyaura reaction, which typically requires the pre-synthesis of organoboron reagents.[3]
A more streamlined and sustainable approach that has gained significant traction is the decarboxylative cross-coupling reaction.[4][5] This powerful strategy utilizes readily available and often inexpensive carboxylic acids or their salts as bench-stable aryl sources, eliminating the need for sensitive organometallic reagents and generating only CO₂ as a byproduct.[2][4] This application note provides a detailed guide for researchers on the use of sodium 2,3,4-trifluorobenzoate as a robust coupling partner in palladium-catalyzed decarboxylative cross-coupling reactions for the synthesis of valuable trifluorinated biaryl compounds.
Core Principle: Palladium-Catalyzed Decarboxylative Cross-Coupling
The transformation hinges on a palladium-catalyzed cycle that couples an aromatic carboxylate salt with an aryl halide or pseudohalide (e.g., triflate). Unlike traditional cross-couplings where transmetalation from an organometallic reagent is key, this process is initiated by the extrusion of CO₂ from the carboxylate substrate. For polyfluorinated benzoates, this decarboxylation step is often the rate-limiting step of the entire catalytic cycle.[2][6]
The general mechanism involves three primary stages:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Decarboxylation & Aryl Transfer: The polyfluorobenzoate salt coordinates to the Pd(II) center, followed by decarboxylation to generate a polyfluoroaryl-palladium intermediate.
-
Reductive Elimination: The two aryl groups on the palladium complex are eliminated to form the desired biaryl product, regenerating the active Pd(0) catalyst.
Visualizing the Catalytic Cycle
Caption: Pd-catalyzed decarboxylative cross-coupling cycle.
Experimental Protocols and Considerations
The following protocol is a representative procedure adapted from established methods for the decarboxylative coupling of potassium and zinc polyfluorobenzoates.[2][6][7] Optimization may be required for specific substrate combinations.
Protocol 1: Palladium-Catalyzed Synthesis of 4'-Methoxy-2,3,4-trifluorobiphenyl
This protocol details the coupling of this compound with 4-bromoanisole.
Materials:
-
This compound (1.5 equiv)
-
4-Bromoanisole (1.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 5 mol%)
-
Triphenylphosphine (PPh₃, 10 mol%)
-
Anhydrous Diglyme (diethylene glycol dimethyl ether)
-
Schlenk flask or microwave vial
-
Inert atmosphere setup (Nitrogen or Argon)
Workflow Diagram:
Caption: General workflow for decarboxylative biaryl synthesis.
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (e.g., 0.375 mmol, 1.5 equiv), palladium(II) acetate (0.0125 mmol, 5 mol%), and triphenylphosphine (0.025 mmol, 10 mol%).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Through the septum, add 4-bromoanisole (e.g., 0.25 mmol, 1.0 equiv) via syringe, followed by anhydrous diglyme (to achieve a concentration of ~0.5 M with respect to the aryl bromide).
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 160 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: The reaction progress can be monitored by taking small aliquots (under inert atmosphere) and analyzing by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (or no further conversion is observed), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash with water (2x) and then with brine (1x).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product. Characterize by NMR and MS.
Key Technical Insights & Causality
-
Choice of Catalyst and Ligand: While ligandless palladium systems can be effective, the addition of a phosphine ligand like PPh₃ can stabilize the palladium catalyst and improve yields, particularly with less reactive aryl chlorides or bromides.[6] For more challenging couplings, specialized biarylphosphine ligands (e.g., XPhos) may be necessary.[8]
-
Solvent Selection: High-boiling, polar aprotic solvents like diglyme or DMAc are crucial.[2] They are required to reach the high temperatures necessary to induce decarboxylation and to adequately solvate the carboxylate salt and palladium intermediates.
-
The Role of the Cation: While this protocol uses a sodium salt, studies have successfully employed potassium and zinc salts.[6][7] Zinc polyfluorobenzoates have been shown to be particularly effective decarboxylative agents in some systems.[7] The choice of cation can influence solubility and reactivity, offering a parameter for optimization.
-
Substrate Scope Considerations:
-
Aryl Halide: The reactivity order is generally I > Br > OTf > Cl.[2][9] While aryl chlorides are economically attractive, they often require more active catalyst systems (specialized ligands, higher catalyst loading) or higher temperatures to undergo efficient oxidative addition.[8][9]
-
Benzoate: The decarboxylation is facilitated by the electron-withdrawing fluorine atoms. Benzoates with at least two ortho-fluorine atoms tend to be the most reactive.[6] While 2,3,4-trifluorobenzoate has only one ortho-fluorine, the cumulative electron-withdrawing effect of the three fluorine atoms still enables the reaction under thermal conditions.
-
Quantitative Data: Representative Yields
The following table summarizes typical yields for related palladium-catalyzed decarboxylative couplings of polyfluorobenzoates with various aryl halides, providing a benchmark for expected outcomes.
| Polyfluorobenzoate Partner | Aryl Halide Partner | Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |
| Potassium Pentafluorobenzoate | 4-Bromoanisole | Pd(OAc)₂ / PPh₃ | Diglyme | 160 | 91 | [6] |
| Potassium Pentafluorobenzoate | 4-Chloroacetophenone | Pd(OAc)₂ / PPh₃ | Diglyme | 160 | 82 | [6] |
| Potassium 2,6-Difluorobenzoate | 4-Bromoanisole | Pd(OAc)₂ / PPh₃ | Diglyme | 160 | 95 | [6] |
| Potassium 2,3,5,6-Tetrafluorobenzoate | Phenyl Triflate | Pd(OAc)₂ / PPh₃ | Diglyme | 160 | 75 | [6] |
| Zinc Pentafluorobenzoate | Phenyl Fluorosulfate | Pd(dba)₂ / XPhos | Dioxane | 100 | 85 | [7] |
Note: Yields are for isolated products and serve as a general guide. Actual yields with this compound will be substrate-dependent.
Troubleshooting and Side Reactions
-
Low Conversion: If the reaction stalls, consider increasing the temperature, extending the reaction time, or switching to a more active ligand system (e.g., a biarylphosphine ligand). Ensure all reagents and the solvent are scrupulously dry.
-
Protodecarboxylation: A common side reaction is the protonation of the aryl-palladium intermediate after decarboxylation, leading to the formation of 1,2,3-trifluorobenzene instead of the desired biaryl. This is exacerbated by the presence of water.
-
Homocoupling: Homocoupling of the aryl halide to form a symmetrical biaryl can occur, particularly at high temperatures or with highly reactive aryl halides.
-
Direct Arylation: At high temperatures, direct C-H arylation of the polyfluoroarene formed from protodecarboxylation can occur as a side reaction.[6]
Conclusion
The palladium-catalyzed decarboxylative cross-coupling of this compound offers a modern, efficient, and direct route to constructing trifluorinated biaryl compounds. By leveraging a stable and readily available carboxylate salt, this methodology circumvents the need for pre-functionalized organometallic reagents, aligning with the principles of atom economy and sustainable chemistry. This application note provides a robust starting protocol and the foundational knowledge for researchers to successfully implement and adapt this powerful transformation in their synthetic programs.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. Pd-catalyzed decarboxylative cross coupling of potassium polyfluorobenzoates with aryl bromides, chlorides, and triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Polyfluorinated Biaryls via Palladium-Catalyzed Decarboxylative Cross-Coupling of Zinc Polyfluorobenzoates with Aryl Fluorosulfates [pubmed.ncbi.nlm.nih.gov]
- 8. Catalytic Decarboxylative Cross-Coupling of Aryl Chlorides and Benzoates without Activating ortho Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Sodium 2,3,4-Trifluorobenzoate in the Synthesis of Heterocyclic Compounds
Introduction: The Strategic Value of Fluorine in Heterocyclic Chemistry
In the landscape of modern medicinal chemistry and drug development, the incorporation of fluorine atoms into molecular scaffolds is a cornerstone strategy for optimizing pharmacological profiles.[1] Fluorinated heterocyclic compounds frequently exhibit enhanced metabolic stability, increased bioavailability, and modulated lipophilicity, all critical parameters in the design of potent therapeutic agents.[1][2] Sodium 2,3,4-trifluorobenzoate, and its parent acid, serves as a highly versatile and powerful building block in this endeavor. Its unique electronic properties make it an ideal precursor for the construction of complex, fluorine-containing heterocyclic systems.
This guide provides an in-depth exploration of the chemical principles, reaction mechanisms, and practical protocols for leveraging this compound in the synthesis of medicinally relevant heterocycles, with a primary focus on the construction of quinolone cores.
Core Principles: Electronic Activation of the Aromatic Ring
The synthetic utility of this compound is rooted in the potent electronic effects of its substituents. The three fluorine atoms, being highly electronegative, exert a strong inductive electron-withdrawing effect on the benzene ring. This effect, combined with the electron-withdrawing nature of the carboxylate group, renders the aromatic ring significantly electron-deficient.
This pronounced electrophilicity makes the ring highly susceptible to attack by nucleophiles, facilitating a reaction pathway known as Nucleophilic Aromatic Substitution (SNAr).[3][4] The fluorine atoms at the C2 (ortho) and C4 (para) positions to the carboxylate are particularly activated towards displacement. This is because the negative charge of the reaction intermediate (a Meisenheimer complex) can be effectively delocalized onto the oxygen atoms of the carboxylate group through resonance, a stabilizing effect that is not possible for the C3 (meta) position.[3][5]
Application Note I: Synthesis of Fluoroquinolone Scaffolds
Quinolones represent a critical class of antibacterial agents, and their synthesis is a major application of trifluorobenzoate precursors.[6][7][8] The general strategy involves an initial SNAr reaction with an appropriate amine, followed by an intramolecular cyclization to construct the bicyclic quinolone core.
Mechanism Overview
The synthesis typically proceeds in two key stages:
-
Nucleophilic Aromatic Substitution: An amine nucleophile attacks the electron-deficient aromatic ring, displacing the highly activated fluorine atom at the C4-position. This reaction is often facilitated by a base to deprotonate the amine, increasing its nucleophilicity.
-
Intramolecular Cyclization: The intermediate from the first step is then treated under conditions that promote a Gould-Jacobs type reaction. This involves the cyclization of a side chain onto the aromatic ring, followed by dehydration, to form the fused pyridone ring characteristic of the quinolone scaffold.
Experimental Protocol: Synthesis of a Quinolone Precursor
This protocol describes a representative synthesis of a 7-amino-substituted quinolone precursor via SNAr, adapted from general principles outlined in the synthesis of fluoroquinolone derivatives.[2][9]
Materials:
-
This compound (or 2,3,4-Trifluorobenzoic acid)
-
A primary or secondary amine (e.g., piperazine, morpholine, or another desired amine)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,3,4-trifluorobenzoic acid (1.0 eq).
-
Add anhydrous DMSO to dissolve the starting material (approx. 5-10 mL per gram of acid).
-
Add the desired amine (1.1 eq) to the solution.
-
Add anhydrous potassium carbonate (2.5 eq) to the reaction mixture. The base serves to form the sodium salt in situ and neutralize the HF byproduct.
-
Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take 4-12 hours.
-
Upon completion, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product, an N-aryl amino acid, can be purified by column chromatography or recrystallization. This intermediate is now ready for subsequent cyclization steps to form the final quinolone ring system.
Data Summary: Representative SNAr Reactions
| Amine Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield |
| Piperazine | K₂CO₃ | DMSO | 90 | Good to Excellent |
| Morpholine | Et₃N | Pyridine | 100 | Good |
| 3-Aminopropanol | NaH | THF | 65 (Reflux) | Moderate to Good |
| Aniline | K₂CO₃ | DMF | 110 | Good |
Note: Conditions and yields are illustrative and may vary based on the specific substrates and scale.
Application Note II: Broader Applications in Heterocyclic Synthesis
The power of this compound extends beyond quinolones. By employing bifunctional nucleophiles, a diverse array of heterocyclic systems can be accessed through a tandem SNAr/intramolecular cyclization sequence.
Mechanism: Tandem SNAr-Cyclization
Reacting the trifluorobenzoate with a nucleophile containing a second reactive group (e.g., an amino alcohol or a diamine) provides a direct route to seven- or six-membered heterocyclic rings.
-
The primary amine or alcohol group initiates the SNAr reaction, displacing the C4-fluorine atom.
-
The newly formed intermediate contains a tethered nucleophile (the second amine or hydroxyl group).
-
Under appropriate conditions (often with a stronger base like sodium hydride to deprotonate the tethered nucleophile), an intramolecular SNAr reaction occurs, displacing the C3-fluorine atom and forming the new heterocyclic ring.
Generalized Protocol for Benzoxazine/Benzodiazepine Synthesis
Procedure:
-
In a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the bifunctional nucleophile (e.g., 2-aminoethanol, 1.0 eq) in anhydrous THF dropwise. Allow the mixture to stir for 30 minutes at 0 °C.
-
Add a solution of this compound (1.0 eq) in anhydrous THF to the reaction mixture.
-
Allow the reaction to warm to room temperature, then heat to reflux (approx. 65-70 °C).
-
Monitor the reaction by TLC. The reaction can take 6-24 hours.
-
After completion, cool the reaction to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Perform a standard aqueous workup as described in the previous protocol (extraction with EtOAc, washing, drying, and concentration).
-
Purify the final heterocyclic product by column chromatography.
Conclusion
This compound is a premier building block for constructing fluorinated heterocyclic compounds. Its highly activated aromatic ring readily undergoes nucleophilic aromatic substitution, providing a reliable and versatile entry point to complex molecular architectures. The protocols and principles detailed herein demonstrate its robust application in synthesizing medicinally vital scaffolds like fluoroquinolones and benzoxazines, underscoring its importance for researchers, scientists, and professionals in drug development.
References
- 1. innospk.com [innospk.com]
- 2. Page loading... [guidechem.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. soc.chim.it [soc.chim.it]
- 8. rjptonline.org [rjptonline.org]
- 9. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
Topic: Strategic Ligand Selection for the Cross-Coupling of Sodium 2,3,4-trifluorobenzoate
An Application Note from the Desk of a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
The incorporation of polyfluorinated aromatic moieties is a cornerstone of modern medicinal chemistry and materials science. Sodium 2,3,4-trifluorobenzoate represents a valuable, yet challenging, building block. Its utility is unlocked through cross-coupling reactions, but success is critically dependent on navigating its unique reactivity profile, which features both a carboxylate group for decarboxylative coupling and multiple strong C-F bonds. This application note provides a comprehensive guide to strategic ligand selection for palladium-catalyzed cross-coupling reactions of this substrate. We delve into the mechanistic rationale behind ligand choice, contrasting the properties of bulky phosphines and N-heterocyclic carbenes (NHCs), and provide detailed, field-proven protocols for ligand screening and optimized C-C (Suzuki-Miyaura) and C-N (Buchwald-Hartwig) bond-forming reactions.
The Challenge: Navigating the Reactivity of a Polyfluorinated Benzoate
This compound presents two potential pathways for cross-coupling: activation of a carbon-fluorine (C-F) bond or decarboxylative activation of the carbon-carboxylate (C-COONa) bond.
-
C-F Bond Activation: The C-F bond is the strongest single bond in organic chemistry, with a bond dissociation energy typically exceeding 125 kcal/mol. While catalytic C-F activation is an active area of research, it often requires harsh conditions or highly specialized catalyst systems, for instance, using nickel catalysts.[1][2][3]
-
Decarboxylative Coupling: In contrast, decarboxylative cross-coupling leverages the relatively inexpensive and abundant carboxylic acid moiety.[4][5] This pathway involves the extrusion of CO2 to generate an in-situ organometallic nucleophile, which then participates in the cross-coupling cycle.[4][6] For substrates like this compound, this is generally the more accessible and synthetically versatile strategy under palladium catalysis.[7][8][9]
The three electron-withdrawing fluorine atoms make the aromatic ring electron-deficient, which can facilitate the initial oxidative addition of an aryl halide to the palladium center but may pose challenges for other steps in the catalytic cycle.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 5. Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biaryl synthesis via Pd-catalyzed decarboxylative coupling of aromatic carboxylates with aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combined Experimental and Computational Mechanistic Investigation of the Palladium-Catalyzed Decarboxylative Cross-Coupling of Sodium Benzoates with Chloroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Common side reactions with "Sodium 2,3,4-trifluorobenzoate"
Technical Support Center: Sodium 2,3,4-trifluorobenzoate
Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Our goal is to provide in-depth, field-proven insights into the common side reactions and experimental challenges associated with this reagent, moving beyond a simple datasheet to offer causal explanations and robust troubleshooting strategies.
This compound and its parent acid are valuable precursors in the synthesis of complex molecules, particularly in pharmaceuticals and materials science.[1] However, the trifluoro-substitution pattern presents unique reactivity challenges that can lead to unexpected side reactions, primarily decarboxylation and hydrodefluorination, especially under thermal or catalytic conditions. This guide will address these issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction is generating 1,2,3-trifluorobenzene as a major byproduct. What is causing this decarboxylation and how can I minimize it?
A1: This is the most common side reaction for polyfluorinated benzoic acids. The electron-withdrawing nature of the three fluorine atoms stabilizes the resulting aryl anion or radical intermediate, making the carboxylate group susceptible to removal, especially at elevated temperatures or in the presence of transition metals.
Causality Explained: The mechanism of decarboxylation can be thermal or metal-mediated.
-
Thermal Decarboxylation: At high temperatures (>120-140°C), the C-C bond between the aromatic ring and the carboxylate can cleave, releasing CO2 and forming a 2,3,4-trifluorophenyl anion, which is then protonated by the solvent or trace water to yield 1,2,3-trifluorobenzene.
-
Metal-Mediated Decarboxylation: In reactions involving transition metals like palladium or copper, the benzoate can coordinate to the metal center. This can facilitate decarboxylation at much lower temperatures, forming an aryl-metal intermediate that can then either proceed through a desired cross-coupling pathway or undergo undesired protodemetalation to give the same 1,2,3-trifluorobenzene byproduct. This is a known challenge in decarboxylative coupling reactions.
Troubleshooting Protocol:
-
Temperature Control: This is the most critical parameter. Keep the reaction temperature as low as possible while still enabling the desired transformation. Screen temperatures in 10°C increments (e.g., 80°C, 90°C, 100°C) to find the optimal balance.
-
Choice of Base: If your reaction requires a base, avoid strongly nucleophilic or overly harsh bases. Use weaker inorganic bases like K2CO3 or K3PO4 where possible.[2]
-
Solvent Selection: Polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) can sometimes promote decarboxylation, especially if they contain trace water.[3] Consider using less polar aprotic solvents like dioxane or toluene. Ensure your solvents are rigorously dried.
-
Reaction Time: Monitor the reaction closely by HPLC or GC-MS. Do not let the reaction run significantly longer than necessary, as byproduct formation often increases with extended heating.
Q2: I'm attempting a Suzuki-Miyaura coupling using 2,3,4-trifluorobenzoic acid as a precursor to an aryl halide, but I'm observing hydrodefluorination byproducts. Why is this happening?
A2: Hydrodefluorination is a known side reaction in palladium-catalyzed cross-coupling of fluoroarenes.[4][5] The C-F bond, while strong, can be activated by low-valent palladium complexes, especially under basic conditions or in the presence of a hydride source. The product may be a mixture of di- and mono-fluorinated species.
Causality Explained: The likely culprit is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[2] This can occur from various sources:
-
Base/Solvent: Some bases or solvents (like alcohols or even trace water) can react with the palladium catalyst to generate Pd-H.[2]
-
Beta-Hydride Elimination: If any alkyl-containing reagents are present (e.g., from certain phosphine ligands or boronic esters), β-hydride elimination can introduce a hydride onto the palladium center.
Once formed, the Ar-Pd-F intermediate can undergo reductive elimination with the hydride (Ar-Pd-H) to yield the hydrodefluorinated arene (Ar-H) instead of the desired cross-coupled product.[6]
Troubleshooting Protocol:
-
Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) or N-heterocyclic carbenes (NHCs). These ligands promote the desired reductive elimination step of the cross-coupling cycle, outcompeting the hydrodefluorination pathway.[2][7]
-
Base Optimization: Switch to non-hydride-donating bases. Anhydrous potassium phosphate (K3PO4) or cesium carbonate (Cs2CO3) are often superior choices to alkoxides or hydroxides in these systems.[7]
-
Hydride Scavengers: In difficult cases, the addition of a stoichiometric amount of a hydride scavenger, such as an alkene (e.g., norbornene), can sometimes intercept the Pd-H species. This is an advanced technique and should be used cautiously.
-
Solvent Purity: Use high-purity, anhydrous aprotic solvents like dioxane or toluene to minimize sources of protons and hydrides.[2]
Q3: My starting material, this compound, shows poor solubility in my reaction solvent (e.g., THF, Toluene). What can I do?
A3: As a salt, this compound has limited solubility in many common non-polar organic solvents. Forcing it into solution with high heat can exacerbate the decarboxylation side reaction discussed in Q1.
Troubleshooting Protocol:
-
Use of a Phase-Transfer Catalyst (PTC): For reactions in biphasic or non-polar systems, adding a catalytic amount (1-5 mol%) of a PTC like tetrabutylammonium bromide (TBAB) or a crown ether (e.g., 18-crown-6) can effectively shuttle the benzoate anion into the organic phase.
-
Solvent System Modification: Employing a co-solvent system can improve solubility. A mixture of toluene and a more polar, aprotic solvent like N,N-Dimethylformamide (DMF) or 1,4-dioxane can be effective. Start with a high ratio of the non-polar solvent (e.g., 10:1 Toluene:DMF) and adjust as needed.
-
In-situ Acidification: If the subsequent reaction chemistry allows, you can perform a biphasic acidification. Suspend the sodium salt in your organic solvent, add an aqueous acid (e.g., 1M HCl), and extract the resulting 2,3,4-trifluorobenzoic acid into the organic layer. After separation and drying, the more soluble free acid can be used directly. Note that polyfluorinated benzoic acids can be susceptible to biodegradation under certain anaerobic conditions, though this is more relevant in environmental contexts.[8][9]
Data Presentation & Protocols
Table 1: Common Side Products & Identification
| Side Product Name | Chemical Structure | Common Cause | Recommended Analytical Technique |
| 1,2,3-Trifluorobenzene | C₆H₃F₃ | Thermal or metal-catalyzed decarboxylation. | GC-MS (for volatile products), LC-MS |
| Difluorobenzoic Acids | C₇H₄F₂O₂ | Palladium-catalyzed hydrodefluorination. | LC-MS, ¹⁹F NMR |
| Biphenyl Homocoupling Product | C₁₄H₄F₆O₄ | Oxidative conditions, inactive catalyst. | LC-MS |
Table 2: Recommended Starting Point for Analytical Method Development
| Technique | Column | Mobile Phase / Carrier Gas | Detection | Comments |
| HPLC | C18 or Pentafluorophenyl (PFP) [10] | A: 0.1% Formic Acid in WaterB: Acetonitrile (Gradient) | UV (254 nm), MS | A PFP column often provides superior selectivity for halogenated aromatics.[10] |
| GC-MS | DB-5ms or similar non-polar capillary column | Helium | Mass Spectrometry (EI) | Ideal for detecting volatile byproducts like 1,2,3-trifluorobenzene. Derivatization may be needed for the acid.[11] |
Experimental Protocols
Protocol 1: General Procedure to Minimize Decarboxylation in a Catalytic Reaction
-
Vessel Preparation: To a dry Schlenk flask or reaction vial, add this compound, the reaction partner, and any solid catalyst components or ligands under an inert atmosphere (Argon or Nitrogen).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen, which can degrade catalysts and lead to side reactions.[12]
-
Heating: Place the reaction vessel in a pre-heated oil bath or heating block set to the lowest effective temperature (e.g., start screening at 80 °C). Vigorous stirring is essential.
-
Monitoring: At set time points (e.g., 1h, 3h, 6h), withdraw a small aliquot under inert atmosphere, quench with a suitable solvent, and analyze by HPLC or LC-MS to monitor the consumption of starting material and the formation of both the desired product and the 1,2,3-trifluorobenzene byproduct.
-
Work-up: Once the reaction has reached optimal conversion (before significant byproduct formation), cool it to room temperature promptly before proceeding with the aqueous work-up and purification.
Visualizations
Diagram 1: Decarboxylation vs. Desired Reaction Pathway
A visual representation of the competing reaction pathways helps in understanding the critical control points for minimizing side reactions.
Caption: Fig. 1: Competing pathways for this compound.
Diagram 2: Troubleshooting Workflow for Suzuki Coupling Side Reactions
This decision tree provides a logical sequence of steps to diagnose and solve common issues encountered during Suzuki coupling reactions with fluorinated substrates.
Caption: Fig. 2: Troubleshooting guide for Suzuki coupling.
References
- 1. Selpercatinib: Synthesis and Description_Chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Hydrodefluorination of Perfluorooctanoic Acid in the H2-Based Membrane Catalyst-Film Reactor with Platinum Group Metal Nanoparticles: Pathways and Optimal Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. hazenlab.utk.edu [hazenlab.utk.edu]
- 9. In situ decay of polyfluorinated benzoic acids under anaerobic conditions | ORNL [ornl.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 12. Yoneda Labs [yonedalabs.com]
Technical Support Center: Optimizing Coupling Reactions with Sodium 2,3,4-trifluorobenzoate
Introduction
Welcome to the technical support guide for optimizing coupling reactions involving Sodium 2,3,4-trifluorobenzoate. This resource is designed for researchers, chemists, and drug development professionals who are leveraging this versatile, yet challenging, building block. The presence of three electron-withdrawing fluorine atoms significantly alters the electronic properties of the aromatic ring, presenting unique challenges and opportunities in cross-coupling chemistry. This guide provides in-depth, field-proven insights into troubleshooting common issues and systematically optimizing reaction yields, focusing on palladium-catalyzed processes like Suzuki-Miyaura and Buchwald-Hartwig aminations, as well as emerging decarboxylative coupling strategies.
Core Concepts: The Dual Reactivity of Polyfluorobenzoates
Understanding the reactivity of this compound is paramount. Its utility stems from two primary mechanistic pathways, and recognizing which pathway is desired or parasitic is the first step in optimization.
-
As an Electron-Deficient Substrate: In standard cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the trifluorobenzoate moiety acts as a powerful electron-withdrawing group. This activates the aromatic ring, but can make key steps in the catalytic cycle, such as oxidative addition to a C-X bond (where X is Cl, Br, I, OTf), more complex. The choice of ligand and base is critical to favor the desired transformation over side reactions.[1][2]
-
As a Pro-Nucleophile via Decarboxylation: The carboxylate group itself can serve as a leaving group, enabling decarboxylative cross-coupling reactions.[3] In this pathway, a metal catalyst (often Ni or Pd) facilitates the extrusion of CO2 to generate an in situ 2,3,4-trifluorophenyl-metal species, which then acts as the nucleophilic partner in the coupling. This strategy avoids the need for pre-functionalized organometallic reagents.[3][4]
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent challenges encountered during coupling reactions with this compound in a direct question-and-answer format.
Q1: My reaction has stalled with low conversion of the starting material. What are the first things I should check?
A1: Low conversion is typically rooted in issues with solubility, catalyst activity, or reaction conditions.
-
Solubility is Critical: this compound is a salt and often exhibits poor solubility in common non-polar organic solvents like toluene or dioxane.[5] Insoluble starting material cannot participate in the catalytic cycle.
-
Solution 1 (Solvent System): Switch to more polar aprotic solvents like DMF, DMSO, or NMP.[6] Alternatively, a biphasic system using a polar solvent like water or methanol with a phase-transfer catalyst can be effective, particularly for Suzuki couplings.[6]
-
Solution 2 (Salt Exchange): Consider an in situ salt exchange. For instance, in decarboxylative couplings, converting the sodium salt to a zinc salt with Zn(OH)₂ or ZnCl₂ can improve both solubility and reactivity.[4]
-
-
Catalyst and Ligand Choice: The electron-deficient nature of the substrate demands a highly active catalyst system.
-
Cause: Standard catalysts like Pd(PPh₃)₄ may be insufficient. The oxidative addition step can be slow for electron-poor systems, and the final reductive elimination to form the product can also be challenging.[1]
-
Solution: Employ modern, electron-rich, and sterically bulky phosphine ligands. These ligands stabilize the palladium center, promote the formation of the active monoligated Pd(0) species, and accelerate both oxidative addition and reductive elimination.[7][8] Buchwald ligands (e.g., XPhos, SPhos, RuPhos) and Hartwig's ligands (e.g., trialkylphosphines like P(t-Bu)₃) are excellent starting points.[9][10] Using pre-formed catalysts (e.g., XPhos Pd G3) can also ensure reliable generation of the active catalytic species.[11]
-
-
Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen, which can lead to catalyst decomposition and the formation of inactive palladium oxides.
Q2: I'm observing significant side products, primarily homocoupling of my coupling partner and/or protodecarboxylation. How can I suppress these pathways?
A2: These side reactions indicate issues with oxygen contamination or the presence of protic sources, respectively.
-
Homocoupling: This is most common in Suzuki reactions, where the boronic acid couples with itself.
-
Cause: The primary cause is the presence of oxygen, which can promote the homocoupling pathway via oxidation of the Pd(0) catalyst to Pd(II).[1]
-
Solution: As above, rigorous degassing of solvents and maintenance of an inert atmosphere is the most effective solution.[11] Using a slight excess of the boronic acid can sometimes be a pragmatic workaround if homocoupling is minor, but addressing the root cause is preferable.
-
-
Protodecarboxylation / Protodeboronation: This is the replacement of the carboxylate or boronic acid group with a hydrogen atom.
-
Cause: This occurs when a proton source (like water or alcohol) is present under basic conditions, leading to the hydrolysis of the organometallic intermediate.
-
Solution: Use anhydrous solvents and reagents. If an aqueous base is required (e.g., K₂CO₃ in water for a Suzuki), carefully control the stoichiometry and consider using a less hydrolytically sensitive boronic acid derivative, such as a boronate ester (e.g., BPin) or an MIDA boronate.[11] For decarboxylative couplings, strictly anhydrous conditions are often mandatory.
-
Troubleshooting Summary Table
| Problem | Potential Cause | Suggested Solution(s) |
| Low/No Conversion | 1. Poor solubility of sodium salt. 2. Insufficient catalyst activity. 3. Catalyst decomposition. | 1. Use polar aprotic solvents (DMF, DMSO); use biphasic systems; perform salt exchange. 2. Use bulky, electron-rich ligands (e.g., Buchwald/Hartwig ligands) and modern pre-catalysts.[8][9] 3. Ensure rigorous degassing and maintain a strict inert atmosphere.[1] |
| Homocoupling | Oxygen in the reaction mixture. | Improve degassing technique (sparge with Ar/N₂ for 20-30 min); use freeze-pump-thaw cycles for sensitive reactions. |
| Protodecarboxylation / Protodeboronation | Presence of protic impurities (e.g., water). | Use anhydrous solvents and reagents; dry bases before use; consider boronate esters instead of boronic acids.[11] |
| Low Yield in Buchwald-Hartwig Amination | 1. Weak base. 2. Competing side reactions. | 1. Use a strong, non-nucleophilic base (e.g., NaOtBu, LHMDS). 2. Screen different ligand/palladium source combinations; optimize temperature carefully.[12] |
Frequently Asked Questions (FAQs)
Q3: For a Suzuki-Miyaura coupling, what is a good starting point for reaction conditions?
A3: A robust starting point for coupling this compound (assuming another leaving group like -Br or -I is present) with an arylboronic acid would be:
-
Catalyst System: XPhos Pd G3 (2 mol%).
-
Base: K₃PO₄ (2.0-3.0 equivalents), as it is a strong base with moderate solubility.[9]
-
Solvent: A 10:1 mixture of 1,4-Dioxane and Water, degassed thoroughly.
-
Temperature: 80–110 °C.
-
Monitoring: Progress should be monitored by LC-MS or GC-MS.
Q4: I want to attempt a decarboxylative coupling. What are the key differences in approach?
A4: Decarboxylative couplings fundamentally change the role of the substrate. Instead of an electrophile, it becomes the precursor to the nucleophile.
-
Catalyst: Nickel catalysts, such as NiCl₂(DME) with a bipyridine or phenanthroline ligand, are often effective.[3] Palladium systems can also be used.
-
Additives: The reaction may require a co-catalyst or additive, such as a silver or zinc salt, to facilitate decarboxylation and transmetalation.
-
Conditions: These reactions are almost always run under strictly anhydrous and inert conditions, often at higher temperatures (120-150 °C) to promote CO₂ extrusion.
-
Leaving Group: The coupling partner will now be the electrophile (e.g., an aryl bromide or triflate).
Experimental Protocols & Visualization
Protocol: General Procedure for Reaction Optimization Screening
This protocol outlines a systematic approach to optimizing a palladium-catalyzed cross-coupling reaction.
-
Reagent Preparation: Dry the this compound under vacuum at 100 °C for 4 hours. Ensure the coupling partner, base, and any additives are anhydrous.
-
Vial Setup: In an array of reaction vials equipped with stir bars, add the limiting reagent (e.g., aryl halide, 0.1 mmol, 1.0 equiv.), this compound (1.2 equiv.), and the solid base (2.0 equiv.).
-
Inert Atmosphere: Seal the vials with septa caps and purge with argon or nitrogen for 10 minutes.
-
Stock Solution Addition: Prepare stock solutions of the palladium pre-catalyst and ligand in the chosen degassed solvent. Add the appropriate volume of the catalyst/ligand solution to each vial via syringe.
-
Solvent Addition: Add the final volume of degassed solvent to achieve the desired concentration (typically 0.1-0.2 M).
-
Reaction: Place the vials in a pre-heated aluminum block on a magnetic stir plate and stir vigorously at the desired temperature.
-
Monitoring & Analysis: After the specified time, cool the reactions to room temperature. Take an aliquot from each vial, dilute with a suitable solvent (e.g., ethyl acetate), filter through a small plug of silica, and analyze by LC-MS or GC-MS to determine conversion and identify side products.
Workflow for Systematic Optimization
The following diagram illustrates a logical workflow for troubleshooting and optimizing a challenging cross-coupling reaction.
Caption: A decision-based workflow for optimizing cross-coupling reactions.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Protodeboronation of Sodium 2,3,4-Trifluorobenzoate and its Derivatives
Introduction: Navigating the Challenges of a Versatile Building Block
Welcome to the technical support guide for Sodium 2,3,4-trifluorobenzoate and its corresponding boronic acid derivatives. This class of reagents is invaluable for introducing the trifluorophenyl moiety into complex molecules, a common strategy in the development of pharmaceuticals and agrochemicals. However, the potent electron-withdrawing nature of the three fluorine atoms that makes this building block so useful also renders it highly susceptible to an undesired side reaction: protodeboronation .
This guide is designed for researchers, chemists, and drug development professionals to diagnose, understand, and mitigate the premature cleavage of the carbon-boron bond, ensuring higher yields and purity in your synthetic campaigns. The primary side product resulting from this reaction is 2,3,4-trifluorobenzoic acid (or its corresponding salt), formed when the boronic acid group is replaced by a hydrogen atom from a proton source in the reaction mixture.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered when working with highly electron-deficient arylboronic acids.
Q1: My LC-MS analysis shows a major byproduct with a mass corresponding to the loss of the boronic acid group [-B(OH)₂]. What is happening?
A: You are observing protodeboronation. This is a well-documented side reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[1] In the context of your starting material, the arylboronic acid Ar-B(OH)₂ reacts with a proton source (often water) to yield the undesired arene Ar-H and boric acid B(OH)₃.[2] This process is a significant competitive pathway, especially in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][3]
Q2: Why is my 2,3,4-trifluorophenyl boronic acid derivative so much more unstable than simpler arylboronic acids like phenylboronic acid?
A: The instability stems directly from the electronic properties of your substrate. The three strongly electron-withdrawing fluorine atoms on the aromatic ring significantly decrease the electron density of the ring and polarize the carbon-boron bond. This electronic deficiency makes the ipso-carbon (the carbon attached to boron) more susceptible to protonation and subsequent C-B bond cleavage.[4] For such highly electron-deficient systems, protodeboronation can even proceed through a pathway involving a transient aryl anion, a mechanism that is particularly relevant under the basic conditions common to cross-coupling reactions.[2][5]
Q3: What is the primary mechanism of protodeboronation under typical Suzuki-Miyaura conditions (e.g., aqueous base, heat)?
A: Under the basic conditions required for Suzuki-Miyaura coupling, the dominant mechanism is base-catalyzed protodeboronation.[1][4] The reaction pH is a critical factor.[2] The process typically involves the following key steps:
-
The boronic acid Ar-B(OH)₂ reacts with a base (e.g., hydroxide) to form the more reactive boronate species [Ar-B(OH)₃]⁻.
-
This boronate intermediate then reacts with a proton source, most commonly water, leading to the cleavage of the C-B bond.[5] For electron-deficient arenes like 2,3,4-trifluorobenzoate, this cleavage can be exceptionally rapid.[5]
Q4: I see boronic acids, pinacol esters, and MIDA boronates available commercially. Which one should I use to avoid this issue?
A: For substrates that are highly prone to protodeboronation, it is strongly recommended to avoid using the free boronic acid whenever possible. Instead, opt for a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate .
These derivatives function as "slow-release" precursors.[1][6] They are significantly more stable to the reaction conditions but hydrolyze in situ to generate a low, steady concentration of the active boronic acid. This low concentration ensures that the desired cross-coupling reaction can effectively compete with and outpace the undesired protodeboronation pathway, leading to higher yields of the target molecule.[6][7] Potassium organotrifluoroborates are another class of stable precursors that operate on a similar slow-release principle.[4][8]
Part 2: Troubleshooting Guide & Mitigation Strategies
This section provides a systematic approach to troubleshooting low yields and high impurity levels caused by protodeboronation.
Scenario: Low Yield of Desired Product with High Levels of 2,3,4-Trifluorobenzoic Acid
If you observe significant formation of the protodeboronated byproduct, your reaction conditions are likely favoring this undesired pathway over the intended cross-coupling. The following table outlines probable causes and actionable solutions.
| Probable Cause | Recommended Solution & Scientific Rationale |
| Harsh Basic Conditions | Switch to a Milder Base. Strong bases (e.g., NaOH, KOH, K₂CO₃) create a high pH environment that accelerates base-catalyzed protodeboronation.[4] Employing milder bases like K₃PO₄ , Cs₂CO₃ , or CsF can significantly suppress this side reaction.[7] |
| High Reaction Temperature | Lower the Reaction Temperature. Protodeboronation, like most reactions, is accelerated by heat.[9] If your catalyst system is sufficiently active, reducing the temperature (e.g., from 100 °C to 60-80 °C) can dramatically favor the desired coupling.[7] |
| Unstable Boron Reagent | Use a Stabilized Boronic Acid Derivative. As detailed in the FAQ, using the free boronic acid is a primary cause of failure. Switch to the pinacol ester or, for maximum stability, the MIDA boronate to leverage the slow-release strategy.[1][6][7] |
| Excess Water | Optimize Water Content. While a small amount of water is often required to dissolve the base and facilitate the catalytic cycle, excess water serves as a plentiful proton source for protodeboronation.[7] Consider using anhydrous solvents or carefully titrating the amount of water. |
| Inefficient Catalysis | Employ a Highly Active Catalyst System. If the desired cross-coupling is slow, the background protodeboronation reaction has more time to occur. Using a modern, highly active catalyst system—typically a palladium source with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos ) —can accelerate the cross-coupling to outcompete the side reaction.[8][10] |
Part 3: Visualization of Key Pathways & Workflows
Visual aids are essential for understanding the competition between productive and unproductive pathways and for making informed troubleshooting decisions.
Diagram 1: Competing Reaction Pathways
Diagram 2: Troubleshooting Workflow
Part 4: Recommended Experimental Protocol
This generalized protocol incorporates best practices to minimize protodeboronation when performing a Suzuki-Miyaura coupling with a challenging, electron-deficient boronate.
Protocol: Suzuki-Miyaura Coupling with 2,3,4-Trifluorophenylboronic Acid Pinacol Ester
Reagents & Equipment:
-
Aryl Halide (1.0 equiv.)
-
2,3,4-Trifluorophenylboronic Acid Pinacol Ester (1.2–1.5 equiv.)
-
Potassium Phosphate (K₃PO₄), anhydrous (3.0 equiv.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and Ligand (e.g., SPhos, 4.5 mol%)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
-
Oven-dried glassware, magnetic stir bar, inert atmosphere (Argon or Nitrogen) setup
Procedure:
-
Reagent Preparation: To an oven-dried reaction flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), 2,3,4-trifluorophenylboronic acid pinacol ester (1.2–1.5 equiv.), and anhydrous potassium phosphate (3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure the removal of all oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst and the phosphine ligand.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe. The reaction concentration should be approximately 0.1–0.2 M.
-
Reaction: Place the sealed flask in a preheated oil bath set to a moderate temperature (start with 70 °C ). Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or, for more accurate conversion and byproduct analysis, by taking aliquots for LC-MS analysis at regular intervals (e.g., every hour). Check for the consumption of starting material and the formation of both the desired product and the 2,3,4-trifluorobenzoic acid byproduct.
-
Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Homocoupling with Sodium 2,3,4-trifluorobenzoate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and best practices for minimizing homocoupling side reactions when using Sodium 2,3,4-trifluorobenzoate in decarboxylative cross-coupling reactions. Our goal is to equip you with the mechanistic understanding and practical solutions needed to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the challenges associated with this compound.
Q1: What is homocoupling in the context of a decarboxylative cross-coupling reaction?
A1: Homocoupling is an undesired side reaction where two identical molecules couple together. In the context of using this compound, the primary homocoupling byproduct is the symmetrical 2,2',3,3',4,4'-hexafluorobiphenyl. This occurs when two molecules of the trifluorobenzoate starting material react with each other instead of with the intended cross-coupling partner. This process consumes your starting material and catalyst, lowering the yield of your desired product and complicating purification.
Q2: Why is this compound particularly susceptible to homocoupling?
A2: this compound is used in decarboxylative cross-coupling, where the carboxylate group is extruded as CO2 to generate a reactive aryl-metal intermediate.[1][2][3] The electron-withdrawing nature of the three fluorine atoms on the aromatic ring can influence the stability and reactivity of this intermediate. Several factors contribute to its propensity for homocoupling:
-
Aryl-Metal Intermediate Reactivity: The generated 2,3,4-trifluorophenyl-metal species can be highly reactive and may rapidly couple with another molecule of itself.
-
Redox Shuttling: The catalytic cycle involves changes in the oxidation state of the metal catalyst (e.g., Pd(0)/Pd(II)). If the kinetics of the desired cross-coupling are slow, the aryl-metal intermediates can undergo side reactions, such as oxidative dimerization, leading to homocoupling.[4]
-
Reaction Conditions: High temperatures, the presence of oxygen, and suboptimal catalyst or ligand choice can significantly promote homocoupling pathways.[4][5]
Q3: What is the primary impact of homocoupling on my experiment?
A3: The primary impacts are twofold:
-
Reduced Yield: The formation of the homocoupled byproduct directly consumes your starting material, leading to a lower yield of the desired cross-coupled product.
-
Purification Challenges: The homocoupled product often has similar polarity and physical properties to the desired product, making separation by standard techniques like column chromatography difficult and time-consuming.
Q4: How can I detect and quantify the homocoupling byproduct?
A4: A combination of analytical techniques is recommended for accurate detection and quantification:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful tool. It can separate the homocoupled byproduct from the desired product and starting materials, and the mass spectrometer will confirm its identity by its specific mass-to-charge ratio.
-
GC-MS (Gas Chromatography-Mass Spectrometry): Suitable for volatile and thermally stable compounds.
-
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): Since both the starting material and the byproduct contain fluorine, ¹⁹F NMR is an excellent tool for monitoring the reaction. The homocoupled product will have a distinct set of signals compared to the starting material and the desired product, allowing for straightforward quantification by integrating the respective peaks.
Troubleshooting Guide: Common Issues & Solutions
This section is designed in a problem-and-solution format to address specific experimental challenges.
Problem 1: High levels (>10%) of the 2,2',3,3',4,4'-hexafluorobiphenyl byproduct are detected by LC-MS, even at low conversion of my starting materials.
This indicates that the rate of homocoupling is competitive with or even faster than the rate of the desired cross-coupling reaction.
-
Root Cause Analysis:
-
Catalyst System: The palladium catalyst and ligand combination may not be optimal. The ligand may not be sterically bulky or electron-rich enough to promote the desired reductive elimination step over the homocoupling pathway.[6][7]
-
Oxygen Contamination: The presence of dissolved oxygen can facilitate the oxidative homocoupling of organometallic intermediates.[4][8] This is a common and often overlooked cause.
-
Reaction Temperature: The reaction temperature may be too high, providing the activation energy needed for the undesired homocoupling pathway.
-
-
Solutions:
-
Optimize the Ligand: Switch to a more sterically hindered and electron-rich monodentate biaryl phosphine ligand. These ligands promote the formation of monoligated palladium species, which are often more active in the key steps of the catalytic cycle and can accelerate the desired cross-coupling relative to homocoupling.[7][9][10]
-
Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly degassed. Employing a subsurface sparge with an inert gas like argon or nitrogen for 15-30 minutes is more effective than simple vacuum/backfill cycles.[4]
-
Lower the Temperature: Attempt the reaction at a lower temperature. While this may slow down the overall reaction rate, it will disproportionately affect the higher-energy homocoupling pathway, improving selectivity.
-
Problem 2: My reaction is sluggish, and I still observe significant homocoupling as the reaction proceeds.
This suggests that the catalytic cycle for the desired reaction is inefficient, allowing the homocoupling pathway to compete over time.
-
Root Cause Analysis:
-
Base Selection: The base may not be effective at promoting the key transmetalation step of the desired reaction, or it may be promoting side reactions.
-
Solvent Effects: The chosen solvent may not adequately solubilize all reaction components or may not favor the transition states of the desired catalytic cycle.
-
Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction, leading to a stall in the desired pathway while background homocoupling continues.
-
-
Solutions:
-
Screen Different Bases: Evaluate a range of bases. For Suzuki-type couplings that may proceed after decarboxylation, bases like K₃PO₄ or Cs₂CO₃ are often effective. Avoid overly strong or nucleophilic bases that can degrade catalysts or substrates.
-
Solvent Optimization: Test a variety of aprotic solvents. Dioxane, THF, and toluene are common choices. Sometimes a mixture of solvents can improve performance.
-
Use a Pre-catalyst: Instead of generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂, consider using a well-defined Pd(0) pre-catalyst or a modern pre-catalyst that forms the active species cleanly and efficiently.
-
Best Practices & Protocol Optimization
Adhering to best practices is crucial for minimizing side reactions. Below is a general protocol framework and a table of recommended starting points for optimization.
Step-by-Step Experimental Protocol (General Framework)
-
Preparation: To a dry, oven-baked Schlenk flask, add this compound (1.0 equiv.), the coupling partner (e.g., an aryl boronic acid, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.5 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane) via cannula or syringe.
-
Degassing: Sparge the resulting suspension with a subsurface stream of argon for 20 minutes to ensure rigorous exclusion of oxygen.[4]
-
Catalyst Addition: In a separate glovebox or under a positive pressure of argon, prepare a solution of the palladium source and the phosphine ligand in a small amount of degassed solvent. Add this catalyst solution to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by LC-MS or ¹⁹F NMR to track the consumption of starting material and the formation of both the desired product and the homocoupling byproduct.
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Common and effective Pd(II) and Pd(0) sources. |
| Ligand | SPhos, RuPhos, tBuXPhos | Bulky, electron-rich monodentate phosphines that promote efficient reductive elimination and suppress side reactions.[7][10] |
| Pd:Ligand Ratio | 1 : 2.2 | Ensures sufficient ligand is present to stabilize the catalyst and prevent decomposition. |
| Catalyst Loading | 1-3 mol % | A good starting point to balance reaction rate and cost. |
| Base | K₃PO₄, Cs₂CO₃ | Effective bases for many cross-coupling reactions that are generally non-nucleophilic. |
| Solvent | Dioxane, Toluene, THF | Aprotic solvents that are well-suited for palladium catalysis. Must be anhydrous and degassed. |
| Temperature | 80-100 °C | A starting range. Lower temperatures should be explored if homocoupling is significant. |
Visualizing the Competing Pathways
Understanding the catalytic cycle is key to troubleshooting. The following diagram illustrates the desired cross-coupling pathway versus the undesired homocoupling pathway.
Caption: Desired cross-coupling (blue) vs. undesired homocoupling (red).
Troubleshooting Workflow
Caption: A logical workflow for diagnosing and solving homocoupling issues.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Decarboxylative coupling reactions: a modern strategy for C–C-bond formation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 6. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Palladium-Catalyzed Trifluoromethylation of Vinyl Sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in Sodium 2,3,4-trifluorobenzoate Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) regarding catalyst deactivation in reactions involving sodium 2,3,4-trifluorobenzoate. As a substrate in cross-coupling reactions, particularly decarboxylative couplings, this compound presents unique challenges and opportunities. This guide is structured to address specific issues you may encounter during your experiments, offering explanations grounded in reaction mechanisms and practical, field-proven solutions.
Troubleshooting Guide: Catalyst Deactivation
This section addresses common problems related to catalyst deactivation in palladium-catalyzed cross-coupling reactions of this compound. The question-and-answer format is designed to help you quickly identify and resolve issues in your experimental workflow.
Q1: My decarboxylative cross-coupling reaction of this compound with an aryl halide is showing low conversion, and I suspect catalyst deactivation. What are the primary causes?
A1: Low conversion is a frequent symptom of catalyst deactivation. In the context of decarboxylative coupling with a polyfluorinated substrate like this compound, several factors can contribute to the deactivation of your palladium catalyst.
-
Fluoride-Induced Deactivation: The in situ generation of fluoride ions from the substrate or through side reactions can be detrimental to the palladium catalyst. Fluoride can coordinate to the palladium center, altering its electronic properties and hindering catalytic activity. In some cases, fluoride can facilitate the reduction of Pd(II) to inactive Pd(0) black or form stable, unreactive palladium-fluoride complexes.[1][2]
-
Ligand Degradation: Phosphine ligands, commonly used in cross-coupling reactions, are susceptible to oxidation and other degradation pathways, especially at the elevated temperatures often required for decarboxylation. The choice of a bulky, electron-rich phosphine ligand is often crucial for stabilizing the active catalytic species.
-
Formation of Inactive Palladium Species: The aggregation of palladium nanoparticles (Pd black) is a common deactivation pathway. This is often visually indicated by the reaction mixture turning black. This aggregation is influenced by temperature, solvent, and the concentration of the active catalyst.
-
Slow Decarboxylation: In palladium-catalyzed decarboxylative couplings of polyfluorobenzoates, the decarboxylation step is often the rate-limiting step.[3] If this step is slow, the concentration of the active aryl-palladium intermediate may be low, leading to catalyst decomposition pathways becoming more competitive.
Q2: I observe the formation of palladium black in my reaction. How can I prevent this?
A2: The formation of palladium black indicates the aggregation of the Pd(0) catalyst into an inactive state. To mitigate this, consider the following strategies:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands such as those from the Buchwald or Hartwig classes (e.g., XPhos, SPhos, RuPhos). These ligands stabilize the monoligated Pd(0) species, which is believed to be the active catalyst, and prevent its aggregation. The steric bulk of these ligands creates a protective sphere around the palladium atom.
-
Optimize Ligand-to-Palladium Ratio: A slight excess of the phosphine ligand can help to maintain the stability of the catalytic complex. However, a large excess can sometimes inhibit the reaction by creating a coordinatively saturated and less reactive palladium center. A typical starting point is a Pd:Ligand ratio of 1:1.1 to 1:2.
-
Solvent Choice: High-boiling, coordinating solvents like diglyme have been shown to be effective for the decarboxylative coupling of polyfluorobenzoates.[3] These solvents can help to stabilize the catalytic species and prevent precipitation.
-
Temperature Control: While high temperatures are often necessary for decarboxylation, excessive heat can accelerate catalyst decomposition. Determine the minimum temperature required for efficient reaction and avoid overheating.
Q3: My reaction is sluggish, and I suspect the decarboxylation of this compound is the bottleneck. How can I promote this step?
A3: As the rate-limiting step, efficient decarboxylation is critical for a successful coupling reaction. Here are some approaches to enhance this process:
-
Counter-ion Effect: While you are using the sodium salt, it has been reported that zinc polyfluorobenzoates can be more reactive in decarboxylative couplings.[4] Consider an in situ transmetalation to the zinc salt by adding a stoichiometric amount of a zinc salt like ZnCl₂.
-
Solvent Effects: The choice of solvent can influence the rate of decarboxylation. Aprotic polar solvents are generally preferred. As mentioned, diglyme has been found to be a suitable solvent for these reactions.[3]
-
Base Additives: While the carboxylate itself can act as a base, the addition of a suitable base can sometimes facilitate the decarboxylation. However, care must be taken as strong bases can also lead to side reactions.
Q4: What are common side reactions, and how can they be minimized?
A4: Besides catalyst deactivation, side reactions can consume starting materials and reduce the yield of the desired product.
-
Protodecarboxylation: This is the replacement of the carboxylate group with a hydrogen atom, leading to the formation of 1,2,3-trifluorobenzene. This can occur if a proton source is present in the reaction mixture. Ensure the use of anhydrous solvents and reagents.
-
Homocoupling: The coupling of two molecules of the aryl halide or two molecules of the decarboxylated intermediate can occur. This is often favored at higher catalyst loadings or when the transmetalation/decarboxylation is slow. Using bulky ligands can often suppress homocoupling.
-
Hydrodehalogenation: The replacement of the halide on the coupling partner with a hydrogen atom can be a significant side reaction, particularly with fluorinated substrates.[5] This is often promoted by water or other protic sources.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of running decarboxylative coupling reactions with this compound.
Q1: What is a good starting point for reaction conditions for a decarboxylative coupling of this compound with an aryl bromide?
A1: A robust starting point for optimization would be:
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Pd(OAc)₂ or a pre-formed Pd(0) source like Pd₂(dba)₃ | Pd(OAc)₂ is a common and cost-effective precatalyst. Pd₂(dba)₃ is a reliable source of Pd(0). |
| Ligand | A bulky, electron-rich phosphine (e.g., XPhos, SPhos) | Stabilizes the active Pd(0) species and promotes reductive elimination. |
| Palladium Loading | 1-5 mol% | A good starting range for optimization. Higher loadings may be needed for challenging substrates. |
| Ligand Ratio | 1.1-2 equivalents relative to Palladium | Ensures complete coordination and stabilization of the catalyst. |
| Solvent | Anhydrous Diglyme | High boiling point and coordinating ability helps to stabilize the catalyst and promote the reaction.[3] |
| Temperature | 120-160 °C | Necessary to induce decarboxylation.[3] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of the catalyst and ligands. |
Q2: How do I prepare the this compound for the reaction?
A2: It is crucial to use the salt in its anhydrous form. You can prepare it by reacting 2,3,4-trifluorobenzoic acid with one equivalent of a sodium base (e.g., sodium hydroxide or sodium carbonate) in a suitable solvent, followed by evaporation of the solvent and drying the resulting salt under high vacuum at an elevated temperature.
Q3: Can I use other coupling partners besides aryl halides?
A3: Yes, decarboxylative cross-coupling reactions have been developed for a variety of coupling partners, including aryl triflates, tosylates, and even some pseudohalides. The reactivity of the coupling partner generally follows the order: I > OTf > Br > Cl. Aryl chlorides are typically the most challenging substrates and may require more active catalyst systems.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by taking small aliquots from the reaction mixture at different time points and analyzing them by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). It is advisable to quench the aliquot with a suitable solvent and filter it through a small plug of silica gel to remove the catalyst before analysis.
Experimental Workflow and Visualization
To aid in your experimental design and troubleshooting, the following workflow and diagrams illustrate key processes.
General Experimental Protocol for Decarboxylative Cross-Coupling
-
Preparation: To an oven-dried reaction vessel, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., diglyme) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 140 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC, or HPLC.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Catalytic Cycle and Deactivation Pathways
Caption: A simplified representation of the palladium-catalyzed decarboxylative cross-coupling cycle and key catalyst deactivation pathways.
Troubleshooting Logic Diagram
Caption: A logical workflow for troubleshooting low conversion in decarboxylative coupling reactions.
References
- 1. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the Stereochemical Course of Palladium-Catalyzed Cross-Coupling of Allylic Silanolate Salts with Aromatic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pd-catalyzed decarboxylative coupling of zinc polyfluorobenzoate with aryl imidazolylsulfonate for polyfluorinated biaryl synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Effect of base and solvent on "Sodium 2,3,4-trifluorobenzoate" reactivity
Welcome to the technical support center for Sodium 2,3,4-trifluorobenzoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions to navigate the experimental nuances of working with this versatile fluorinated building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in organic synthesis?
This compound is a valuable intermediate primarily utilized in two main classes of reactions:
-
Decarboxylative Cross-Coupling Reactions: It serves as an excellent precursor for the generation of a 2,3,4-trifluorophenyl nucleophile in metal-catalyzed cross-coupling reactions. This allows for the synthesis of polyfluorinated biaryl compounds, which are of significant interest in medicinal chemistry and materials science.[1][2][3] The reaction involves the loss of carbon dioxide to form a new carbon-carbon bond between the trifluorophenyl ring and an aryl halide or triflate.[1]
-
Nucleophilic Aromatic Substitution (SNAr): While the carboxylate group itself is not a leaving group in SNAr, the trifluorinated aromatic ring is highly activated towards nucleophilic attack. The electron-withdrawing nature of the three fluorine atoms makes the aromatic ring electron-deficient and susceptible to substitution of one of the fluorine atoms by a suitable nucleophile.[4][5]
Q2: How does the fluorine substitution pattern of this compound influence its reactivity?
The presence and position of the three fluorine atoms on the benzene ring have a profound impact on the molecule's reactivity:
-
Increased Acidity: The strong electron-withdrawing inductive effect of the fluorine atoms increases the acidity of the parent carboxylic acid (2,3,4-trifluorobenzoic acid), making the corresponding sodium salt stable and easy to handle.[6][7]
-
Activation for Nucleophilic Attack: The fluorine atoms make the aromatic ring electron-poor, which is a prerequisite for nucleophilic aromatic substitution.[5]
-
Influence on Decarboxylation: The electronic properties of the fluorine substituents play a crucial role in the decarboxylation step of cross-coupling reactions, influencing the rate and efficiency of the formation of the organometallic intermediate.[2][3]
Q3: What are the recommended storage and handling conditions for this compound?
This compound is a white to off-white crystalline solid.[6] For optimal stability, it should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. While generally stable, it is good practice to handle it in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses, as it may cause skin and eye irritation.[8]
Troubleshooting Guide
Issue 1: Low or No Yield in Decarboxylative Cross-Coupling Reactions
Question: I am attempting a palladium-catalyzed decarboxylative cross-coupling of this compound with an aryl bromide, but I am observing very low conversion to the desired polyfluorinated biphenyl. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in decarboxylative cross-coupling reactions with polyfluorinated benzoates are a common issue.[9] Here’s a systematic approach to troubleshooting:
1. Catalyst and Ligand Selection:
-
Palladium vs. Copper: Both palladium and copper catalysts can be used for decarboxylative couplings of polyfluorobenzoates.[2][3] Palladium catalysts are often more versatile and can couple with aryl bromides, chlorides, and triflates, whereas copper-only systems are typically effective for aryl iodides and bromides.[2] If you are using an aryl bromide, a palladium catalyst is a suitable choice.
-
Ligand Choice is Critical: The choice of phosphine ligand in palladium-catalyzed reactions is crucial. For electron-poor substrates like polyfluorinated biphenyls, the ligand can significantly impact the reaction outcome.[9] If you are using a standard ligand like triphenylphosphine, consider switching to a more electron-rich and bulky ligand such as a biaryl phosphine (e.g., SPhos, XPhos) or a trialkylphosphine (e.g., PCy₃).[2]
2. Solvent Effects:
-
Aprotic Polar Solvents are Preferred: Dipolar aprotic solvents are generally recommended for these reactions.[10] Solvents like diglyme, DMSO, DMF, or NMP are often used.[2][4] Diglyme has been shown to be particularly effective for the Pd-catalyzed decarboxylative cross-coupling of potassium polyfluorobenzoates.[2][3] If you are using a less polar solvent like toluene or THF, you may see improved results by switching to a more polar aprotic solvent.
3. The Role of the Base:
-
Base is Not Always Required for Decarboxylation: In decarboxylative couplings, the starting material is the sodium salt of the carboxylic acid, so a base is not needed for the initial deprotonation. However, a base may be required in the catalytic cycle, for example, to regenerate the active catalyst.[1]
-
Inorganic Bases in SNAr: In nucleophilic aromatic substitution reactions on polyfluoroarenes, inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used.[4]
4. Reaction Temperature and Time:
-
Elevated Temperatures are Often Necessary: Decarboxylation typically requires elevated temperatures.[10] For palladium-catalyzed couplings, temperatures in the range of 100-150 °C are common.[2] If your reaction temperature is too low, you may not be overcoming the activation energy for the rate-limiting decarboxylation step.[2][3]
-
Monitor Reaction Progress: It is important to monitor the reaction over time to determine the optimal reaction duration. Prolonged reaction times at high temperatures can lead to catalyst decomposition and side product formation.
Troubleshooting Workflow:
References
- 1. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pd-catalyzed decarboxylative cross coupling of potassium polyfluorobenzoates with aryl bromides, chlorides, and triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Page loading... [wap.guidechem.com]
- 7. innospk.com [innospk.com]
- 8. 2,3,4-Trifluorobenzoic acid | C7H3F3O2 | CID 302932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of Sodium 2,3,4-trifluorobenzoate
Welcome to the technical support center for the synthesis of Sodium 2,3,4-trifluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for managing impurities and optimizing reaction outcomes.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, offering probable causes and actionable solutions.
Problem 1: Low Yield of this compound
Probable Causes:
-
Incomplete Hydrolysis: The hydrolysis of the precursor ester or nitrile to the carboxylic acid may be incomplete.
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or reagent stoichiometry can significantly impact yield.
-
Loss During Workup: The product may be lost during extraction or crystallization steps.
Solutions:
-
Ensure Complete Hydrolysis:
-
Monitoring: Use analytical techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material.
-
Reaction Conditions: If using a base-mediated hydrolysis, ensure a sufficient excess of the base (e.g., sodium hydroxide) is used. Reflux for an adequate duration, monitoring the reaction progress. For acid-catalyzed hydrolysis, ensure the acid concentration and temperature are optimal.
-
-
Optimize Reaction Parameters:
-
Temperature Control: Maintain the recommended reaction temperature. For exothermic reactions, use an ice bath to control the temperature.
-
Stoichiometry: Carefully measure and control the molar ratios of your reactants.
-
-
Minimize Workup Losses:
-
Extraction: When performing a liquid-liquid extraction to isolate the 2,3,4-trifluorobenzoic acid, ensure the pH is sufficiently acidic (pH 1-2) to fully protonate the carboxylate.[1] Use an appropriate organic solvent like diethyl ether or ethyl acetate and perform multiple extractions to maximize recovery.
-
Crystallization: To minimize loss during recrystallization, use a minimal amount of hot solvent to dissolve the crude product.[2] Allow the solution to cool slowly to promote the formation of pure crystals.[2][3] Cooling too rapidly can trap impurities.
-
Problem 2: Presence of Isomeric Impurities
Probable Causes:
-
Non-regioselective Synthesis Route: The chosen synthetic pathway may inherently produce a mixture of fluorobenzoic acid isomers. For instance, some fluorination methods can lead to a mixture of ortho, meta, and para substituted products.
-
Starting Material Impurities: The initial reagents may contain isomeric impurities that are carried through the synthesis.
Solutions:
-
Route Selection: Choose a synthetic route with high regioselectivity. For example, starting from a precursor where the substitution pattern is already defined can prevent the formation of isomers.
-
Starting Material Purity: Verify the purity of your starting materials using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS) before starting the synthesis.
-
Purification:
-
Fractional Crystallization: This technique can sometimes be used to separate isomers with different solubilities.
-
Column Chromatography: For challenging separations, column chromatography using a suitable stationary phase (e.g., silica gel) and eluent system can be highly effective.[4][5] The polarity of the eluent can be adjusted to achieve optimal separation.
-
Problem 3: Discoloration of the Final Product
Probable Causes:
-
Formation of Azo Compounds: If a diazotization reaction is part of the synthesis (e.g., from an aniline precursor), residual diazonium salts can form colored azo-byproducts.[6]
-
Oxidation Products: Minor, colored byproducts can form from the oxidation of starting materials or the product, particularly at elevated temperatures.[6]
-
Trace Metal Impurities: Contamination from reactors or reagents can sometimes lead to discoloration.
Solutions:
-
Control Diazotization: When using a diazotization route, maintain a low temperature (typically 0-5 °C) to minimize side reactions. Ensure complete reaction of the diazonium salt in the subsequent step.
-
Activated Carbon Treatment: Adding a small amount of activated carbon to the solution of the crude product before the final crystallization can effectively adsorb colored impurities.[6] The carbon is then removed by hot filtration.
-
Inert Atmosphere: For sensitive reactions, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
Problem 4: Incomplete Conversion of 2,3,4-Trifluorobenzoic Acid to its Sodium Salt
Probable Causes:
-
Insufficient Base: Not enough sodium hydroxide or sodium bicarbonate was used to deprotonate the carboxylic acid fully.
-
Poor Mixing: Inadequate mixing during the neutralization step can lead to localized areas of unreacted acid.
Solutions:
-
Stoichiometric Base: Use a slight molar excess of a suitable base (e.g., sodium hydroxide, sodium carbonate, or sodium bicarbonate) to ensure complete neutralization.
-
Thorough Mixing: Ensure vigorous stirring during the addition of the base to the 2,3,4-trifluorobenzoic acid solution to facilitate a complete reaction.
-
pH Monitoring: Monitor the pH of the solution. The final pH should be neutral or slightly basic to confirm complete salt formation.
II. Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to 2,3,4-trifluorobenzoic acid, the precursor to the sodium salt?
A1: Common synthetic strategies include:
-
Oxidation of a corresponding toluene derivative: For example, the oxidation of 2,3,4-trifluorotoluene.
-
Hydrolysis of a benzonitrile: Starting with 2,3,4-trifluorobenzonitrile and hydrolyzing the nitrile group to a carboxylic acid.
-
Grignard reaction: Reaction of a suitable trifluorobromobenzene with magnesium to form a Grignard reagent, followed by carboxylation with carbon dioxide.
-
Diazotization of an aniline: Starting with 2,3,4-trifluoroaniline, followed by diazotization and subsequent reaction.[6]
Each route has its own set of potential impurities. For instance, the oxidation of a toluene might result in incomplete oxidation, leaving the starting material or aldehyde as an impurity.[6]
Q2: What is the best method to purify the crude this compound?
A2: Recrystallization is a highly effective and common method for purifying sodium benzoates.[2] The choice of solvent is critical. A solvent system where the sodium salt has high solubility at elevated temperatures and low solubility at room temperature or below is ideal.[2] Water is often a good starting point for sodium salts.[3][7] Sometimes a mixed solvent system, like an alcohol-water mixture, can provide better purification.[7]
Q3: How can I remove unreacted 2,3,4-trifluorobenzoic acid from the final sodium salt product?
A3: Unreacted carboxylic acid can often be removed by washing the solid sodium salt with a non-polar organic solvent in which the acid is sparingly soluble but the salt is not. Alternatively, dissolving the crude salt in a minimal amount of water and then adding a water-miscible organic solvent in which the acid is more soluble can cause the pure salt to precipitate.
Q4: What analytical techniques are recommended for assessing the purity of this compound?
A4: A combination of analytical methods is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying the main component and detecting impurities.[8][9][10] A reversed-phase C18 column is often suitable.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): NMR provides detailed structural information and can be used to identify and quantify impurities. ¹⁹F NMR is particularly useful for fluorinated compounds.
-
Mass Spectrometry (MS): Can be coupled with HPLC (LC-MS) to identify impurities by their mass-to-charge ratio.[10]
-
Melting Point: A sharp melting point range close to the literature value is an indicator of high purity.
III. Experimental Protocols
Protocol 1: Purification of Crude 2,3,4-Trifluorobenzoic Acid by Acid-Base Extraction
This protocol is designed to remove neutral and basic impurities from the crude acid before its conversion to the sodium salt.
Materials:
-
Crude 2,3,4-trifluorobenzoic acid
-
Diethyl ether (or ethyl acetate)
-
1 M Sodium bicarbonate (NaHCO₃) solution
-
6 M Hydrochloric acid (HCl)
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Dissolve the crude 2,3,4-trifluorobenzoic acid in diethyl ether.
-
Transfer the solution to a separatory funnel.
-
Add 1 M sodium bicarbonate solution to the separatory funnel, stopper it, and shake vigorously, venting frequently to release the pressure from the evolved CO₂ gas.
-
Allow the layers to separate. The aqueous layer will contain the sodium salt of the trifluorobenzoic acid.
-
Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure all the acid is extracted. Combine all aqueous extracts.
-
The organic layer, containing neutral impurities, can be discarded.
-
Cool the combined aqueous extracts in an ice bath.
-
Slowly add 6 M HCl while stirring until the solution is acidic (pH 1-2, check with pH paper). A white precipitate of pure 2,3,4-trifluorobenzoic acid will form.[1]
-
Collect the precipitate by vacuum filtration and wash the solid with cold deionized water.
-
Dry the purified 2,3,4-trifluorobenzoic acid in a vacuum oven.
Protocol 2: Recrystallization of this compound
Materials:
-
Crude this compound
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of deionized water and heat the mixture on a hot plate with stirring until the solid completely dissolves.[2]
-
If the solution is colored, this is the point at which you could add a small amount of activated carbon, heat for a few minutes, and then perform a hot gravity filtration to remove the carbon.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Crystals should start to form.[3]
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[2][3]
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold deionized water.
-
Dry the crystals thoroughly in a vacuum oven.
IV. Visualizations
Workflow for Purification of 2,3,4-Trifluorobenzoic Acid
Caption: Acid-base extraction workflow for purifying the carboxylic acid.
General Scheme for Salt Formation and Purification
Caption: Key steps for converting the pure acid to the final sodium salt.
V. References
-
Wikipedia. (n.d.). Acid-base extraction. Retrieved from --INVALID-LINK--
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from --INVALID-LINK--
-
University of California, Los Angeles. (n.d.). Acid-Base Extraction. Retrieved from --INVALID-LINK--
-
California State University, Bakersfield. (n.d.). Lab 5: The Effect of pH on Sodium Benzoate. Retrieved from --INVALID-LINK--
-
Welcome Home Vets of NJ. (n.d.). Application Of Acid Base Extraction In Organic Chemistry. Retrieved from --INVALID-LINK--
-
Bionity.com. (n.d.). Acid-base extraction. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Managing Impurities in 2-Fluorobenzoic Acid Production. Retrieved from --INVALID-LINK--
-
ACS Publications. (2009). A Process Analytical Technology Based Investigation of the Polymorphic Transformations during the Antisolvent Crystallization of Sodium Benzoate from IPA/Water Mixture. Retrieved from --INVALID-LINK--
-
NileRed. (2016, March 1). Making Benzoic Acid (from sodium benzoate) [Video]. YouTube. Retrieved from --INVALID-LINK--
-
CrystEngComm (RSC Publishing). (n.d.). Co-crystallisation of benzoic acid with sodium benzoate: the significance of stoichiometry. Retrieved from --INVALID-LINK--
-
Chemistry 102 - Experiment 3. (2009, September 10). Retrieved from --INVALID-LINK--
-
ChemicalBook. (2025). 2,4,6-Trifluorobenzoic acid. Retrieved from --INVALID-LINK--
-
ResearchGate. (2015). An Efficient Synthesis of 5-Chloro-2, 3, 4-Trifluorobenzoic Acid. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (2014). Org. Synth. 2014, 91, 39-51. Retrieved from --INVALID-LINK--
-
Taylor & Francis Online. (n.d.). Efficient biotransformations in Cunninghamella elegans and Streptomyces sp. JCM9888 of selectively fluorinated benzoic acids to the corresponding benzamides and benzyl alcohols. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Minimizing byproducts in the synthesis of fluorinated chromans. Retrieved from --INVALID-LINK--
-
PubMed Central (NIH). (2021). Enzymatic synthesis of fluorinated compounds. Retrieved from --INVALID-LINK--
-
CHIMIA. (n.d.). Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale. Retrieved from --INVALID-LINK--
-
Zodiac Life Sciences. (n.d.). Separation Of Benzoic acid. Retrieved from --INVALID-LINK--
-
SIELC Technologies. (n.d.). Separation of Benzoic acid, 2-(4-chlorobenzoyl)- on Newcrom R1 HPLC column. Retrieved from --INVALID-LINK--
-
S4Science. (n.d.). Analysis Fluorobenzoic Acids for Water Tracer Studies Application Note (013880_01). Retrieved from --INVALID-LINK--
References
- 1. Chemistry 102 - Experiment 3 [home.miracosta.edu]
- 2. csub.edu [csub.edu]
- 3. youtube.com [youtube.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. zodiaclifesciences.com [zodiaclifesciences.com]
- 9. Separation of Benzoic acid, 2-(4-chlorobenzoyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. s4science.at [s4science.at]
Technical Support Center: Reaction Monitoring of Sodium 2,3,4-trifluorobenzoate by TLC and LC-MS
Welcome to the technical support center for monitoring the synthesis of Sodium 2,3,4-trifluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-tested advice for overcoming common challenges in reaction monitoring using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Our focus is on providing not just solutions, but also the underlying scientific reasoning to empower you to make informed decisions in your experimental work.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. The solutions provided are based on a combination of established chromatographic principles and hands-on laboratory experience.
Thin-Layer Chromatography (TLC) Troubleshooting
TLC is a rapid and cost-effective technique for monitoring reaction progress.[1][2] However, the polar and ionic nature of this compound and its precursors can present challenges.
Problem 1: Starting material and product spots are streaking or elongated.
-
Causality: Streaking is often a sign of sample overloading, where the concentration of the analyte is too high for the stationary phase to handle effectively.[1][3] It can also be caused by the high polarity of the analyte, leading to strong interactions with the silica gel, or the presence of salts in the reaction mixture. For acidic compounds like the trifluorobenzoic acid precursor, interaction with the slightly acidic silica gel can also lead to tailing.[3]
-
Solutions:
-
Dilute Your Sample: Prepare a more dilute solution of your reaction mixture before spotting it on the TLC plate.[1][3]
-
Modify the Mobile Phase:
-
For highly polar compounds, a more polar mobile phase is needed to move the spots up the plate.[4]
-
To counteract the acidic nature of the analyte, consider adding a small amount (0.1–2.0%) of acetic or formic acid to the mobile phase.[3]
-
Conversely, if you are dealing with a basic compound, adding a small amount of triethylamine or a 1-10% ammonia in methanol solution can improve spot shape.[3]
-
-
Perform a Mini-Workup: Before spotting, perform a quick aqueous workup of a small aliquot of your reaction mixture in a vial. Then, spot the organic layer on the TLC plate. This can help remove highly polar impurities and salts that may interfere with the chromatography.[5]
-
Problem 2: Spots remain at the baseline (Rf value is too low).
-
Causality: If your spots are not moving from the baseline, your eluent is not polar enough to move the highly polar this compound or its corresponding acid off the silica gel stationary phase.[4][6]
-
Solutions:
-
Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase mixture.[4] For instance, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
-
Switch to a More Polar Solvent System: Consider using solvent systems more suitable for polar compounds. A common choice is a mixture of dichloromethane and methanol. For very polar compounds, a mobile phase containing 1-10% of a 10% ammonium hydroxide in methanol solution mixed with dichloromethane can be effective.[5]
-
Consider Reversed-Phase TLC: If modifying the mobile phase is ineffective, using a C18-functionalized silica TLC plate (reversed-phase) may be a better option.[3][6] In this case, you would use a more polar mobile phase (like water/acetonitrile or water/methanol) to elute less polar compounds faster.
-
Problem 3: Spots are not visible under UV light.
-
Causality: While aromatic compounds are typically UV-active, the concentration of your compound on the plate might be too low to detect.[3][4] It's also possible that the specific wavelength of your UV lamp is not optimal for your compound's absorbance.
-
Solutions:
-
Increase Sample Concentration: Spot the sample multiple times in the same location, ensuring the spot is completely dry between applications.[3][4]
-
Use a Staining Reagent: If UV visualization fails, various chemical stains can be used to visualize the spots.[3]
-
Potassium Permanganate (KMnO4) Stain: This stain is useful for compounds that can be oxidized.
-
Iodine Chamber: Placing the TLC plate in a chamber with a few crystals of iodine will cause most organic compounds to appear as brown spots.[3]
-
Anisaldehyde Stain: This stain can produce a range of colors for different functional groups upon heating.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting
LC-MS provides more detailed information about your reaction, including the mass of the components, which is invaluable for confirming the presence of your product and identifying byproducts.
Problem 1: Weak or no signal for this compound.
-
Causality: A weak or absent signal can be due to several factors, including poor ionization of the analyte, ion suppression from the sample matrix or mobile phase components, or the concentration being below the instrument's limit of detection.[7] High salt concentrations in the sample can also significantly interfere with the ionization process.[8]
-
Solutions:
-
Optimize Ionization Source:
-
Electrospray Ionization (ESI): This is the most common ionization technique for polar molecules. For this compound, negative ion mode ESI is expected to be more sensitive, detecting the deprotonated molecule [M-H]⁻ or the trifluorobenzoate anion.
-
Atmospheric Pressure Chemical Ionization (APCI): If ESI is not providing a good signal, APCI could be an alternative, especially for less polar compounds.
-
-
Address Ion Suppression:
-
Sample Dilution: Dilute the sample to reduce the concentration of interfering matrix components.
-
Sample Cleanup: Perform a simple solid-phase extraction (SPE) on your sample before injection to remove salts and other interferences.[8] A C18 SPE cartridge can be used to retain the analyte while allowing salts to pass through.[8]
-
Modify Chromatography: Improve the chromatographic separation to ensure your analyte elutes in a region free from co-eluting, suppressing agents.[9]
-
-
Check Mobile Phase Additives: Ensure your mobile phase additives are volatile and compatible with MS. Additives like formic acid (for positive ion mode) or ammonium hydroxide/acetate (for negative ion mode) can improve ionization efficiency.[10]
-
Problem 2: Retention time shifts.
-
Causality: Fluctuations in retention time can be caused by changes in the mobile phase composition, column degradation, or variations in column temperature.[9]
-
Solutions:
-
Mobile Phase Preparation: Ensure the mobile phase is prepared consistently for each run. Premixing the solvents can provide more stable gradients.
-
Column Equilibration: Adequately equilibrate the column with the initial mobile phase conditions before each injection.
-
Column Health: If retention times continue to shift, the column may be degrading or contaminated. Flushing the column or replacing it may be necessary.
-
Problem 3: Broad or split peaks.
-
Causality: Poor peak shape can result from column overload, contamination, or issues with the injection technique.[9]
-
Solutions:
-
Reduce Injection Volume/Concentration: Injecting a smaller volume or a more dilute sample can prevent column overload.
-
Check for Column Contamination: A guard column can help protect the analytical column from strongly retained impurities. If the analytical column is contaminated, it may need to be flushed or replaced.
-
Ensure Proper Sample Dissolution: Make sure your sample is fully dissolved in the initial mobile phase to ensure a sharp injection band.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the right mobile phase for TLC analysis of the reaction to form this compound?
A1: The choice of mobile phase depends on the polarity of the compounds you want to separate. Since this compound and its likely precursor, 2,3,4-trifluorobenzoic acid, are polar, you will need a relatively polar solvent system. A good starting point is a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol. You can adjust the ratio to achieve an optimal Rf value, which is typically between 0.3 and 0.7.[2] If the spots remain at the baseline, you need to increase the polarity of the mobile phase.[4]
Q2: What are the expected mass fragments for this compound in LC-MS?
A2: The molecular weight of this compound (C7H2F3NaO2) is approximately 198.07 g/mol .[11][12] In negative ion mode ESI-MS, you would expect to see the deprotonated molecule, which is the 2,3,4-trifluorobenzoate anion (C7H2F3O2⁻), at an m/z of approximately 175.00. In positive ion mode, you might observe adducts with sodium [M+Na]⁺ or other cations present in the mobile phase.
Q3: My crude reaction mixture gives a messy TLC plate. What can I do?
A3: A messy TLC plate from a crude reaction mixture is a common issue, often due to the presence of high-boiling point solvents (like DMF or DMSO), salts, or other polar byproducts.[6] Placing the spotted TLC plate under high vacuum for a few minutes before developing it can help remove residual high-boiling solvents.[6] Performing a mini-workup on a small aliquot of the reaction mixture before TLC analysis is also a highly effective strategy to clean up the sample.[5][13]
Q4: How can I confirm the identity of a spot on my TLC plate?
A4: To confirm the identity of a spot, you can use a technique called co-spotting.[3] Spot your reaction mixture in one lane, a pure standard of your expected product in another lane, and a mixture of your reaction sample and the pure standard in a third lane. If the spot from your reaction mixture has the same Rf value as the pure standard and the co-spotted lane shows a single, merged spot, it is a strong indication that the compound is present in your reaction.[14]
Section 3: Experimental Protocols
Protocol for Reaction Monitoring by TLC
-
Prepare the TLC Chamber: Pour a small amount of the chosen mobile phase into a developing chamber, ensuring the solvent level is below the origin line of the TLC plate.[4][15] Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapors.[15] Cover the chamber.
-
Prepare the TLC Plate: Using a pencil, gently draw a light origin line about 1 cm from the bottom of a silica gel TLC plate.[16] Mark the lanes for your starting material, co-spot, and reaction mixture.
-
Spot the Plate: Using a capillary tube, spot a small amount of your dissolved starting material, and the reaction mixture in their respective lanes on the origin line. For the co-spot lane, spot the starting material and the reaction mixture on top of each other, allowing the spot to dry in between applications.[14]
-
Develop the Plate: Carefully place the spotted TLC plate into the prepared chamber and replace the cover. Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp. If spots are not visible, use an appropriate staining method.
-
Calculate Rf Values: Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front. Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).[17]
Protocol for Sample Preparation for LC-MS Analysis
-
Take an Aliquot: Withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture.
-
Dilute the Sample: Dilute the aliquot with a suitable solvent, such as a mixture of water and acetonitrile or methanol, to a final concentration appropriate for your LC-MS system (typically in the low µg/mL to ng/mL range).
-
Filter the Sample: Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the LC system.
-
Transfer to Vial: Transfer the filtered sample to an autosampler vial for injection.
-
(Optional) Solid-Phase Extraction (SPE) for Cleaner Samples: For complex reaction mixtures or those with high salt content, an SPE cleanup step is recommended.
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the diluted sample onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., water) to remove salts and highly polar impurities.
-
Elute the analyte with a stronger solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluent and reconstitute the residue in the initial mobile phase for LC-MS analysis.
-
Section 4: Visualizations
Caption: Workflow for Reaction Monitoring by TLC.
Caption: Troubleshooting Logic for Common LC-MS Issues.
References
- 1. microbiozindia.com [microbiozindia.com]
- 2. Home Page [chem.ualberta.ca]
- 3. silicycle.com [silicycle.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. ssi.shimadzu.com [ssi.shimadzu.com]
- 8. researchgate.net [researchgate.net]
- 9. One moment, please... [zefsci.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 12. calpaclab.com [calpaclab.com]
- 13. reddit.com [reddit.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Senior Application Scientist's Guide to ¹⁹F NMR Analysis of Trifluorobenzoates
Authored for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into active pharmaceutical ingredients (APIs) is a cornerstone of modern drug design, enhancing metabolic stability, binding affinity, and bioavailability.[1][2] Consequently, robust analytical techniques for the characterization of fluorinated compounds are not just advantageous; they are imperative. Among these, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an exceptionally powerful tool. Its utility stems from the unique properties of the ¹⁹F nucleus: a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, which translates to high sensitivity, second only to ¹H.[1][3]
Perhaps the most significant advantage of ¹⁹F NMR is its vast chemical shift range—spanning over 400 ppm—which dramatically reduces the probability of signal overlap, a common challenge in ¹H NMR.[3][4] This feature, combined with the absence of endogenous fluorine signals in biological systems, provides a clear and unambiguous window for analysis.[5]
This guide provides an in-depth comparison of the ¹⁹F NMR analysis of sodium 2,3,4-trifluorobenzoate, a common building block or potential impurity in drug development. We will explore the causality behind experimental choices, present detailed protocols, and compare its spectral features with a closely related isomer, sodium 2,4,5-trifluorobenzoate, to illustrate the discerning power of the technique.
The Decisive Spectrum: Distinguishing Isomers
The precise substitution pattern of fluorine atoms on an aromatic ring profoundly influences the electronic environment of each nucleus. This results in a unique ¹⁹F NMR spectrum—a distinct fingerprint for each isomer. The chemical shift (δ) is sensitive to both through-bond and through-space electronic effects, while the spin-spin coupling constants (J-couplings) provide definitive information about the spatial relationship between neighboring fluorine atoms.
Consider the comparison between this compound and sodium 2,4,5-trifluorobenzoate. While both are trifluorinated benzoic acid salts, their ¹⁹F NMR spectra are markedly different, allowing for unequivocal identification.
| Parameter | This compound (Predicted) | Sodium 2,4,5-Trifluorobenzoate (Predicted) | Rationale for a Scientist |
| Fluorine Environments | Three distinct fluorine atoms (F2, F3, F4). | Three distinct fluorine atoms (F2, F4, F5). | The unique position of each fluorine relative to the carboxylate group and other fluorines creates three non-equivalent magnetic environments for both isomers. |
| Expected Signals | Three signals of equal integration. | Three signals of equal integration. | Each unique fluorine nucleus will produce a separate resonance in the spectrum. |
| Predicted Chemical Shifts | F2: Most deshielded (downfield) due to proximity to the electron-withdrawing carboxylate. F4: Intermediate shift. F3: Most shielded (upfield). | F2: Deshielded. F4: Intermediate. F5: Most shielded. | The electron-withdrawing carboxylate group deshields ortho fluorines most significantly. The relative positions dictate the remaining shifts. |
| Coupling Pattern | F2: Doublet of doublets (dd). F3: Doublet of doublets (dd). F4: Doublet of doublets (dd). | F2: Doublet of doublets (dd). F4: Doublet of doublets (dd). F5: Doublet of doublets (dd). | Each fluorine is coupled to two other non-equivalent fluorine nuclei. |
| Key Differentiating J-couplings | F2 couples to F3 (ortho) and F4 (meta). F3 couples to F2 (ortho) and F4 (ortho). F4 couples to F3 (ortho) and F2 (meta). | F2 couples to F4 (meta) and F5 (para). F4 couples to F2 (meta) and F5 (ortho). F5 couples to F4 (ortho) and F2 (para). | The magnitude of J-coupling is distance-dependent: J_ortho > J_meta > J_para. The presence of two large ortho couplings for F3 and one for F4 in the 2,3,4-isomer versus one ortho and one para coupling for F2 and F5 in the 2,4,5-isomer provides a definitive structural assignment.[3][6] |
Experimental Workflow & Protocols
Achieving high-quality, reproducible ¹⁹F NMR data requires meticulous attention to the experimental setup. The following workflow and protocols are designed to be self-validating, ensuring both qualitative and quantitative accuracy.
Experimental Workflow Diagram
Caption: End-to-end workflow for quantitative ¹⁹F NMR analysis.
Protocol 1: Sample Preparation for Quantitative Analysis (qNMR)
Causality: The choice of solvent is critical for solubility and to avoid interfering signals. An internal standard (IS) is essential for accurate quantification as it provides a reference against which the analyte signal is measured, correcting for variations in sample volume and spectrometer performance.[4][7][8] Trifluoroacetic acid (TFA) is a common choice due to its sharp singlet and solubility in many solvents.[4][9]
Methodology:
-
Accurately Weigh: Weigh approximately 5-10 mg of the this compound sample into a clean, dry vial. Record the mass precisely.
-
Prepare Internal Standard Stock: Prepare a stock solution of a certified internal standard (e.g., 20 mg of trifluoroacetic acid in 1.00 mL of the chosen deuterated solvent).
-
Add Standard and Solvent: To the vial containing the analyte, add a precise volume (e.g., 100 µL) of the internal standard stock solution and 500 µL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, depending on sample solubility).
-
Homogenize: Vortex the vial until the sample and internal standard are completely dissolved.
-
Transfer: Carefully transfer the clear solution into a 5 mm NMR tube.
Protocol 2: ¹⁹F NMR Data Acquisition
Causality: For quantitative NMR (qNMR), ensuring complete relaxation of the nuclei between pulses is the single most important parameter for accurate integration.[10] This is achieved by setting the relaxation delay (D1) to at least 5 times the longest T₁ (spin-lattice relaxation time) of any nucleus of interest (both analyte and standard). A 90° pulse angle is used to maximize the signal-to-noise ratio.[4]
| Parameter | Qualitative Analysis | Quantitative Analysis (qNMR) | Rationale |
| Pulse Angle | 30-45° | 90° | A 90° pulse provides maximum signal intensity per scan, crucial for accurate integration.[4] |
| Relaxation Delay (D1) | 1-2 s | ≥ 5 x T₁ (typically 20-30 s) | This is critical to allow the magnetization to return to equilibrium, ensuring the integrated area is directly proportional to the number of nuclei.[4][10] |
| Number of Scans (NS) | 16-64 | 32-128 (or more) | Increased scans improve the signal-to-noise ratio (S/N), which is necessary for precise integration of small signals. An S/N > 150:1 is recommended for <1% uncertainty.[11] |
| Acquisition Time (AQ) | ~1-2 s | ~2-3 s | Must be sufficient to capture the entire Free Induction Decay (FID) for good resolution. |
| Decoupling | Optional ¹H decoupling | Inverse-gated ¹H decoupling | Inverse-gated decoupling removes ¹H-¹⁹F couplings to simplify the spectrum while preventing the Nuclear Overhauser Effect (NOE), which can perturb signal integrals.[10] |
Interpreting the Spectrum: A Deeper Dive into Coupling
The coupling pattern is the key to solving the structural puzzle. For this compound, the three fluorine atoms form a contiguous spin system.
Predicted ¹⁹F-¹⁹F Coupling Pattern for this compound
Caption: Predicted splitting tree for ¹⁹F signals of 2,3,4-trifluorobenzoate.
-
F3 Signal: The central fluorine (F3) is coupled to two adjacent fluorines, F2 and F4. Both are ortho couplings, which are typically large (~20 Hz). This results in a doublet of doublets with two large, similar splitting constants.
-
F2 and F4 Signals: F2 is coupled to F3 (ortho, ~20 Hz) and F4 (meta, ~5-7 Hz). F4 is coupled to F3 (ortho, ~20 Hz) and F2 (meta, ~5-7 Hz). Both will appear as a doublet of doublets, but each will be characterized by one large splitting and one smaller splitting. This distinct pattern is easily distinguishable from an isomer like 2,4,5-trifluorobenzoate, where para couplings (~0-2 Hz) would be observed.
Conclusion
¹⁹F NMR spectroscopy is an indispensable technique in the arsenal of the modern drug development professional. Its high sensitivity, wide spectral dispersion, and the direct correlation between spectral features—chemical shifts and coupling constants—and molecular structure make it uniquely suited for the unambiguous identification and quantification of fluorinated compounds. By understanding the principles behind spectral interpretation and adhering to rigorous, self-validating experimental protocols, researchers can confidently distinguish between closely related isomers like this compound and its alternatives, ensuring the chemical integrity and purity of their compounds.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. colorado.edu [colorado.edu]
- 10. 19Flourine NMR [chem.ch.huji.ac.il]
- 11. Quantitative Method of Fluorine-NMR - HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD [en.chemfish.com]
A Senior Application Scientist's Guide to Purity Assessment of Synthesized Sodium 2,3,4-trifluorobenzoate
In the realm of pharmaceutical and agrochemical synthesis, the purity of chemical intermediates is not merely a quality metric; it is a critical determinant of the final product's safety, efficacy, and stability. Sodium 2,3,4-trifluorobenzoate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and specialized materials, is no exception. This guide provides an in-depth, comparative analysis of the essential techniques for assessing the purity of synthesized this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
The Criticality of Purity in Fluorinated Intermediates
Fluorinated organic compounds are integral to modern chemistry, with over 20% of all pharmaceuticals containing fluorine.[1] The unique properties imparted by fluorine atoms, such as enhanced metabolic stability and binding affinity, make them invaluable. However, the synthesis of these compounds can often lead to a range of impurities, including isomers, starting materials, and byproducts. For this compound, even trace impurities can have significant downstream consequences, potentially altering reaction kinetics, introducing toxicological risks, or compromising the structural integrity of the final product. Therefore, a multi-faceted analytical approach is essential for a comprehensive purity assessment.
Comparative Analysis of Purity Assessment Techniques
No single analytical technique can provide a complete picture of a sample's purity. A robust quality control strategy relies on the synergistic use of multiple orthogonal methods. This guide will compare and contrast the most effective techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound.[2] It excels at separating the target compound from structurally similar impurities.
Principle of Operation: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column.[3] For this compound, a reversed-phase HPLC method is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.
Experimental Causality: The choice of a C18 column is based on its proven effectiveness in separating aromatic carboxylic acids. The mobile phase, typically a mixture of acetonitrile and water with an acid modifier like trifluoroacetic acid, is optimized to achieve good peak shape and resolution. The UV detector is set at a wavelength where the aromatic ring of the benzoate derivative strongly absorbs, ensuring high sensitivity.[4]
Data Interpretation: The purity is determined by calculating the peak area percentage of the main component relative to the total area of all peaks in the chromatogram. The presence of other peaks indicates impurities, which can be quantified if reference standards are available.
Comparative Data of Synthesized Batches (Hypothetical)
| Batch ID | Retention Time (min) | Peak Area % (Main) | Impurity 1 (Area %) | Impurity 2 (Area %) |
| STFB-001 | 5.2 | 99.85 | 0.10 | 0.05 |
| STFB-002 | 5.2 | 98.50 | 1.20 (Isomer) | 0.30 |
| STFB-003 | 5.2 | 99.50 | 0.25 | 0.25 |
Detailed Experimental Protocol: HPLC Purity Assay
Objective: To determine the purity of this compound by HPLC with UV detection.
Instrumentation and Reagents:
-
HPLC system with a UV detector (e.g., PerkinElmer UHPLC System)[5]
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Trifluoroacetic acid (TFA)
-
This compound reference standard (>99.5% purity)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water:TFA (40:60:0.1 v/v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to a concentration of approximately 1 mg/mL.
-
Sample Solution Preparation: Prepare the synthesized product sample in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 272 nm[4]
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: Calculate the purity using the area normalization method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Visual Workflow: HPLC Analysis
References
- 1. NMR | Fluorine Spectroscopy [nmr.oxinst.com]
- 2. benchchem.com [benchchem.com]
- 3. Development and validation of an HPLC method for the simultaneous analysis of 23 selected drugs belonging to different therapeutic groups in human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. s4science.at [s4science.at]
A Comparative Guide to the Reactivity of Sodium 2,3,4-trifluorobenzoate and Other Halobenzoates
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
In the landscape of modern synthetic chemistry, halobenzoates are indispensable building blocks for pharmaceuticals and functional materials. Their reactivity, however, is not monolithic; it is profoundly dictated by the identity of the halogen substituent. This guide provides an in-depth comparison of Sodium 2,3,4-trifluorobenzoate with its chloro-, bromo-, and iodo- counterparts. We will explore the divergent reactivity profiles in two cornerstone reaction classes: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling. This analysis reveals a pattern of "orthogonal reactivity," where the trifluorinated substrate excels in SNAr pathways, while being recalcitrant to standard cross-coupling conditions that favor heavier halides. Understanding these nuances is critical for rational synthetic design and the strategic functionalization of complex molecules.
The Dichotomy of Halogen Reactivity: A Tale of Two Mechanisms
The synthetic utility of an aryl halide is fundamentally governed by the electronic properties of the halogen and the strength of the carbon-halogen (C-X) bond. These factors create a reactivity dichotomy that can be strategically exploited.
Palladium-Catalyzed Cross-Coupling: The Primacy of Bond Dissociation Energy
In transition metal-catalyzed reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings, the rate-determining step is often the oxidative addition of the aryl halide to a low-valent metal center (e.g., Pd(0)).[1] This step involves the cleavage of the C-X bond. Consequently, the reactivity trend is inversely proportional to the bond dissociation energy (BDE).[2]
Table 1: Carbon-Halogen Bond Dissociation Energies (BDE) in Halobenzenes
| Bond | Approximate BDE (kcal/mol) | Relative Reactivity in Cross-Coupling |
| C–I | ~65 | Highest |
| C–Br | ~81 | High |
| C–Cl | ~96 | Moderate |
| C–F | ~125 | Lowest |
Data sourced from representative aryl halides.[2]
This trend establishes a clear and predictable reactivity hierarchy for cross-coupling reactions: I > Br > Cl >> F .[1][3] Aryl iodides and bromides are highly reactive and are often the substrates of choice, while aryl chlorides require more specialized, electron-rich catalyst systems to facilitate the difficult oxidative addition.[4] Aryl fluorides, including this compound, are exceptionally challenging substrates for standard palladium catalysis due to the immense strength of the C-F bond.[2][5]
Nucleophilic Aromatic Substitution (SNAr): An Electron-Deficient Ring is Key
Conversely, the SNAr mechanism operates under a different set of rules. This reaction proceeds via a two-step addition-elimination pathway, where a nucleophile attacks an electron-poor aromatic ring to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[6][7] The reaction is accelerated by the presence of strong electron-withdrawing groups (EWGs) at the ortho and/or para positions to the leaving group.[7][8]
In this context, fluorine's high electronegativity makes it a powerful activating group. When multiple fluorine atoms are present, as in this compound, the aromatic ring becomes profoundly electron-deficient and highly susceptible to nucleophilic attack.[9] Furthermore, in activated systems, the rate-determining step is the initial nucleophilic attack, not the cleavage of the C-X bond. This often results in a leaving group aptitude of F > Cl > Br > I , a reversal of the trend seen in cross-coupling.[10]
Comparative Reactivity Analysis
Superiority in Nucleophilic Aromatic Substitution (SNAr)
The presence of three strongly electron-withdrawing fluorine atoms makes This compound an exceptional substrate for SNAr reactions. The fluorines and the carboxylate group work in concert to lower the energy of the Meisenheimer intermediate, thereby accelerating the reaction.
// Reactants
sub [label=<
2,3,4-Trifluorobenzoate
// Transition State ts1 [label="‡", shape=none, fontcolor="#EA4335"];
// Meisenheimer Complex
meisenheimer [label=<
Meisenheimer Complex
Negative charge delocalized
// Transition State 2 ts2 [label="‡", shape=none, fontcolor="#34A853"];
// Products
prod [label=<
Substituted Product
// Arrows sub -> ts1 [arrowhead=none]; nu -> ts1 [arrowhead=none]; ts1 -> meisenheimer [label="Attack (Rate-Determining)", fontcolor="#202124"]; meisenheimer -> ts2 [label="Elimination", fontcolor="#202124"]; ts2 -> prod; ts2 -> lg; } dottg Caption: Generalized SNAr Mechanism via a Meisenheimer Complex.
In contrast, other halobenzoates (chloro, bromo, iodo) lacking additional strong EWGs are largely inert to SNAr conditions. The lower electronegativity of Cl, Br, and I provides insufficient activation of the aromatic ring for nucleophilic attack.
Table 2: Qualitative Reactivity Comparison in SNAr with a Strong Nucleophile (e.g., NaOMe)
| Substrate | Activating Groups | Expected Reactivity | Typical Conditions |
| This compound | 3x F (strong), 1x COO⁻ (moderate) | Very High | Mild (e.g., 60-80 °C) |
| Sodium 4-Chlorobenzoate | 1x Cl (weak), 1x COO⁻ (moderate) | Very Low / Inert | No reaction under normal conditions |
| Sodium 4-Bromobenzoate | 1x Br (weak), 1x COO⁻ (moderate) | Very Low / Inert | No reaction under normal conditions |
| Sodium 4-Iodobenzoate | 1x I (weak), 1x COO⁻ (moderate) | Very Low / Inert | No reaction under normal conditions |
| 1-Chloro-2,4-dinitrobenzene | 2x NO₂ (very strong) | Very High (Reference) | Rapid at room temperature[8] |
This table provides a qualitative comparison based on established principles of SNAr reactivity.[7][8]
Recalcitrance in Palladium-Catalyzed Cross-Coupling
In Suzuki-Miyaura coupling, the reactivity trend is inverted. The robust C-F bonds of This compound make oxidative addition to palladium exceptionally difficult. While specialized nickel-based catalysts can achieve C-F activation, standard Pd/phosphine systems are generally ineffective.[5][11] This low reactivity can be a synthetic advantage, allowing for selective cross-coupling at a C-Br or C-I bond while leaving C-F bonds intact for subsequent SNAr functionalization.[11]
Conversely, iodo- and bromobenzoates are ideal substrates, reacting readily under mild conditions. Chlorobenzoates are more challenging but can be coupled effectively with advanced catalyst systems employing bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands.[4]
Table 3: Representative Conditions for Suzuki-Miyaura Coupling
| Substrate | Catalyst System | Conditions | Relative Rate |
| Aryl Iodide | Pd(PPh₃)₄ / K₂CO₃ | THF/H₂O, 60-80 °C | Very Fast[3] |
| Aryl Bromide | Pd(PPh₃)₄ / K₂CO₃ | Toluene/H₂O, 80-100 °C | Fast[3] |
| Aryl Chloride | Pd₂(dba)₃ / P(t-Bu)₃ / K₃PO₄ | Dioxane, 80-110 °C | Moderate[4] |
| Aryl Fluoride | Standard Pd: No Reaction. Specialized Ni/ZrF₄ cocatalyst needed. | Toluene, 120 °C | Very Slow / Requires specific catalysis[5] |
Experimental Protocols
The following protocols are representative and illustrate the distinct conditions required for each reaction type.
Protocol 1: SNAr of a Polyfluoroarene with a Nucleophile
This protocol is adapted from general procedures for SNAr on activated fluoroarenes.[9]
Objective: To demonstrate the facile displacement of a fluoride from an activated aromatic ring.
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add the polyfluoroarene (1.0 mmol, 1.0 equiv), the nucleophile (e.g., phenol, 1.1 mmol, 1.1 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add anhydrous N,N-dimethylformamide (DMF, 5 mL).
-
Heat the reaction mixture to 80 °C and stir for 4-12 hours, monitoring completion by TLC or LC-MS.
-
Cool the mixture to room temperature and pour it into water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.[12]
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired substituted arene.
Protocol 2: Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol is adapted from standard procedures for Suzuki-Miyaura cross-coupling.[4]
Objective: To demonstrate a standard C-C bond formation using a reactive aryl halide.
Step-by-Step Procedure:
-
In a flask, combine the aryl bromide (1.0 mmol, 1.0 equiv), the boronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (3.0 mmol, 3.0 equiv).
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add a degassed solvent mixture of toluene and water (e.g., 4:1 ratio, 10 mL total).
-
Heat the mixture to 90 °C and stir vigorously for 6-18 hours until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate.[13]
-
Purify the residue by column chromatography or recrystallization to obtain the biaryl product.
Conclusion: Strategic Synthesis Through Orthogonal Reactivity
This compound and its heavier halobenzoate cousins offer distinct and complementary reactivity profiles.
-
This compound is a premier substrate for Nucleophilic Aromatic Substitution (SNAr) due to the powerful activating effect of its multiple fluorine substituents. It is, however, highly unreactive in standard palladium-catalyzed cross-coupling reactions.
-
Iodo-, Bromo-, and Chlorobenzoates are the workhorses of Cross-Coupling Chemistry , with reactivity governed by bond dissociation energy (I > Br > Cl). They are generally poor substrates for SNAr unless additional, powerful electron-withdrawing groups are present on the ring.
This "orthogonal reactivity" is a powerful tool for the synthetic chemist. It enables selective, stepwise functionalization of polyhalogenated aromatic scaffolds, allowing for the construction of complex molecular architectures with high precision and control. For drug development professionals and materials scientists, leveraging this understanding is paramount to designing efficient and robust synthetic routes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. preprints.org [preprints.org]
- 10. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation [beilstein-journals.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to Trifluoromethylating Agents: Decarboxylative Methods vs. Established Reagents
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (–CF₃) group is a cornerstone of modern medicinal chemistry and materials science. This moiety can dramatically improve a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1][2][3] Consequently, a diverse arsenal of trifluoromethylating agents has been developed. This guide provides an in-depth comparison of an emerging class of reagents based on decarboxylative strategies, using precursors like sodium trifluoroacetate, against established nucleophilic, electrophilic, and radical trifluoromethylating agents.
While the specific reagent "Sodium 2,3,4-trifluorobenzoate" is not commonly cited as a direct trifluoromethylating agent, the underlying concept likely points towards copper-catalyzed decarboxylative trifluoromethylation, a method that utilizes inexpensive and readily available carboxylic acid derivatives.[4][5] We will explore this methodology in the context of its more established counterparts.
The Landscape of Trifluoromethylation
The choice of a trifluoromethylating agent is dictated by the substrate, desired reactivity (nucleophilic, electrophilic, or radical), and reaction conditions. The most prominent classes of reagents include the Ruppert-Prakash reagent for nucleophilic trifluoromethylation, Togni and Umemoto reagents for electrophilic pathways, and the Langlois reagent for radical reactions.
A Closer Look at Key Trifluoromethylating Agents
Decarboxylative Trifluoromethylation (e.g., using CF₃CO₂K)
This method involves the use of simple and inexpensive trifluoroacetate salts as the trifluoromethyl source, typically in the presence of a copper catalyst.[4][5] The reaction proceeds via a decarboxylative mechanism to generate a trifluoromethyl species that can then be coupled to an aromatic or heteroaromatic compound.[5][6]
Mechanism of Action: The reaction generally involves the coordination of the trifluoroacetate to a copper center, followed by decarboxylation to form a Cu-CF₃ species. This intermediate can then participate in a cross-coupling reaction with the substrate.[4][7]
Experimental Workflow: Decarboxylative Trifluoromethylation
Caption: General workflow for copper-catalyzed decarboxylative trifluoromethylation.
Nucleophilic Trifluoromethylation: The Ruppert-Prakash Reagent (TMSCF₃)
Trimethyl(trifluoromethyl)silane (TMSCF₃), known as the Ruppert-Prakash reagent, is a premier agent for nucleophilic trifluoromethylation.[1][8][9][10] It is particularly effective for the trifluoromethylation of carbonyl compounds like aldehydes and ketones.[1][9]
Mechanism of Action: The reagent requires activation by a nucleophilic catalyst, such as a fluoride source (e.g., TBAF), to generate a transient trifluoromethyl anion (CF₃⁻).[1] This potent nucleophile then attacks the electrophilic carbonyl carbon. The resulting alkoxide is trapped by the trimethylsilyl group.[1][10]
Mechanism: Ruppert-Prakash Reagent Activation and Reaction
Caption: Activation of TMSCF₃ and subsequent nucleophilic attack on a carbonyl.
Electrophilic Trifluoromethylation: Togni and Umemoto Reagents
For substrates that are nucleophilic, such as enolates, electron-rich arenes, and thiols, electrophilic trifluoromethylating agents are employed.[11][12] The most prominent among these are the hypervalent iodine compounds known as Togni reagents and the sulfonium salts developed by Umemoto.[2][11][12][13][14][15][16][17]
Mechanism of Action: These reagents act as sources of an electrophilic "CF₃⁺" equivalent. Togni reagents, for instance, can deliver a trifluoromethyl group to a nucleophile, often through a ligand exchange mechanism at the iodine center.[2][15] They can also generate trifluoromethyl radicals under certain conditions, showcasing their versatile reactivity.[15]
Radical Trifluoromethylation: The Langlois Reagent (CF₃SO₂Na)
Sodium triflinate (CF₃SO₂Na), or the Langlois reagent, is a cost-effective and easy-to-handle solid used to generate trifluoromethyl radicals.[18][19][20][21][22][23][24] This makes it suitable for the trifluoromethylation of arenes and heteroarenes, particularly under oxidative conditions.[18][19][21][22][23]
Mechanism of Action: In the presence of an oxidant (like t-butyl hydroperoxide) and often a metal catalyst, sodium triflinate undergoes a single-electron oxidation to generate a trifluoromethyl radical (•CF₃).[21][24] This radical can then add to aromatic systems.[16]
Comparative Analysis
| Reagent/Method | Class | CF₃ Source | Typical Substrates | Advantages | Limitations |
| Decarboxylative (e.g., CF₃CO₂K/Cu) | Radical/Organometallic | Inexpensive Salt | Aryl & Heteroaryl Halides | Cost-effective, stable CF₃ source[5] | Often requires high temperatures[5], can have limited substrate scope |
| Ruppert-Prakash (TMSCF₃) | Nucleophilic | Organosilane | Aldehydes, Ketones, Imines | High reactivity, well-established[1][8][9] | Moisture sensitive, requires stoichiometric use[1] |
| Togni Reagents | Electrophilic/Radical | Hypervalent Iodine | Alkenes, Alkynes, Phenols, Thiols | Bench-stable, broad scope, high functional group tolerance[2][13][14] | Higher cost, can be explosive under certain conditions[13] |
| Umemoto Reagents | Electrophilic/Radical | Sulfonium Salts | Arenes, Silyl Enol Ethers | Highly reactive[3][11][25] | Some are less stable, can require harsher conditions[11] |
| Langlois Reagent (CF₃SO₂Na) | Radical | Sulfinate Salt | Arenes, Heteroarenes | Inexpensive, stable solid, easy to handle[18][19][20] | Requires an oxidant, can lead to regioisomer mixtures[18] |
Experimental Protocols
Protocol 1: Copper-Catalyzed Decarboxylative Trifluoromethylation of an Aryl Iodide
Materials:
-
Aryl iodide (1.0 mmol)
-
Potassium trifluoroacetate (CF₃CO₂K) (2.0 mmol)
-
Copper(I) iodide (CuI) (1.5 mmol)
-
Anhydrous DMF (5 mL)
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried reaction vessel, add the aryl iodide, potassium trifluoroacetate, and CuI.
-
Evacuate and backfill the vessel with an inert atmosphere (N₂ or Ar).
-
Add anhydrous DMF via syringe.
-
Stir the mixture at 160 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with aqueous ammonia.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
This is a general protocol and may require optimization for specific substrates.[5]
Protocol 2: Nucleophilic Trifluoromethylation of Benzaldehyde using Ruppert-Prakash Reagent
Materials:
-
Benzaldehyde (1.0 mmol)
-
Ruppert-Prakash Reagent (TMSCF₃) (1.2 mmol)
-
Tetrabutylammonium fluoride (TBAF) solution (1M in THF, 0.1 mmol)
-
Anhydrous tetrahydrofuran (THF) (5 mL)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a solution of benzaldehyde in anhydrous THF at 0 °C under an inert atmosphere, add the Ruppert-Prakash reagent.[11]
-
Slowly add the TBAF solution dropwise.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.[11]
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.[11]
-
The resulting silyl ether can be deprotected using 1M HCl in methanol to yield the trifluoromethyl alcohol.
-
Purify the final product by column chromatography.[11]
Safety and Handling
Trifluoromethylating agents and their reactions require careful handling in a well-ventilated fume hood.[26][27][28]
-
Ruppert-Prakash Reagent (TMSCF₃): Flammable and reacts with moisture. Handle under an inert atmosphere.[1][27]
-
Togni Reagents: Can be thermally unstable and potentially explosive, especially above their melting point.[13] Store at recommended temperatures and avoid strong acids, bases, and reductants.[13][28]
-
Oxidants (e.g., t-BuOOH): Used with the Langlois reagent, these are strong oxidizers and should be handled with care.
-
Solvents: Anhydrous solvents are often required. Ensure proper drying and handling techniques.
Always consult the Safety Data Sheet (SDS) for all reagents before use.[26][27][28][29] Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, is mandatory.[26][27][28]
Conclusion
The selection of a trifluoromethylating agent is a critical decision in the design of synthetic routes.
-
Decarboxylative methods using precursors like potassium trifluoroacetate are highly attractive due to the low cost and stability of the CF₃ source, making them promising for large-scale applications, particularly for (hetero)aromatic substrates.[5]
-
The Ruppert-Prakash reagent remains the gold standard for the nucleophilic trifluoromethylation of carbonyls, offering high efficiency and predictable outcomes.[1][9]
-
Togni and Umemoto reagents provide a powerful platform for electrophilic trifluoromethylation, enabling the functionalization of a wide array of nucleophilic substrates with excellent functional group tolerance.[2][11][17]
-
The Langlois reagent offers an economical and operationally simple entry into radical trifluoromethylation, especially for aromatic C-H functionalization.[18][19][21]
The ideal choice will depend on a careful analysis of substrate compatibility, cost, scalability, and safety considerations. As research continues, the development of even more efficient, selective, and sustainable trifluoromethylation methods is anticipated, further empowering drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluoroalkylation: Expansion of Togni Reagents [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Copper-catalyzed and additive free decarboxylative trifluoromethylation of aromatic and heteroaromatic iodides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in photocatalytic research on decarboxylative trifluoromethylation of trifluoroacetic acid and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. recercat.cat [recercat.cat]
- 8. acs.org [acs.org]
- 9. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [sigmaaldrich.com]
- 10. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Togni reagent II - Wikipedia [en.wikipedia.org]
- 14. Togni Reagent II - Enamine [enamine.net]
- 15. Recent advances in transition-metal-free trifluoromethylation with Togni's reagents - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 17. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sodium trifluoromethanesulfinate - Wikipedia [en.wikipedia.org]
- 20. cenmed.com [cenmed.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Mechanism of sodium trifluoromethylsulfite as a free radical trifluoromethylation reagent - Wechem [m.wechemglobal.com]
- 25. Direct C–H trifluoromethylation of di- and trisubstituted alkenes by photoredox catalysis [beilstein-journals.org]
- 26. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 27. tcichemicals.com [tcichemicals.com]
- 28. cfplus.cz [cfplus.cz]
- 29. chemicalbook.com [chemicalbook.com]
A Comparative Guide to the Characterization of Sodium 2,3,4-Trifluorobenzoate Reaction Intermediates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and fine chemical synthesis, the precise control and understanding of reaction mechanisms are paramount. Fluorinated organic compounds, in particular, play a crucial role in enhancing the pharmacological properties of active pharmaceutical ingredients (APIs), such as metabolic stability and binding affinity. Sodium 2,3,4-trifluorobenzoate is a key building block in this arena, often utilized in the synthesis of complex molecules through reactions that proceed via highly reactive, transient intermediates.[1][2] This guide provides an in-depth technical comparison of the characterization of reaction intermediates derived from this compound, offering insights into plausible reaction pathways and the experimental methodologies required to elucidate them.
The Significance of Intermediate Characterization
The transformation of this compound, particularly under thermal or basic conditions, is postulated to proceed through a decarboxylation reaction, a common pathway for carboxylic acid salts.[3] The resulting highly reactive species can then be trapped by various reagents to form new, elaborate molecular architectures. The nature of these intermediates—be they arynes, radicals, or other transient species—dicates the regio- and chemo-selectivity of subsequent reactions. A thorough characterization of these fleeting molecules is therefore not merely an academic exercise but a critical step in process optimization, yield improvement, and the rational design of novel chemical entities.
Plausible Reaction Pathway: The Emergence of 3,4-Difluorobenzyne
The thermal decomposition of this compound is anticipated to initiate with the loss of carbon dioxide, a process known as decarboxylation. This is a well-established reaction for sodium benzoate and its derivatives, often facilitated by heat and a basic environment.[3][4] The subsequent elimination of sodium fluoride from the resulting aryl anion would lead to the formation of a highly reactive aryne intermediate: 3,4-difluorobenzyne .
Caption: Plausible reaction pathway for this compound.
Comparative Analysis: this compound vs. Sodium 2,4,5-Trifluorobenzoate
To understand the influence of the fluorine substitution pattern on the reaction and its intermediates, a comparison with an isomeric compound, Sodium 2,4,5-trifluorobenzoate, is instructive. The decarboxylation of the related 3,4,6-trifluorophthalic acid to 2,4,5-trifluorobenzoic acid has been documented, suggesting its viability as a precursor for reactive intermediates.[5]
| Feature | This compound | Sodium 2,4,5-Trifluorobenzoate (Hypothesized) | Rationale for Differences |
| Plausible Aryne Intermediate | 3,4-Difluorobenzyne | 3,5-Difluorobenzyne | The position of the leaving fluoride relative to the carboxylate determines the resulting benzyne isomer. |
| Symmetry of Intermediate | Asymmetric | Symmetric | 3,4-Difluorobenzyne is asymmetric, potentially leading to regioisomeric products upon trapping. 3,5-Difluorobenzyne is symmetric. |
| Reactivity of Intermediate | The adjacent fluorine atoms in 3,4-difluorobenzyne are expected to significantly influence its electrophilicity and stability. | The meta-positioning of the fluorine atoms in 3,5-difluorobenzyne would have a different electronic impact on the triple bond. | The electronic effects of fluorine (inductive vs. mesomeric) are highly position-dependent and alter the reactivity of the aryne.[6] |
| Experimental Characterization | Requires techniques capable of distinguishing between regioisomers of trapped products (e.g., NMR, GC-MS). | Characterization of the trapped product is simplified due to the symmetry of the intermediate. | The analytical approach must be tailored to the expected complexity of the product mixture. |
Methodologies for Intermediate Characterization
The fleeting nature of reaction intermediates necessitates the use of specialized analytical techniques for their detection and characterization.
In-Situ Spectroscopic Monitoring
Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR is a powerful, non-invasive technique for monitoring the progress of a reaction in real-time.[7][8] By acquiring spectra at regular intervals, it is possible to observe the decay of starting material signals, the emergence of product signals, and potentially, the transient signals of longer-lived intermediates. For fluorinated compounds, ¹⁹F NMR is particularly valuable, offering a wide chemical shift range and high sensitivity to the electronic environment of the fluorine atoms.
Infrared (IR) Spectroscopy: In-situ IR spectroscopy, often utilizing an attenuated total reflectance (ATR) probe, can track changes in functional groups throughout a reaction. This is particularly useful for observing the disappearance of the carboxylate group during decarboxylation and the formation of new bonds in the trapped product.
Trapping Experiments and Ex-Situ Analysis
Given the high reactivity of species like benzynes, a common and effective strategy is to introduce a "trapping" agent into the reaction mixture. This agent rapidly reacts with the intermediate to form a stable adduct that can be isolated and characterized using standard analytical techniques.
Furan as a Trapping Agent: Furan is a widely used diene for trapping benzynes via a [4+2] cycloaddition (Diels-Alder) reaction. The resulting cycloadduct is a stable compound that can be readily analyzed by NMR, mass spectrometry, and X-ray crystallography to confirm the structure of the aryne intermediate.
Mass Spectrometry (MS)
Mass spectrometry is an exceptionally sensitive technique for detecting and identifying reaction components, including transient intermediates. Techniques such as electrospray ionization (ESI-MS) can be used to sample the reaction mixture directly and identify the mass-to-charge ratio of intermediates. For fluorinated compounds, inductively coupled plasma mass spectrometry (ICP-MS) can provide sensitive elemental analysis for fluorine.
Experimental Protocols
Protocol 1: In-Situ ¹⁹F NMR Monitoring of the Thermal Decomposition of this compound
This protocol describes the use of in-situ NMR to monitor the formation of reaction products from the thermal decomposition of this compound.
Caption: Workflow for in-situ NMR monitoring of the reaction.
Detailed Steps:
-
Sample Preparation: In a high-pressure NMR tube, dissolve a known quantity of this compound and an internal standard (e.g., trifluorotoluene) in a high-boiling deuterated solvent (e.g., DMSO-d6).
-
Initial Spectrum: Acquire a quantitative ¹⁹F NMR spectrum at ambient temperature to establish the initial concentrations.
-
Reaction Initiation: Heat the NMR probe to the desired reaction temperature.
-
Data Acquisition: Begin acquiring a series of time-resolved ¹⁹F NMR spectra. The time interval between spectra will depend on the reaction rate.
-
Data Analysis: Process the spectra to identify and quantify the signals corresponding to the starting material and any new fluorine-containing species that are formed. Plot the concentrations as a function of time to determine reaction kinetics.
Protocol 2: Trapping of 3,4-Difluorobenzyne with Furan
This protocol outlines the procedure for generating 3,4-difluorobenzyne from this compound and trapping it with furan.
Materials:
-
This compound
-
Furan (freshly distilled)
-
High-boiling aprotic solvent (e.g., 1,2-dimethoxyethane)
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound and the solvent under an inert atmosphere.
-
Addition of Trapping Agent: Add a stoichiometric excess of freshly distilled furan to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).
-
Purification and Characterization: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. Characterize the purified cycloadduct by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure.
Conclusion
The characterization of reaction intermediates of this compound is essential for harnessing its full potential in synthetic chemistry. While direct experimental evidence for the 3,4-difluorobenzyne intermediate from this specific precursor requires further investigation, the principles outlined in this guide provide a robust framework for its plausible formation and characterization. By employing a combination of in-situ spectroscopic techniques and classic trapping experiments, researchers can gain a deeper understanding of the reaction mechanisms at play. The comparative analysis with isomeric compounds further highlights the subtle yet significant influence of substituent patterns on the nature and reactivity of these transient species, paving the way for more predictable and efficient synthetic strategies in the development of novel fluorinated molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2,3,4-Trifluorobenzoic acid, 3-methylphenyl ester [webbook.nist.gov]
- 4. 2,3,4-Trifluorobenzoic acid | C7H3F3O2 | CID 302932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US6362365B1 - Preparation of trifluorobenzoic acids - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. researching.cn [researching.cn]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Catalyst Performance: The Emerging Role of Sodium 2,3,4-Trifluorobenzoate Derivatives in Photochemical C-H Fluorination
For researchers, scientists, and drug development professionals, the quest for efficient and selective catalytic systems is a perpetual frontier. In the landscape of C-H functionalization, a reaction of paramount importance in modern organic synthesis, the direct introduction of fluorine atoms presents a unique set of challenges and opportunities. This guide provides an in-depth comparative analysis of the performance of fluorinated benzoate derivatives as photosensitization catalysts, with a specific focus on the implications for using compounds like Sodium 2,3,4-trifluorobenzoate. We will delve into supporting experimental data from a seminal study and contrast this photochemical approach with traditional palladium-catalyzed methods, offering a comprehensive perspective for catalyst selection and experimental design.
Introduction: The Allure of Fluorine and the Rise of Photoredox Catalysis
The incorporation of fluorine into organic molecules can dramatically alter their physicochemical and biological properties, often enhancing metabolic stability, lipophilicity, and binding affinity. Consequently, the development of efficient fluorination methodologies is a key focus in medicinal chemistry and materials science. Traditional methods often rely on harsh reagents and multi-step sequences. The advent of photoredox catalysis has opened new avenues for direct C-H fluorination under mild conditions, offering a more sustainable and efficient alternative.
Within this domain, a recent study has highlighted the remarkable potential of simple benzoates as effective photosensitization catalysts for the direct fluorination of unactivated C(sp³)–H bonds.[1][2][3] This approach utilizes visible light to excite a benzoate catalyst, which then transfers energy to a fluorine source, initiating the C-H fluorination cascade. This guide will dissect the performance of various substituted benzoates in this system, providing a framework for understanding how structural modifications, such as fluorine substitution, impact catalytic efficiency.
Comparative Analysis of Benzoate Catalysts in Photosensitized C-H Fluorination
A key study by Yakubov et al. (2022) systematically investigated the efficacy of various substituted methyl benzoates as photosensitizing catalysts for the fluorination of amyl benzoate, serving as a model substrate.[1][2][3] The reaction employs Selectfluor as the fluorine atom transfer reagent and is irradiated with visible light. The performance of these catalysts provides valuable insights into the electronic and steric effects governing the reaction's efficiency.
Experimental Protocol: General Procedure for Catalytic C(sp³)–H Fluorination
The following protocol is adapted from the supplementary information of the key reference and serves as a representative example of the experimental setup for comparing benzoate catalyst performance.[1]
Materials:
-
Substrate (e.g., Amyl benzoate)
-
Methyl Benzoate Catalyst (e.g., Methyl 4-(trifluoromethyl)benzoate)
-
Selectfluor
-
Acetonitrile (MeCN) as solvent
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
Photoreactor equipped with a specific wavelength LED (e.g., 365 nm)
-
NMR tubes and spectrometer for analysis
Procedure:
-
In a nitrogen-filled glovebox, a stock solution of the substrate and internal standard in acetonitrile is prepared.
-
To an array of NMR tubes, the respective methyl benzoate catalyst (0.02 mmol, 10 mol%) and Selectfluor (0.2 mmol, 1.0 equiv) are added.
-
The substrate stock solution (0.2 mmol substrate) is added to each NMR tube.
-
The NMR tubes are sealed, removed from the glovebox, and placed in a photoreactor.
-
The reaction mixtures are irradiated with a 365 nm LED for a specified time (e.g., 24 hours) at a controlled temperature (e.g., 25 °C).
-
Reaction progress and yield are determined by ¹H NMR spectroscopy by comparing the integration of the product peaks to the internal standard.
Diagram: Experimental Workflow for Catalyst Screening
Caption: A streamlined workflow for the parallel screening of benzoate catalyst performance in photosensitized C-H fluorination.
Data Presentation: Catalyst Performance Comparison
The following table summarizes the performance of various methyl benzoate catalysts in the fluorination of amyl benzoate, as reported by Yakubov et al.[1] This data allows for a direct comparison of how different substituents on the benzoate ring influence the reaction yield.
| Catalyst (Methyl Benzoate Derivative) | Substituent | Yield (%) |
| Methyl benzoate | H | 65 |
| Methyl 4-methoxybenzoate | 4-OMe | 55 |
| Methyl 4-(trifluoromethyl)benzoate | 4-CF₃ | 75 |
| Methyl 3,5-bis(trifluoromethyl)benzoate | 3,5-(CF₃)₂ | 80 |
| Methyl 4-cyanobenzoate | 4-CN | 78 |
| Methyl 4-nitrobenzoate | 4-NO₂ | 25 |
Analysis of Performance:
The data clearly indicates that electron-withdrawing groups on the benzoate ring generally lead to higher reaction yields. Notably, the fluorinated derivatives, methyl 4-(trifluoromethyl)benzoate and methyl 3,5-bis(trifluoromethyl)benzoate, demonstrated superior performance compared to the unsubstituted methyl benzoate. This suggests that the electron-withdrawing nature of the trifluoromethyl group enhances the photosensitizing ability of the benzoate catalyst. This trend provides a strong rationale for exploring the potential of this compound as a catalyst in this system, as the multiple fluorine substituents would impart strong electron-withdrawing character.
The decreased yield with the strongly electron-donating methoxy group and the significantly lower yield with the nitro group highlight the nuanced electronic requirements for efficient catalysis.
Comparative Perspective: Photochemical Fluorination vs. Palladium-Catalyzed C-H Arylation
To provide a broader context for the utility of this photochemical approach, it is instructive to compare it with a more traditional method for C-H functionalization, such as palladium-catalyzed C-H arylation. While not a direct fluorination method, C-H arylation is a cornerstone of modern synthesis for creating C-C bonds, and its principles can be contrasted with the C-F bond formation discussed here.
| Feature | Photosensitized C-H Fluorination (with Benzoate Catalysts) | Palladium-Catalyzed C-H Arylation |
| Catalyst | Simple, inexpensive organic molecules (benzoates) | Often complex and expensive palladium catalysts with specialized ligands |
| Reagents | Selectfluor (fluorine source) | Aryl halides or triflates |
| Energy Source | Visible light | Typically thermal heating |
| Reaction Conditions | Mild, often room temperature | Often requires elevated temperatures |
| Functional Group Tolerance | Can be sensitive to certain functional groups | Broad functional group tolerance is a hallmark, but can be ligand-dependent |
| Byproducts | Minimal byproducts from the catalyst | Stoichiometric amounts of halide salts |
Diagram: Conceptual Comparison of Catalytic Cycles
Caption: A simplified comparison of the conceptual catalytic cycles for photosensitized C-H fluorination and palladium-catalyzed C-H arylation.
Expert Insights and Future Directions:
The use of simple benzoates as photosensitization catalysts represents a significant step towards more sustainable and cost-effective C-H fluorination. The performance of trifluoromethyl-substituted benzoates strongly suggests that this compound would be a promising candidate for further investigation in this catalytic system. Its polysubstituted nature would likely enhance its photosensitizing properties, potentially leading to higher yields and faster reaction times.
Researchers should consider the following when choosing a catalytic system for C-H functionalization:
-
Cost and Availability: Benzoate catalysts are significantly cheaper and more readily available than many palladium-ligand systems.
-
Reaction Conditions: The mild, light-driven conditions of the photochemical method can be advantageous for sensitive substrates.
-
Desired Bond Formation: The choice between C-F and C-C bond formation is dictated by the synthetic target.
-
Substrate Scope: While the benzoate system shows promise, its substrate scope is still being explored, whereas palladium catalysis has a very broad and well-established substrate scope.
Future research will likely focus on expanding the substrate scope of benzoate-catalyzed fluorination and exploring the performance of a wider range of fluorinated benzoates, including this compound. Furthermore, detailed mechanistic studies will be crucial to fully understand the role of the benzoate catalyst and to design even more efficient systems.
Conclusion
The comparative analysis presented in this guide highlights the exciting potential of fluorinated benzoates in the field of photosensitized C-H fluorination. The experimental data provides a clear rationale for investigating this compound as a potentially superior catalyst in this system. By understanding the principles of this photochemical approach and comparing it with established methodologies like palladium catalysis, researchers are better equipped to make informed decisions in the design and execution of their synthetic strategies, ultimately accelerating the pace of innovation in drug discovery and materials science.
References
A Senior Application Scientist's Guide to Structural Validation of Novel Compounds Derived from Sodium 2,3,4-trifluorobenzoate
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, organofluorine compounds are of paramount importance. The strategic introduction of fluorine atoms into a molecule can dramatically alter its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] Consequently, the use of fluorinated building blocks is a cornerstone of contemporary chemical synthesis.
This guide provides an in-depth, experience-driven comparison of analytical methodologies for validating the structures of novel compounds synthesized from Sodium 2,3,4-trifluorobenzoate. We will move beyond a simple recitation of techniques, instead focusing on the strategic integration of data to build an unassailable structural proof. Our discussion will be framed around a representative synthetic transformation to provide concrete examples and real-world context.
The Synthetic Challenge: From Starting Material to Novel Amide
To establish a practical framework for our validation discussion, let's consider a common and illustrative synthetic pathway: the formation of a novel amide. This compound serves as our versatile starting material. The carboxylate is first converted to a more reactive acid chloride, which is then coupled with an amine (in this case, benzylamine) to yield our target novel compound: N-benzyl-2,3,4-trifluorobenzamide.
This seemingly straightforward transformation presents a critical validation challenge: how do we confirm with absolute certainty that the desired reaction has occurred and that the product is structurally pure and correct? This requires a multi-faceted analytical approach where each technique provides a unique and complementary piece of the structural puzzle.
Caption: A representative synthetic workflow for derivatizing the starting material.
The Validation Workflow: An Integrated Analytical Strategy
A robust structural validation is not a linear process but an integrated workflow. Each step is designed to answer specific questions, with the collective data converging on a single, unambiguous structure. The causality is critical: we begin with techniques that give us broad, foundational information (like molecular weight) and progressively move to those that provide fine-detail on connectivity and spatial arrangement.
Caption: The integrated workflow for novel compound structural validation.
Step 1: Foundational Evidence with Mass Spectrometry (MS)
The first question is always the most fundamental: did the intended reaction occur and what is the mass of the new entity? High-Resolution Mass Spectrometry (HRMS) is the ideal tool for this initial assessment.
-
Expertise & Causality: We employ HRMS not just for the nominal mass, but for the exact mass. This allows for the determination of the elemental formula with high confidence. For our target, N-benzyl-2,3,4-trifluorobenzamide (C₁₄H₁₀F₃NO), the expected mass provides immediate evidence that the benzylamine unit has been incorporated and the sodium atom has been removed. Soft ionization techniques like Electrospray Ionization (ESI) are typically used to preserve the molecular ion.[3]
-
Trustworthiness: The protocol is self-validating. The isotopic pattern observed in the mass spectrum must match the theoretical pattern for the proposed formula (C₁₄H₁₀F₃NO). Discrepancies would immediately invalidate the hypothesis and suggest byproducts or an incorrect reaction pathway.
-
Comparative Insight: Compared to the starting material, which is a salt and may be challenging to analyze directly with some MS techniques, the organic-soluble product gives a clean molecular ion peak ([M+H]⁺ or [M+Na]⁺). The mass shift is definitive proof of the transformation. Fragmentation patterns can also be informative; for instance, cleavage of the amide bond is a common fragmentation pathway that would further support the proposed structure.[4][5]
Experimental Protocol: High-Resolution Mass Spectrometry
-
Sample Preparation: Dissolve ~0.1 mg of the purified product in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Instrument: Utilize a Time-of-Flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.
-
Method: Infuse the sample solution directly or via LC inlet. Acquire data in positive ion mode, scanning a mass range that includes the theoretical m/z of the target compound (e.g., 100-500 m/z).
-
Data Analysis: Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺). Compare the measured exact mass to the theoretical mass for C₁₄H₁₀F₃NO. The mass error should be below 5 ppm.
Step 2: Definitive Connectivity with NMR Spectroscopy
With the correct elemental formula confirmed, we must now establish the precise connectivity of the atoms. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for this purpose, and for fluorinated compounds, ¹⁹F NMR is an exceptionally diagnostic tool.[6][7]
-
Expertise & Causality: We acquire a suite of spectra (¹H, ¹³C, and ¹⁹F) because each provides unique, complementary information.
-
¹H NMR: Confirms the presence of the benzyl group (protons on the CH₂ and the monosubstituted phenyl ring) and the remaining aromatic proton on the trifluorobenzoyl moiety. The disappearance of the carboxylic acid proton (if the free acid was analyzed) and the appearance of the N-H proton are key indicators.
-
¹³C NMR: Shows the carbon skeleton, including the characteristic amide carbonyl carbon (~160-170 ppm) and carbons bearing fluorine atoms, which exhibit large C-F coupling constants.
-
¹⁹F NMR: This is the most crucial experiment for this class of compounds. The ¹⁹F nucleus is 100% naturally abundant and highly sensitive to its electronic environment, resulting in a wide chemical shift range that makes subtle structural differences obvious.[1][8] For our 2,3,4-trifluoro substitution pattern, we expect to see three distinct fluorine signals, each with characteristic coupling to the other fluorine nuclei and to the aromatic protons. This "fingerprint" is unambiguous proof of the substitution pattern.[6][9]
-
-
Trustworthiness: The data from all three NMR experiments must be self-consistent. For example, the splitting pattern of the remaining aromatic proton in the ¹H NMR spectrum must be explainable by its coupling to the adjacent fluorine atoms, with coupling constants (J-values) that are reciprocated in the ¹⁹F NMR spectrum.
Table 1: Hypothetical NMR Data Comparison
| Nucleus | Starting Material (2,3,4-Trifluorobenzoic acid) | Product (N-benzyl-2,3,4-trifluorobenzamide) | Rationale for Change |
| ¹H | ~8.0-8.2 ppm (multiplet, 2H), ~13 ppm (broad singlet, 1H) | ~7.2-7.5 ppm (multiplet, 6H, Ar-H), ~4.6 ppm (doublet, 2H, CH₂), ~6.8 ppm (triplet, 1H, N-H) | Incorporation of benzyl group, formation of amide N-H. |
| ¹³C | ~165 ppm (C=O), carbons with C-F coupling | ~164 ppm (C=O), new signals for benzyl group. | Confirms amide formation and presence of the new substituent. |
| ¹⁹F | 3 distinct signals with complex F-F and F-H coupling. | 3 distinct signals with similar F-F coupling but altered chemical shifts and F-H coupling due to the new amide group. | Confirms the trifluoro-substitution pattern is retained but the electronic environment has changed. |
Step 3: The Gold Standard - Single-Crystal X-ray Crystallography
While the combination of HRMS and comprehensive NMR provides a structural proof that is sufficient for most purposes, single-crystal X-ray crystallography offers the ultimate, unambiguous determination of molecular structure in the solid state.[10][11]
-
Expertise & Causality: This technique is employed when absolute proof of connectivity, conformation, or stereochemistry is required, for example, in late-stage drug development or for publication in top-tier journals. It works by diffracting X-rays off a well-ordered crystal lattice, producing a diffraction pattern that can be mathematically transformed into a 3D electron density map of the molecule.[12]
-
Trustworthiness: The result is a visual 3D model of the molecule, providing incontrovertible evidence of the atomic positions and bonding. It is the only technique that can definitively distinguish between complex isomers or stereoisomers without ambiguity.[10][13]
-
Limitations & Comparison: The primary limitation is the need for a high-quality single crystal, the growth of which can be a significant bottleneck.[10][12] Unlike NMR, which describes the structure in solution, crystallography provides a static picture of the molecule in the solid state. Therefore, it is best viewed as the final, confirmatory piece of evidence that complements the solution-state data from NMR.
Experimental Protocol: Single-Crystal X-ray Crystallography
-
Crystallization: Grow single crystals of the purified compound. This is often achieved by slow evaporation of a solvent from a saturated solution, vapor diffusion, or solvent layering techniques.[12]
-
Data Collection: Mount a suitable crystal on a diffractometer. The crystal is irradiated with monochromatic X-rays, and the diffraction data are collected as the crystal is rotated.
-
Structure Solution & Refinement: The diffraction pattern is processed to determine the unit cell dimensions and symmetry. The structure is then solved using computational methods to generate an initial model, which is subsequently refined to best fit the experimental data.[14]
Comparative Analysis: Choosing the Right Tool
The choice of analytical technique depends on the specific question being asked, the stage of research, and the resources available.
Table 2: Comparison of Core Validation Techniques
| Feature | Mass Spectrometry (HRMS) | NMR Spectroscopy | X-ray Crystallography |
| Information Provided | Elemental Formula, Molecular Weight | Atomic Connectivity, Isomer Differentiation, Solution Conformation | Absolute 3D Structure, Bond Lengths/Angles, Solid-State Packing |
| Primary Strength | Speed, Sensitivity, Formula Confirmation | Unambiguous connectivity proof, rich structural detail | Definitive, "gold standard" proof of structure |
| Primary Limitation | Provides no connectivity information | Lower sensitivity, requires more sample | Requires a high-quality single crystal, can be time-consuming |
| Sample Requirement | Micrograms (µg) | Milligrams (mg) | Single Crystal (µg to mg) |
The Impact of the Starting Material: A Comparative Perspective
The choice of this compound is deliberate and has significant implications for the structure of the final product. To illustrate this, let's compare it with an alternative starting material, Sodium 2,4,5-trifluorobenzoate .[15][16]
If we were to perform the same synthetic sequence with this isomeric starting material, we would produce N-benzyl-2,4,5-trifluorobenzamide. This product has the exact same elemental formula and molecular weight as our original target.
-
HRMS: Would be unable to distinguish between the two isomers.
-
¹H and ¹³C NMR: Would show very similar spectra, with subtle differences in chemical shifts that might be difficult to interpret without an authentic reference standard.
-
¹⁹F NMR: Would be definitively different. The 2,4,5-substitution pattern would produce a completely different set of chemical shifts and, most importantly, a different F-F coupling pattern. This highlights the unique power of ¹⁹F NMR in validating the structure of fluorinated aromatic compounds.
-
X-Ray Crystallography: Would, of course, easily distinguish between the two isomers, provided crystals could be grown.
This comparison underscores the necessity of a multi-technique approach and demonstrates how a carefully chosen analytical workflow can resolve ambiguities that a single technique cannot.
References
- 1. NMR | Fluorine Spectroscopy [nmr.oxinst.com]
- 2. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 3. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 5. benchchem.com [benchchem.com]
- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 8. researchgate.net [researchgate.net]
- 9. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]
- 10. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. azolifesciences.com [azolifesciences.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. X-ray crystallography over the past decade for novel drug discovery – where are we heading next? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. SODIUM 2,4,5-TRIFLUOROBENZOATE CAS#: 522651-48-5 [m.chemicalbook.com]
- 16. SODIUM 2,4,5-TRIFLUOROBENZOATE | 522651-48-5 [chemicalbook.com]
A Senior Application Scientist's Guide to Benchmarking Sodium 2,3,4-trifluorobenzoate Against Other Fluorinated Building Blocks
For researchers, scientists, and drug development professionals, the judicious selection of building blocks is a critical determinant of success in synthesizing novel molecular entities. Among the vast arsenal of synthetic tools, fluorinated building blocks have emerged as indispensable assets, prized for their ability to modulate a molecule's physicochemical and pharmacological properties.[1][2] This guide provides an in-depth, objective comparison of Sodium 2,3,4-trifluorobenzoate against other key fluorinated building blocks, grounded in experimental data and mechanistic principles.
The strategic incorporation of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa.[3][4][5] These modifications are often key to transforming a promising lead compound into a viable drug candidate.[6][7] this compound, with its unique substitution pattern, offers a distinct reactivity profile that warrants careful consideration.
The Strategic Advantage of Fluorine in Drug Discovery
Fluorine's high electronegativity and relatively small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å) allow it to act as a bioisostere for hydrogen or a hydroxyl group, while imparting significant electronic changes.[3][7] A primary benefit is the enhanced metabolic stability conferred by the strength of the carbon-fluorine (C-F) bond, which is more resistant to enzymatic cleavage by systems like cytochrome P450 (CYP450) compared to a carbon-hydrogen (C-H) bond.[3][6][8] This "metabolic blocking" can increase a drug's half-life and bioavailability.[6]
Furthermore, fluorine substitution can lower the pKa of nearby acidic groups or raise the pKa of basic groups, altering the ionization state of a molecule at physiological pH and thereby affecting its membrane permeability and target engagement.[5][9]
Comparative Analysis of Fluorinated Benzoic Acids
The reactivity and utility of a fluorinated benzoic acid are heavily dependent on the number and position of the fluorine substituents. Here, we compare this compound with other common isomers.
Acidity (pKa)
The acidity of benzoic acid derivatives is a direct measure of the stability of the corresponding benzoate conjugate base. Electron-withdrawing groups, like fluorine, stabilize the negative charge on the carboxylate, leading to a lower pKa (stronger acid).
| Compound | Isomer Position | Typical pKa in Water (25°C) | Analysis of Acidity Trends |
| Benzoic Acid | - | 4.20 | Baseline for comparison. |
| 2-Fluorobenzoic Acid | ortho | 3.27 | The ortho-fluoro substituent significantly increases acidity due to its strong inductive electron-withdrawing effect (-I).[10][11] |
| 3-Fluorobenzoic Acid | meta | 3.86 | The inductive effect is still present but attenuated by distance, resulting in a moderate increase in acidity. |
| 4-Fluorobenzoic Acid | para | 4.14 | At the para position, the electron-donating mesomeric effect (+M) of fluorine partially counteracts the inductive effect, leading to a smaller increase in acidity compared to the other isomers. |
| This compound | ortho, meta, para | (Not explicitly found, but expected to be significantly lower than monofluorinated analogs) | The cumulative inductive effects of three fluorine atoms, particularly the one in the ortho position, are expected to make this compound considerably more acidic than its mono-fluorinated counterparts. |
Note: pKa values are for the corresponding carboxylic acids.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for modifying aromatic rings.[12] The reaction is facilitated by electron-withdrawing groups that can stabilize the negatively charged Meisenheimer intermediate.[13][14]
The rate of SNAr reactions on fluoroarenes is highly dependent on the substitution pattern. Electron-withdrawing groups positioned ortho or para to the leaving group (in this case, a fluorine atom) provide the best stabilization of the intermediate through resonance, thus accelerating the reaction.[13][14]
In the case of This compound , the fluorine at the 4-position (para to the carboxylate) is the most activated towards nucleophilic displacement. The carboxylate group itself is deactivating towards SNAr, but the presence of the other two fluorine atoms enhances the electrophilicity of the ring. This makes the 4-position a prime target for nucleophiles like amines, alkoxides, or thiolates.
Comparison with other building blocks:
-
2,4,6-Trifluorobenzonitrile: This building block is highly activated for SNAr at the 2- and 6-positions due to the strong electron-withdrawing nature of the nitrile group and the fluorine atoms.[15][16]
-
Pentafluorobenzoate: In Sodium 2,3,4,5,6-pentafluorobenzoate, the fluorine at the 4-position is the most susceptible to nucleophilic attack, analogous to the 2,3,4-trifluoro isomer but with even greater activation due to the additional fluorine atoms.[17]
Reactivity in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for C-C bond formation.[18][19] The reactivity of aryl halides in these reactions generally follows the trend I > Br > Cl >> F.[20] The high bond dissociation energy of the C-F bond makes aryl fluorides challenging substrates for oxidative addition to palladium, which is often the rate-determining step.[20]
However, recent advances in catalyst design, particularly the use of nickel catalysts or specialized palladium-ligand systems, have enabled the use of aryl fluorides in cross-coupling reactions.[21][22] For trifluorinated systems like this compound, the electronic activation of the ring can facilitate these more challenging transformations. The carboxylate can also serve as a directing group in some catalytic systems.
Benchmarking against other halides:
-
Brominated Benzoic Acids: Isomers like 3-Bromo-4-fluorobenzoic acid offer a more reactive site (the C-Br bond) for standard palladium-catalyzed cross-coupling while retaining a fluorine atom for property modulation.[11][23]
-
Iodinated Benzoic Acids: 4-Iodobenzoic acid is significantly more reactive in cross-coupling reactions than its fluorinated counterpart due to the much weaker C-I bond.[20]
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution (SNAr)
This protocol outlines a general procedure for the reaction of this compound with a generic amine nucleophile.
Objective: To synthesize a 4-amino-2,3-difluorobenzoate derivative.
Materials:
-
This compound
-
Amine nucleophile (e.g., morpholine)
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Drying tube
-
Reaction vessel (e.g., round-bottom flask) with magnetic stirrer
Procedure:
-
To a clean, dry reaction vessel, add this compound (1.0 eq), the amine nucleophile (1.2 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMSO to the vessel to achieve a suitable concentration (e.g., 0.5 M).
-
Equip the vessel with a reflux condenser and a drying tube.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol provides a starting point for the cross-coupling of an arylboronic acid with an activated aryl fluoride, adaptable for this compound.[24]
Objective: To couple an arylboronic acid at the 4-position of the trifluorobenzoate ring.
Materials:
-
This compound
-
Arylboronic acid (1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₂CO₃, 3.0 eq)
-
Solvent system (e.g., 1,4-dioxane and water, 4:1)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask, combine this compound (1.0 eq), the arylboronic acid, the palladium catalyst, the ligand, and the base.
-
Seal the flask, then evacuate and backfill with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction for completion by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Perform a standard aqueous workup, dry the organic phase, and concentrate.
-
Purify the residue via column chromatography.
Visualizing Reaction Pathways
Conclusion
This compound is a valuable and versatile building block in the synthetic chemist's toolkit. Its unique trifluorination pattern provides a balance of electronic activation and distinct reactivity. While it presents a higher barrier to traditional cross-coupling reactions compared to its brominated or iodinated counterparts, its utility in SNAr reactions is significant, offering a reliable route to introduce complex functionality at the 4-position. The choice between this compound and other fluorinated building blocks will ultimately depend on the specific synthetic strategy, the desired reaction type, and the targeted molecular properties. A thorough understanding of the principles outlined in this guide will empower researchers to make more informed and effective decisions in their synthetic endeavors.
References
- 1. youtube.com [youtube.com]
- 2. nbinno.com [nbinno.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties | MDPI [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. nbinno.com [nbinno.com]
- 16. nbinno.com [nbinno.com]
- 17. Sodium 2,3,4,5,6-pentafluorobenzoate | C7F5NaO2 | CID 23675284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 20. benchchem.com [benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. nbinno.com [nbinno.com]
- 24. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Sodium 2,3,4-trifluorobenzoate
Introduction: Beyond the Benchtop
As researchers dedicated to advancing drug development, our responsibilities extend beyond the synthesis and analysis of novel compounds. The lifecycle of every chemical we handle, from acquisition to disposal, demands meticulous planning and execution to ensure the safety of our personnel, the integrity of our research, and the protection of our environment. Sodium 2,3,4-trifluorobenzoate, a fluorinated aromatic carboxylate, is a valuable building block in modern synthesis. However, its halogenated nature necessitates a rigorous and informed approach to its disposal.
This guide provides a procedural framework for the safe and compliant disposal of this compound. It is designed to empower laboratory professionals with the knowledge to not only follow procedures but to understand the critical reasoning that underpins them. By treating waste management with the same precision as our primary research, we build a foundational culture of safety and environmental stewardship.
Section 1: Hazard Identification & Immediate Safety Precautions
Understanding the potential hazards of a compound is the first step in safe handling and disposal. While a specific Safety Data Sheet (SDS) for this compound (CAS 402955-41-3) is not widely available, data from structurally similar fluorinated and halogenated organic salts provide a strong basis for assessing its risk profile.
1.1 Anticipated Hazards Based on analogous compounds, this compound should be handled as a substance that is:
-
Harmful if inhaled or swallowed. [1]
-
Causes severe skin burns and serious eye damage.
-
Potentially harmful to aquatic life with long-lasting effects. [1]
Upon thermal decomposition, it may release hazardous substances such as carbon oxides, sodium oxides, and hydrogen fluoride gas.[2]
1.2 Personal Protective Equipment (PPE) - Your First Line of Defense A proactive approach to safety is non-negotiable. Before handling this compound in any capacity, including for disposal, the following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety goggles or a face shield.[3][4] | Protects against splashes of solutions or contact with solid powder, which can cause serious eye damage. |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves.[3][5] | Provides a barrier against dermal contact. Disposable gloves must be removed and discarded immediately after handling or if contamination is suspected.[5][6] |
| Body Protection | A fully fastened, flame-resistant lab coat.[3][7] | Protects skin and personal clothing from contamination. Lab coats should never be worn outside of the laboratory area.[5][7] |
| Footwear | Closed-toe shoes made of a non-porous material.[4] | Prevents injury from spills or dropped items. |
1.3 Emergency First Aid Procedures In the event of an exposure, immediate and correct action is critical.
-
Eye Contact: Immediately flush the eyes with an emergency eyewash station for at least 15 minutes, holding the eyelids open.[2][8] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing at once.[2][8] Flush the affected skin with copious amounts of water for at least 15 minutes.[4] Seek medical attention if irritation persists.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[2][8] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water and seek immediate medical attention.[1][8]
Section 2: Waste Characterization & Regulatory Overview
Proper disposal begins with correct waste classification. Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste is deemed hazardous if it is specifically "listed" or if it exhibits certain "characteristics" (ignitability, corrosivity, reactivity, or toxicity).[9]
2.1 Hazardous Waste Determination this compound is not explicitly listed by name as a hazardous waste. However, as a halogenated organic compound, it falls into a category of chemicals that are highly regulated. The final determination must be made by the waste generator, but it should be treated as hazardous for the following reasons:
-
Toxicity: Fluorinated organic compounds can be toxic and persistent in the environment.[10]
-
Potential for F-List Classification: Waste streams containing halogenated organic compounds from non-specific sources are often categorized under the "F-list" of hazardous wastes.[9][11][12] For example, spent halogenated solvents are listed under codes like F001 and F002.[13]
Crucial Directive: Always consult your institution's Environmental Health and Safety (EHS) department. They are the definitive authority for waste classification and will provide the specific hazardous waste codes applicable under local, state, and federal regulations.[14]
2.2 Chemical Incompatibility To prevent dangerous reactions within a waste container, segregation is paramount. Do not mix waste containing this compound with:
-
Strong Acids: Can cause a reaction potentially leading to the formation of trifluorobenzoic acid.
-
Strong Oxidizing Agents: May lead to a vigorous or explosive reaction.[2]
A comprehensive list of incompatible chemicals should always be consulted.[15][16]
Section 3: Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe segregation, containment, and disposal of this compound waste.
Step 1: Waste Segregation at the Point of Generation Proper segregation prevents hazardous reactions and ensures compliant disposal.[14]
-
Solid Waste: Collect pure this compound, contaminated weigh boats, gloves, and absorbent paper in a dedicated solid waste container. This container should be clearly labeled for "Halogenated Organic Solid Waste."[14]
-
Liquid Waste: Collect solutions containing this compound in a dedicated liquid waste container. Label it "Halogenated Organic Liquid Waste." Do not mix with non-halogenated solvent waste.[14][17]
-
Sharps Waste: Needles, syringes, or broken glassware contaminated with the compound must be placed in a designated, puncture-resistant sharps container.[14]
Step 2: Container Management Proper containment is essential for safety and compliance.
-
Container Type: Use chemically compatible containers (e.g., High-Density Polyethylene - HDPE) with secure, leak-proof lids.[17]
-
Labeling: All waste containers must be clearly labeled with the words "HAZARDOUS WASTE ". The label must also include the full chemical name(s) of the contents and the approximate percentages. Affix the label to the container before adding any waste.[14][17]
-
Storage: Keep waste containers securely closed except when adding waste.[14] Store them in a designated Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials.
Step 3: Arranging for Disposal
-
Once a waste container is 75% full or you have finished the project, arrange for pickup through your institution's EHS department.[14][17] Follow their specific procedures for requesting a waste collection.
Prohibited Disposal Methods:
-
DO NOT pour this compound or its solutions down the drain.[3][8] This is a violation of environmental regulations and can harm aquatic ecosystems.
-
DO NOT dispose of this chemical in the regular trash.[17]
Section 4: Approved Disposal Methodologies
The ultimate disposal of halogenated organic waste is a highly specialized process managed by licensed hazardous waste facilities. As a member of the per- and polyfluoroalkyl substances (PFAS) family, fluorinated compounds like this compound are noted for their environmental persistence.
The EPA's interim guidance on PFAS disposal identifies high-temperature incineration as a primary technology for destruction.[10]
-
Controlled Incineration: This method involves burning the chemical waste at extremely high temperatures in a specialized facility equipped with flue gas scrubbing and other pollution control technologies.[8] This process is designed to break the strong carbon-fluorine bonds and convert the compound into less harmful substances.
Other potential methods managed by licensed facilities include secure chemical waste landfilling, though thermal destruction is often preferred for persistent organic compounds.[10]
Section 5: Data Summary Table
| Parameter | Information | Source / Rationale |
| Chemical Name | This compound | - |
| CAS Number | 402955-41-3 | [18] |
| Molecular Formula | C₇H₂F₃NaO₂ | [19] |
| Anticipated Hazards | Skin/eye corrosion, harmful if ingested/inhaled, aquatic toxicity. | Extrapolated from analogous compounds.[1] |
| RCRA Status | Treat as Hazardous Waste. | Halogenated organic compound. Consult EHS for specific codes.[11][12] |
| Incompatible Materials | Strong acids, strong oxidizing agents. | [2][15] |
| Recommended PPE | Safety goggles, nitrile/neoprene gloves, lab coat. | Standard practice for hazardous chemicals.[3][4] |
| Approved Disposal | Licensed chemical destruction via high-temperature incineration. | EPA guidance for persistent fluorinated compounds.[8] |
| Prohibited Disposal | No drain or regular trash disposal. | [3][8] |
Section 6: Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound waste from the point of generation to final pickup.
Caption: A workflow for compliant in-laboratory waste handling and institutional pickup.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. gz-supplies.com [gz-supplies.com]
- 4. artsci.usu.edu [artsci.usu.edu]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 7. jefferson.edu [jefferson.edu]
- 8. chemicalbook.com [chemicalbook.com]
- 9. actenviro.com [actenviro.com]
- 10. epa.gov [epa.gov]
- 11. rcrainfo.epa.gov [rcrainfo.epa.gov]
- 12. media.clemson.edu [media.clemson.edu]
- 13. wku.edu [wku.edu]
- 14. benchchem.com [benchchem.com]
- 15. ehs.utk.edu [ehs.utk.edu]
- 16. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 17. nipissingu.ca [nipissingu.ca]
- 18. This compound | 402955-41-3 [chemicalbook.com]
- 19. SODIUM 2,4,5-TRIFLUOROBENZOATE CAS#: 522651-48-5 [m.chemicalbook.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Sodium 2,3,4-trifluorobenzoate
This guide provides essential safety and logistical information for the handling of Sodium 2,3,4-trifluorobenzoate. As researchers and drug development professionals, our foremost responsibility is to ensure a safe laboratory environment. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to work with confidence and security. The recommendations herein are synthesized from safety data for structurally analogous fluorinated aromatic compounds, ensuring a robust and conservative approach to safety in the absence of a specific Safety Data Sheet (SDS) for the target compound.
Hazard Assessment: An Evidence-Based Approach
While specific toxicological data for this compound is not extensively documented, a thorough risk assessment can be conducted by examining the hazards associated with its parent acid (trifluorobenzoic acid) and other fluorinated organic salts. The primary hazards are associated with irritation to the skin, eyes, and respiratory system, and potential toxicity upon ingestion.[1][2][3] Fluorinated compounds can also release hazardous fumes, such as hydrogen fluoride, under certain conditions like combustion.[4]
Table 1: Hazard Profile Based on Structurally Similar Compounds
| Hazard Classification | Potential Effects & Causal Factors | Supporting Compounds |
| Skin Irritation | Causes skin irritation upon direct contact. The electronegativity of fluorine atoms can enhance the acidic nature of any residual parent acid, leading to irritation.[1][3] | 2-Fluorobenzoic acid, Sodium fluoride |
| Serious Eye Irritation | Causes serious eye damage. Particulate matter can cause mechanical irritation, while the chemical nature can lead to severe burns.[1] | 2-Fluorobenzoic acid, Sodium trifluoroacetate |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled as a dust. Fine powders are easily aerosolized during handling.[1][5] | 2-Fluorobenzoic acid, Sodium 2,3,4,5,6-pentafluorobenzoate |
| Acute Toxicity (Oral) | May be harmful or toxic if swallowed.[2][6] | 4-Fluorobenzaldehyde derivatives, Sodium fluoride, Sodium Trifluoroacetate |
Core Directive: A Multi-Layered PPE Strategy
The selection of Personal Protective Equipment (PPE) is the final and most personal line of defense in the hierarchy of controls. It is designed to protect you when engineering controls (like fume hoods) and administrative controls fail.
Eye and Face Protection: The First Barrier
Direct contact with this compound dust or solutions can cause serious eye irritation or damage.[1]
-
Mandatory: Wear chemical safety goggles conforming to EN 166 (EU) or OSHA's 29 CFR 1910.133 standards at all times within the laboratory.[4]
-
Recommended for Splash Risk: When handling solutions or performing vigorous mixing where splashing is possible, a face shield should be worn in addition to safety goggles to protect the entire face.[2][7]
Hand Protection: Preventing Dermal Absorption
The skin is a primary route of exposure. Chemical-resistant gloves are essential to prevent skin irritation and potential absorption.[5]
-
Glove Type: Nitrile or neoprene gloves are recommended. Always check the manufacturer's specifications for compatibility with fluorinated organic compounds.[1][2]
-
Protocol: Gloves must be inspected for tears or holes before each use. Employ proper glove removal technique to avoid contaminating your skin.[7] Dispose of contaminated gloves as hazardous waste immediately after use or if contamination is suspected.[7]
Skin and Body Protection: Shielding from Incidental Contact
To protect against accidental spills and contamination, appropriate body protection is crucial.
-
Standard: A fully buttoned, long-sleeved laboratory coat should be worn at all times.[2]
-
Enhanced Protection: For larger-scale operations or when handling significant quantities, a chemical-resistant apron or coveralls should be considered.[2] Ensure clothing provides full coverage, including long pants and closed-toe shoes.[8]
Respiratory Protection: Safeguarding Against Inhalation
Fine powders of this compound can become airborne during weighing and transfer, posing an inhalation risk.[5]
-
Primary Control: All handling of the solid compound that may generate dust should be performed within a certified chemical fume hood or a ventilated balance enclosure to minimize airborne concentrations.[1]
-
Secondary Control: If a fume hood is not available or if dust generation is unavoidable, a NIOSH/MSHA-approved respirator is required. A dust mask (type N95 or better) can provide a minimum level of protection against particulates.[1] For emergencies or large spills, a self-contained breathing apparatus (SCBA) may be necessary.[3][9]
Operational Plan: From Receipt to Disposal
A systematic workflow is critical to ensuring safety and procedural integrity. This plan outlines the key phases of handling this compound.
Step-by-Step Handling Protocol
-
Preparation Phase:
-
Designate a specific work area, preferably within a chemical fume hood.[5]
-
Ensure safety equipment, including an eyewash station and safety shower, is accessible and unobstructed.[1]
-
Assemble all necessary materials and equipment before retrieving the chemical.
-
Don all required PPE as outlined in Section 2.
-
-
Handling & Use Phase:
-
Carefully open the container, avoiding any agitation that could generate dust.
-
Use a spatula or scoop to transfer the solid. Avoid pouring the dry powder directly.
-
If creating a solution, add the solid slowly to the solvent to prevent splashing.
-
Keep the container tightly closed when not in use.[5]
-
Avoid contact with skin, eyes, and clothing.[5] Do not eat, drink, or smoke in the handling area.[6]
-
-
Post-Handling & Cleanup:
Workflow Visualization
Caption: Safe Handling Workflow for this compound.
Emergency and Disposal Protocols
Immediate First-Aid Measures
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][5]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs or persists.[4][5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[5]
Spill Response Protocol
-
Evacuate and Secure: Alert others and evacuate the immediate area. Prevent entry of unnecessary personnel.[5]
-
Protect Yourself: Don appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection, before addressing the spill.[1]
-
Containment: For dry spills, carefully sweep or scoop the material to avoid generating dust.[1] Place the material into a suitable, clearly labeled, and sealed container for disposal.[5]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (check for compatibility) followed by soap and water. Prevent runoff from entering drains.[1][3]
-
Disposal: Treat all contaminated materials and cleaning supplies as hazardous waste.[1]
Caption: Emergency Spill Response Workflow.
Waste Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.[1]
-
Waste Collection: Collect all waste, including contaminated PPE and cleaning materials, in a designated, chemically resistant, and leak-proof container with a secure lid.[5]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and list the chemical contents.
-
Storage and Disposal: Store the waste container in a designated satellite accumulation area. Follow all institutional, local, and national regulations for the disposal of chemical waste. Do not discharge to sewer systems.[5]
By adhering to these rigorous safety protocols, you build a foundation of trust in your procedures and ensure the well-being of yourself and your colleagues. This guide serves as a critical resource in your commitment to laboratory safety and scientific excellence.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. hamptonresearch.com [hamptonresearch.com]
- 8. ipo.rutgers.edu [ipo.rutgers.edu]
- 9. carlroth.com:443 [carlroth.com:443]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
